1H-Benzimidazole-4,7-diol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1H-benzimidazole-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-2-5(11)7-6(4)8-3-9-7/h1-3,10-11H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYKFWZACWTNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626033 | |
| Record name | 1H-Benzimidazole-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102170-38-7 | |
| Record name | 1H-Benzimidazole-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foreword: The Strategic Importance of the Benzimidazole Scaffold
An In-Depth Technical Guide to the Synthesis and Characterization of 1H-Benzimidazole-4,7-diol
To researchers, scientists, and drug development professionals, the benzimidazole nucleus is a familiar and highly valued scaffold. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological activities.[1][2][3] Benzimidazole derivatives are foundational to numerous clinically approved drugs, demonstrating efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[4][5][6]
Within this privileged class of compounds, the 1H-Benzimidazole-4,7-diol motif holds particular interest. It is the hydroquinone counterpart to 1H-Benzimidazole-4,7-dione, a quinone structure that is a key pharmacophore in many bioreductive anticancer agents.[7][8] These drugs are designed to be selectively activated under the hypoxic (low oxygen) conditions characteristic of solid tumors, making the hydroquinone-quinone redox cycle a critical area of study for developing targeted cancer therapies.[8][9][10]
This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of 1H-Benzimidazole-4,7-diol (CAS: 102170-38-7), a molecule of significant potential in medicinal chemistry.[11] We will move beyond simple recitation of steps to explain the underlying scientific rationale, ensuring that each protocol is a self-validating system for producing and confirming this target compound with high fidelity.
Part 1: Synthesis of 1H-Benzimidazole-4,7-diol
The most direct and reliable synthetic route to 1H-Benzimidazole-4,7-diol involves the chemical reduction of its oxidized quinone precursor, 1H-Benzimidazole-4,7-dione. This two-step approach first establishes the core benzimidazole ring system with the correct oxygenation pattern, followed by a controlled reduction to yield the target diol.
Logical Framework for Synthesis
Caption: Synthetic pathway from a diamine precursor to 1H-Benzimidazole-4,7-diol.
Step-by-Step Experimental Protocol
This protocol details the final reduction step, assuming the precursor, 1H-Benzimidazole-4,7-dione, has been synthesized beforehand via established methods, such as the oxidative demethylation of 4,7-dimethoxy-1H-benzimidazole.[7]
Objective: To reduce 1H-Benzimidazole-4,7-dione to 1H-Benzimidazole-4,7-diol.
Reaction:
-
Reactant: 1H-Benzimidazole-4,7-dione
-
Reducing Agent: Sodium Dithionite (Na₂S₂O₄)
-
Solvent: Aqueous Methanol or Tetrahydrofuran (THF)
-
Product: 1H-Benzimidazole-4,7-diol
Causality Behind Experimental Choices:
-
Sodium Dithionite (Na₂S₂O₄): This is a mild and effective reducing agent for converting quinones to hydroquinones in aqueous media. It is readily available and the reaction byproducts are easily removed during workup. Its choice avoids the harsher conditions or metal catalysts required by other reduction methods, which could lead to over-reduction or degradation of the sensitive diol product.
-
Aqueous Solvent System: The diol product has increased polarity due to the two hydroxyl groups compared to the starting dione. An aqueous solvent system facilitates the solubility of both the reducing agent and, to some extent, the product, allowing for a homogenous and efficient reaction. The organic co-solvent (methanol or THF) aids in dissolving the less polar starting material.
-
Inert Atmosphere (Nitrogen/Argon): 1H-Benzimidazole-4,7-diol, like many hydroquinones, is highly susceptible to aerial oxidation, readily converting back to the colored quinone. Performing the reaction and workup under an inert atmosphere is critical to prevent this re-oxidation and ensure a high-purity final product.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-Benzimidazole-4,7-dione (1.0 eq). The flask is then sealed with a septum and purged with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture of THF and water (e.g., 3:1 v/v) to dissolve the starting material, resulting in a colored suspension or solution.
-
Addition of Reducing Agent: Prepare a solution of sodium dithionite (approx. 2.5 eq) in degassed water. Add this solution dropwise to the stirring reaction mixture at room temperature.
-
Self-Validation Check: The characteristic color of the quinone should fade upon addition of the reducing agent, indicating the progress of the reaction. This visual cue is the first confirmation of a successful transformation.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot for the diol product confirms completion.
-
Workup and Isolation:
-
Once the reaction is complete, carefully acidify the mixture to pH ~5-6 with degassed dilute HCl. This protonates the phenoxide intermediates to form the diol.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). The extractions should be performed using degassed solvents to minimize re-oxidation.
-
Combine the organic layers, wash with degassed brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often a tan or off-white solid. It can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) under an inert atmosphere to yield 1H-Benzimidazole-4,7-diol as a stable solid.
Part 2: Characterization of 1H-Benzimidazole-4,7-diol
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of evidence.
Logical Framework for Characterization
Caption: Integrated workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure, including the number and types of protons and carbons. For 1H-Benzimidazole-4,7-diol, spectra should be acquired in a deuterated solvent like DMSO-d₆, which can exchange with the labile -OH and -NH protons, making them observable.
-
¹H NMR (Proton NMR):
-
Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: The molecule has a plane of symmetry.
-
Aromatic Protons (H5, H6): Two doublets (or an AB quartet) are expected for the two protons on the benzene ring, likely in the range of δ 6.5-7.0 ppm.
-
Imidazole Proton (H2): A singlet for the proton at the C2 position of the imidazole ring, typically appearing downfield around δ 8.0 ppm.
-
Hydroxyl Protons (-OH): Two broad singlets for the hydroxyl protons, which are exchangeable with D₂O. Their chemical shift can vary but might appear around δ 9.0-10.0 ppm in DMSO-d₆.
-
Imidazole Proton (-NH): One broad singlet for the N-H proton, typically very downfield in DMSO-d₆, often > δ 12.0 ppm.[12]
-
-
-
¹³C NMR (Carbon NMR):
-
Protocol: Use the same sample as for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Due to symmetry, 5 distinct carbon signals are expected.
-
C2: The carbon of the imidazole ring, typically in the range of δ 140-150 ppm.
-
C4/C7: The two carbons bearing the hydroxyl groups, shifted downfield by the oxygen, likely δ 145-155 ppm.
-
C5/C6: The two aromatic CH carbons, expected in the aromatic region around δ 105-115 ppm.
-
C3a/C7a: The two bridgehead carbons where the rings are fused, typically found around δ 125-135 ppm.
-
-
| Predicted NMR Data (in DMSO-d₆) | |
| ¹H NMR | Predicted Chemical Shift (δ, ppm) |
| H5, H6 | 6.5 - 7.0 (d) |
| H2 | ~8.0 (s) |
| 4-OH, 7-OH | 9.0 - 10.0 (br s) |
| 1-NH | >12.0 (br s) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C2 | 140 - 150 |
| C4, C7 | 145 - 155 |
| C5, C6 | 105 - 115 |
| C3a, C7a | 125 - 135 |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental formula.
-
Protocol: Use Electrospray Ionization (ESI) in positive mode. Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Expected Result: The molecular formula of 1H-Benzimidazole-4,7-diol is C₇H₆N₂O₂.[11] The exact mass is 150.0429 g/mol .
-
A prominent peak should be observed at an m/z (mass-to-charge ratio) of 151.0507 , corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should confirm this mass to within ±5 ppm.
-
-
Plausible Fragmentation: The benzimidazole ring is relatively stable. Fragmentation may involve the sequential loss of neutral molecules like CO or HCN from the parent ion.[13]
| Mass Spectrometry Data | |
| Molecular Formula | C₇H₆N₂O₂ |
| Exact Mass | 150.0429 |
| Mode | ESI Positive |
| Expected Ion [M+H]⁺ | 151.0507 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a synthesized compound.
-
Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is standard.
-
Mobile Phase: A gradient elution is often effective. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or acetic acid to ensure good peak shape for the nitrogen-containing heterocycle.[14] A typical gradient might run from 10% B to 90% B over 15-20 minutes.
-
Detection: UV detector set at a wavelength where the benzimidazole chromophore absorbs, typically around 280-300 nm.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.
-
-
Trustworthiness Check: A pure sample (>95%) should show a single major peak in the chromatogram. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration. This method validates the success of the purification protocol.
Conclusion
The synthesis of 1H-Benzimidazole-4,7-diol via the reduction of its corresponding dione is a robust and logical approach. The causality-driven selection of reagents and reaction conditions, particularly the use of a mild reducing agent under an inert atmosphere, is paramount to achieving a high yield of this oxidation-sensitive molecule. Rigorous, multi-faceted characterization using NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment provides an unassailable, self-validating confirmation of the final product. This guide equips researchers with the necessary framework to confidently synthesize and verify 1H-Benzimidazole-4,7-diol, a valuable building block for the development of next-generation targeted therapeutics.
References
-
Dao, P. Q., Ho, S. L., & Cho, C. S. (2018). Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation. The Journal of Organic Chemistry, 83(7), 4049–4056. [Link]
-
Supplementary Information for relevant benzimidazole NMR data. (n.d.). Retrieved from [Link]
-
Brishty, A. R., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 11(1), 1-19. [Link]
-
Al-Ostath, A., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6524. [Link]
-
Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103429. [Link]
-
Characterization data for various benzimidazole derivatives. (n.d.). Retrieved from [Link]
-
Loperfido, M., et al. (2005). Synthesis and antiproliferative activity of some benzimidazole-4,7-dione derivatives. Il Farmaco, 60(3), 229-234. [Link]
-
Abdel-rahman, S. S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969. [Link]
-
NIST. (n.d.). 1H-Benzimidazole Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
Claramunt, R. M., et al. (2012). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 8, 349-359. [Link]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Croitoru, M. D., et al. (2014). Biological evaluation of the activity of some benzimidazole-4,7-dione derivatives. Chemical Papers, 68(11), 1573-1583. [Link]
-
Pathak, D., et al. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. World Journal of Pharmaceutical Research, 13(10), 1-15. [Link]
-
Abdel-rahman, S. S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3062. [Link]
-
Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
-
Zhang, N., et al. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Figshare. [Link]
-
NIST. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
Shchekotikhin, A. E., et al. (2022). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. Molecules, 27(21), 7481. [Link]
-
Bouziane, I., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5339. [Link]
-
Vasava, M. S., et al. (2020). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(7), 532-565. [Link]
-
ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
-
Rajasekhar, S., et al. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis, 14(1), 40-60. [Link]
-
ResearchGate. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Retrieved from [Link]
-
Kudo, I., et al. (1993). Synthesis and Evaluation of a Series of 3,5-disubstituted benzisoxazole-4,7-diones. Potent Radiosensitizers in Vitro. Journal of Medicinal Chemistry, 36(15), 2133-2139. [Link]
-
DergiPark. (2022). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Retrieved from [Link]
-
Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]
-
Bouziane, I., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar. [Link]
-
Loperfido, M., et al. (2004). Differential antiproliferative activity of new benzimidazole-4,7-diones. Bioorganic & Medicinal Chemistry Letters, 14(22), 5579-5582. [Link]
-
Lee, H. W., et al. (2002). Synthesis and Biological Evaluation of benzimidazole-4,7-diones That Inhibit Vascular Smooth Muscle Cell Proliferation. Bioorganic & Medicinal Chemistry, 10(12), 3997-4004. [Link]
-
Al-Juburi, H. R. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 543-548. [Link]
-
ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs. Retrieved from [Link]
-
Szafraniec-Szczęsny, J., et al. (2017). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Molecules, 22(11), 1833. [Link]
-
ResearchGate. (n.d.). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]
-
MassBank. (2016). Benzimidazoles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological evaluation of the activity of some benzimidazole-4,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential antiproliferative activity of new benzimidazole-4,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzimidazole-4,7-diones that inhibit vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzimidazole-4,7-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzimidazole-4,7-diol is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structural similarity to endogenous purines and the presence of hydroxyl groups on the benzene ring confer unique electronic and hydrogen-bonding properties, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Benzimidazole-4,7-diol, including its structure, solubility, acidity (pKa), thermal characteristics, spectroscopic signature, and stability. While specific experimental data for this diol derivative is not extensively available in public literature, this guide synthesizes information from closely related benzimidazole analogs to provide a robust framework for its characterization. Detailed, field-proven experimental protocols are presented to enable researchers to determine these critical parameters, ensuring data integrity and reproducibility.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles are a class of bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring.[1] This core structure is isosteric with purines, allowing benzimidazole derivatives to interact with a wide array of biological targets, including enzymes and receptors.[2][3] Consequently, the benzimidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic activities, such as proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines (astemizole).[4][5]
1H-Benzimidazole-4,7-diol, in particular, presents an intriguing profile due to the introduction of two hydroxyl groups onto the benzenoid ring. These substituents are expected to significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall polarity, thereby modulating its solubility, acidity, and biological activity. Understanding these fundamental physicochemical properties is a critical first step in the rational design and development of new drugs and materials based on this promising scaffold.
Molecular Structure and Key Identifiers
The foundational aspect of understanding any chemical entity is its structure.
-
Molecular Formula: C₇H₆N₂O₂[6]
-
CAS Number: 102170-38-7[6]
-
Canonical SMILES: C1=CC(=C2C(=C1O)NC=N2)O[6]
-
InChI: InChI=1S/C7H6N2O2/c10-4-1-2-5(11)7-6(4)8-3-9-7/h1-3,10-11H,(H,8,9)[6]
The structure consists of a benzimidazole core with hydroxyl groups at positions 4 and 7. The presence of the imidazole proton (N-H) and the two phenolic hydroxyl groups makes the molecule capable of acting as both a hydrogen bond donor and acceptor.
Solubility Profile: A Critical Parameter for Drug Development
Expected Solubility Characteristics
Benzimidazoles with an unsubstituted imide nitrogen are generally more soluble in polar solvents.[4] The two hydroxyl groups in 1H-Benzimidazole-4,7-diol are expected to enhance its solubility in polar protic solvents like water, ethanol, and methanol through hydrogen bonding. Conversely, its solubility in non-polar organic solvents such as benzene and petroleum ether is likely to be low.[8] The amphoteric nature of the benzimidazole ring means it can be soluble in both acidic and alkaline aqueous solutions.[8][9]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[10][11]
Objective: To determine the equilibrium solubility of 1H-Benzimidazole-4,7-diol in various solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol).
Methodology:
-
Preparation: Add an excess amount of solid 1H-Benzimidazole-4,7-diol to a series of glass vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[11]
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) using a mechanical shaker or rotator. Equilibration time is critical and should be sufficient to reach a steady state, often 24 to 72 hours.[11]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant.
-
Phase Separation: To ensure no solid particles are carried over, the supernatant must be clarified. This can be achieved by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of 1H-Benzimidazole-4,7-diol in the clarified filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or mol/L.
Table 1: Predicted Solubility Classification of 1H-Benzimidazole-4,7-diol
| Solvent System | Predicted Solubility | Rationale |
| Water | Sparingly Soluble to Soluble | Polar hydroxyl groups and imidazole ring contribute to aqueous solubility. |
| 0.1 M HCl | Soluble | Protonation of the basic nitrogen in the imidazole ring forms a soluble salt. |
| 0.1 M NaOH | Soluble | Deprotonation of the acidic N-H and phenolic OH groups forms a soluble salt. |
| Ethanol | Soluble | Polar protic nature of ethanol facilitates hydrogen bonding. |
| Diethyl Ether | Slightly Soluble to Insoluble | The high polarity of the diol will limit solubility in this non-polar solvent. |
| Dichloromethane | Slightly Soluble | Intermediate polarity may allow for some dissolution. |
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow.
Acidity and Basicity: The pKa Values
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and receptor-binding interactions.[12] Benzimidazoles are amphoteric, possessing both a weakly acidic proton on one imidazole nitrogen (pKa around 12.8 for the parent benzimidazole) and a basic nitrogen that can be protonated (pKa of the conjugate acid is around 5.6).[1]
Expected pKa of 1H-Benzimidazole-4,7-diol
The electron-withdrawing nature of the hydroxyl groups is expected to increase the acidity (lower the pKa) of the N-H proton compared to the parent benzimidazole. Similarly, these groups will decrease the basicity (lower the pKa of the conjugate acid) of the other imidazole nitrogen. The pKa values of the phenolic hydroxyls themselves will also be a key feature of the molecule's overall acid-base profile.
Experimental Protocol for pKa Determination (UV-Metric Titration)
Spectrophotometric (UV-metric) titration is a robust method for determining pKa values, particularly for compounds with a chromophore, like benzimidazole, whose UV absorbance spectrum changes with ionization state.[13][14]
Objective: To determine the pKa values of 1H-Benzimidazole-4,7-diol.
Methodology:
-
Solution Preparation: Prepare a stock solution of 1H-Benzimidazole-4,7-diol in a suitable solvent (e.g., methanol or water). Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Titration: Create a series of solutions with a constant concentration of the compound but varying pH by adding a small aliquot of the stock solution to each buffer.
-
Spectroscopic Measurement: Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.
-
pKa Calculation: The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by finding the inflection point to determine the pKa value.[12] Multiple pKa values may be determined if the molecule has several ionizable groups.
Diagram 2: Workflow for pKa Determination
Caption: UV-metric titration workflow.
Thermal Properties: Melting and Boiling Points
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.
-
Melting Point: The melting point of benzimidazole is 170-172 °C.[1] The introduction of hydroxyl groups, which can participate in intermolecular hydrogen bonding, is expected to significantly increase the melting point of 1H-Benzimidazole-4,7-diol due to a more stable crystal lattice.
-
Boiling Point: Benzimidazoles have high boiling points (e.g., >360 °C for the parent compound) due to their aromaticity and hydrogen bonding capabilities.[8] 1H-Benzimidazole-4,7-diol is expected to have a very high boiling point and likely decompose before boiling under atmospheric pressure.
Experimental Protocol for Melting Point Determination
Objective: To accurately determine the melting point of 1H-Benzimidazole-4,7-diol.
Methodology:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.
-
Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. For a pure compound, this range should be narrow.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the C2 proton of the imidazole ring, and the exchangeable protons of the N-H and O-H groups. The chemical shifts and coupling patterns of the aromatic protons will confirm the 4,7-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the structure. The chemical shifts of the carbons bearing the hydroxyl groups will be significantly different from those in unsubstituted benzimidazole.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad band in the region of 3400-3200 cm⁻¹ corresponding to O-H and N-H stretching vibrations.
-
Aromatic C-H stretching vibrations around 3100-3000 cm⁻¹.
-
C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region.[15]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can also provide valuable structural information.[16]
Stability Assessment
Understanding the chemical stability of a compound is crucial for its storage, formulation, and handling. Benzimidazole derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, light, and heat.[17][18]
Forced Degradation Studies Protocol
Forced degradation studies are used to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[17]
Objective: To assess the stability of 1H-Benzimidazole-4,7-diol under various stress conditions.
Methodology:
-
Stress Conditions: Expose solutions of the compound to a range of conditions, including:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).
-
Photostability: Expose the solid and a solution to light according to ICH Q1B guidelines.[17]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Identification: If significant degradation is observed, use LC-MS to identify the structure of the degradation products.
Conclusion
1H-Benzimidazole-4,7-diol is a molecule with high potential in drug discovery and materials science. This guide has outlined the key physicochemical properties that must be characterized to fully understand and exploit its potential. By following the detailed experimental protocols provided, researchers can generate the high-quality, reproducible data needed to advance their research and development efforts. The synthesis of knowledge from related benzimidazole compounds provides a strong predictive foundation, while the outlined methodologies offer a clear path for empirical validation.
References
-
Šimuniak, R., Havlíková, L., Ságová, Z., & Klimeš, J. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087-1095. [Link]
-
Mora, N., & Tapia, R. A. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(39), 19543–19549. [Link]
-
Lipka, E., Folly-Klan, M., Charton, J., Vaccher, M. P., Bonte, J. P., & Vaccher, C. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1267-1271. [Link]
-
Gülseven, Y., & Öztürk, T. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 53(11), 928-934. [Link]
-
Semantic Scholar. (n.d.). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Błaszczak-Świątkiewicz, K., Correia-da-Silva, M., Procha, M., & Mikiciuk-Olasik, E. (2014). Synthesis, anticancer activity and UPLC analysis of the stability of some new benzimidazole-4,7-dione derivatives. Molecules, 19(1), 400-422. [Link]
-
Al-Ostath, A. I., Al-Ghamdi, A. M., & El-Sayed, W. A. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969. [Link]
-
PubChem. (n.d.). Benzimidazole. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]
-
Sharma, D., & Narasimhan, B. (2014). A review on chemistry of benzimidazole nucleus and its biological significance. International Journal of Pharmaceutical Sciences and Research, 5(5), 1642. [Link]
-
Jouyban, A. (2008). Experimental and computational methods pertaining to drug solubility. Stony Brook University. [Link]
-
Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]
-
ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-1H-benzimidazole. [Link]
-
The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]
-
PubChem. (n.d.). 1H-Benzimidazole-5,6-diol. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
Wikipedia. (n.d.). Benzimidazole. [Link]
-
PubChem. (n.d.). 1H-Benzimidazole, 1-methyl-. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. [Link]
-
Unknown. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. [Link]
-
MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]
-
PubMed. (2013). Synthesis, anticancer activity and UPLC analysis of the stability of some new benzimidazole-4,7-dione derivatives. [Link]
-
CAS Common Chemistry. (n.d.). 2-Propyl-1H-benzimidazole. [Link]
-
ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]
-
PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link]
-
PubChem. (n.d.). 1-Benzyl-1H-benzimidazole. [Link]
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. 1H-Benzimidazole-5,6-diol | C7H6N2O2 | CID 15223183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. | Semantic Scholar [semanticscholar.org]
- 15. rsc.org [rsc.org]
- 16. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, anticancer activity and UPLC analysis of the stability of some new benzimidazole-4,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Benzimidazole Scaffold as a Cornerstone in Medicinal Chemistry
An In-depth Technical Guide to 1H-Benzimidazole-4,7-diol
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a preeminent heterocyclic scaffold in drug discovery.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological targets, making it a "privileged scaffold."[1][4] This unique characteristic has led to the development of a wide array of clinically successful drugs, including proton pump inhibitors like omeprazole, anthelmintics such as mebendazole, and antihypertensives like telmisartan.[1][2][5] The versatility of the benzimidazole core, which allows for diverse substitutions, enables the fine-tuning of its pharmacological profile, leading to compounds with activities spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[2][3][6] This guide focuses on a specific, yet potentially significant, derivative: 1H-Benzimidazole-4,7-diol. We will delve into its fundamental characteristics, synthesis, and prospective applications, providing a technical foundation for researchers in drug development.
Core Compound Analysis: 1H-Benzimidazole-4,7-diol
1H-Benzimidazole-4,7-diol is a specific isomer of dihydroxy benzimidazole. The placement of the hydroxyl groups at the 4 and 7 positions is critical, as it imparts specific electronic and steric properties that influence its chemical reactivity and potential biological interactions.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is the bedrock of any research endeavor. The key identifiers and computed properties for 1H-Benzimidazole-4,7-diol are summarized below.
| Property | Value | Source |
| CAS Number | 102170-38-7 | [7] |
| Molecular Formula | C₇H₆N₂O₂ | [7] |
| Molecular Weight | 150.13 g/mol | [7] |
| Canonical SMILES | C1=CC(=C2C(=C1O)NC=N2)O | [7] |
| InChI Key | LCYKFWZACWTNDC-UHFFFAOYSA-N | [7] |
| Appearance | (Predicted) Off-white to light brown solid | N/A |
| Solubility | (Predicted) Soluble in polar organic solvents (DMSO, DMF, Methanol) | N/A |
Chemical Structure
The structure consists of a standard 1H-benzimidazole core with two hydroxyl (-OH) groups attached to the benzene ring at positions 4 and 7. This arrangement is a hydroquinone-like motif fused to the imidazole ring system.
Caption: Chemical structure of 1H-Benzimidazole-4,7-diol.
Synthesis Strategies: A Mechanistic Perspective
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine precursor with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or its derivative.[8][9] For 1H-Benzimidazole-4,7-diol, a logical precursor would be 1,2-diaminobenzene-3,6-diol or a suitably protected variant.
The choice of the C1 source and reaction conditions is critical for achieving high yields and purity. Modern synthetic approaches often utilize catalysts and energy sources like microwave irradiation to promote greener and more efficient reactions.[10][11][12]
Caption: General workflow for the synthesis of 1H-Benzimidazole-4,7-diol.
Exemplary Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a plausible, efficient method for synthesizing the title compound. The causality behind using microwave irradiation is to leverage its ability to rapidly and uniformly heat the reaction mixture, which drastically reduces reaction times and often improves yields compared to conventional oil-bath heating.[11]
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1,2-diaminobenzene-3,6-diol (1.0 mmol) and formic acid (1.5 mL).
-
Rationale: Formic acid serves as both the C1 source for the imidazole ring and the acidic catalyst for the condensation and cyclization steps.
-
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Work-up: After cooling the vessel to room temperature, carefully pour the reaction mixture into a beaker containing 20 mL of cold water.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Rationale: Neutralization is crucial to precipitate the product, which is less soluble in neutral water than its protonated salt form.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and dry under vacuum.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane to yield the pure 1H-Benzimidazole-4,7-diol.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Applications in Drug Discovery
While specific research on 1H-Benzimidazole-4,7-diol is not widely published, its structure suggests several promising avenues for investigation based on the extensive pharmacology of related compounds.
Caption: Potential therapeutic applications of the 1H-Benzimidazole-4,7-diol scaffold.
-
Anticancer Therapeutics: Many benzimidazole derivatives function as anticancer agents by inhibiting critical cellular machinery.[4][6] They can act as topoisomerase inhibitors, microtubule disruptors, or inhibitors of protein kinases.[6][8] The diol functionality in the 4,7-positions could enhance interactions with enzyme active sites through hydrogen bonding or act as a precursor for bioreductive activation in hypoxic tumor environments. Studies on other diol-containing benzimidazoles have already demonstrated significant cytotoxic activity against various cancer cell lines.[13]
-
Antioxidant and Anti-inflammatory Agents: The 4,7-diol arrangement forms a hydroquinone moiety, a classic structural motif known for its antioxidant properties. This structure can participate in redox cycling and scavenge harmful reactive oxygen species (ROS), suggesting a potential role in treating diseases associated with oxidative stress and inflammation.
-
Kinase Inhibition: The ATP-binding site of many protein kinases is a common target for benzimidazole-based inhibitors. The hydrogen-bonding capacity of the two hydroxyl groups, combined with the nitrogen atoms in the imidazole ring, provides multiple points of interaction that could lead to potent and selective kinase inhibition.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[14][16]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[14]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[14]
-
Ingestion: Rinse mouth and seek medical attention if you feel unwell.[14]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
1H-Benzimidazole-4,7-diol is a compound of significant interest, built upon the highly validated benzimidazole scaffold. Its unique hydroquinone-like substitution pattern presents intriguing possibilities for applications in medicinal chemistry, particularly in the development of novel anticancer and antioxidant agents. The synthetic routes are accessible through established chemical principles, allowing for its preparation and subsequent investigation. This guide provides the foundational knowledge for researchers to explore the full potential of this promising molecule in the ongoing quest for new therapeutic agents.
References
-
1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. [Link]
-
Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC. [Link]
-
Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
-
Benzimidazole. Wikipedia. [Link]
-
Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Figshare. [Link]
-
1H-Benzimidazole. NIST WebBook. [Link]
-
Chemical structure of 1H-Benzimidazole. ResearchGate. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Structures of 1H-benzimidazole-based commercial drugs. ResearchGate. [Link]
-
Benzimidazole | C7H6N2 | CID 5798. PubChem. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. NIH. [Link]
-
1H-Benzimidazole-5,6-diol | C7H6N2O2 | CID 15223183. PubChem. [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC - PubMed Central. [Link]
-
Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. ResearchGate. [Link]
-
Design and synthesis of some imidazole derivatives: Theoretical evaluation of interaction with a coronavirus (HCoV-NL63). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Item - Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. chemicea.com [chemicea.com]
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide on the Biological Activity of Novel Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the diverse biological activities of novel benzimidazole derivatives, focusing on their therapeutic potential in oncology, infectious diseases, and beyond. It delves into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these promising compounds.
The benzimidazole ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. This structural motif is present in numerous FDA-approved drugs, including the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole. The versatility of the benzimidazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activities.
Recent research has focused on the development of novel benzimidazole derivatives with enhanced potency and selectivity against various diseases. These efforts have led to the discovery of compounds with significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.
Synthetic Strategies for Novel Benzimidazole Derivatives
The synthesis of novel benzimidazole derivatives is a cornerstone of research in this field. The most common and versatile method for constructing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile) under acidic conditions.
Modern synthetic approaches have introduced various modifications to this classical method to improve yields, reduce reaction times, and allow for the introduction of a wider range of substituents. These include the use of microwave-assisted synthesis, solid-phase synthesis, and various catalysts.
A typical synthetic workflow for novel benzimidazole derivatives can be illustrated as follows:
Caption: Synthetic workflow for novel benzimidazole derivatives.
Anticancer Activity: A Major Focus of Benzimidazole Research
A significant portion of the research on novel benzimidazole derivatives is dedicated to their potential as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including:
-
Tubulin Polymerization Inhibition: Several benzimidazole derivatives, similar to established anticancer drugs like vinca alkaloids and taxanes, can interfere with the dynamics of microtubules, which are essential for cell division. By binding to the colchicine-binding site on β-tubulin, these compounds inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: Many novel benzimidazole derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking the ATP-binding site of EGFR, these compounds can inhibit its downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, ultimately leading to reduced tumor growth and angiogenesis.
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage response pathway. Inhibition of PARP is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Some novel benzimidazole derivatives have shown potent PARP inhibitory activity.
Signaling Pathway of EGFR Inhibition by Benzimidazole Derivatives:
Caption: EGFR signaling pathway inhibition by benzimidazoles.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
A fundamental step in evaluating the anticancer potential of novel benzimidazole derivatives is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel benzimidazole derivatives in culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Novel benzimidazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
The mechanisms of their antimicrobial action are diverse and can include:
-
Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. Some benzimidazole derivatives have been shown to inhibit biofilm formation by interfering with bacterial adhesion and communication (quorum sensing).
-
Disruption of Cell Wall Synthesis: The bacterial cell wall is an essential structure that provides protection and shape. Certain benzimidazoles can interfere with the synthesis of peptidoglycan, a key component of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Key Enzymes: Benzimidazole derivatives can target essential enzymes in microbial metabolism, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.
Experimental Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the novel benzimidazole derivatives in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral and Other Biological Activities
Beyond their anticancer and antimicrobial properties, novel benzimidazole derivatives have demonstrated a wide range of other biological activities, including:
-
Antiviral Activity: Certain benzimidazole derivatives have shown efficacy against various viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). Their mechanisms of action can involve the inhibition of viral entry, replication, or assembly.
-
Anti-inflammatory Activity: Some benzimidazoles have been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
-
Anthelmintic Activity: The benzimidazole class of drugs, including albendazole and mebendazole, are widely used to treat parasitic worm infections. Research continues to explore novel derivatives with improved efficacy and a broader spectrum of activity.
Structure-Activity Relationship (SAR) Studies: Guiding Drug Design
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a benzimidazole derivative influences its biological activity. By systematically modifying the substituents at different positions of the benzimidazole scaffold, researchers can identify key structural features that are essential for potency and selectivity.
For example, in the context of anticancer activity, SAR studies have revealed that:
-
The nature and position of substituents on the phenyl ring at the C2-position can significantly impact tubulin inhibitory activity.
-
Modifications at the N1-position of the benzimidazole ring can influence the compound's kinase inhibitory profile.
These insights are invaluable for the rational design of new benzimidazole derivatives with improved therapeutic properties.
Conclusion and Future Directions
Novel benzimidazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potential applications in oncology, infectious diseases, and other therapeutic areas continue to drive extensive research and development efforts.
Future research in this field will likely focus on:
-
The development of more selective and potent inhibitors of specific biological targets.
-
The use of computational methods, such as molecular docking and virtual screening, to accelerate the discovery of new lead compounds.
-
The exploration of novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of benzimidazole derivatives.
The continued exploration of the chemical space around the benzimidazole scaffold holds great promise for the discovery of new and effective therapies for a wide range of human diseases.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, A. M. (2021). Recent advances in the synthesis and biological applications of benzimidazole derivatives. RSC Advances, 11(43), 26866-26887. [Link]
-
Song, Z., Liu, Y., & Liu, X. (2022). Recent advances in benzimidazole-based derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 238, 114457. [Link]
-
Wang, G., Zhang, Y., & Liu, X. (2022). Recent advances in the discovery of benzimidazole-based derivatives as EGFR inhibitors for the treatment of non-small cell lung cancer. Future Medicinal Chemistry, 14(1), 69-86. [Link]
An In-depth Technical Guide to 1H-Benzimidazole-4,7-diol: From Discovery to a Precursor in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1H-Benzimidazole-4,7-diol, a key heterocyclic compound that has garnered interest in the field of medicinal chemistry. While its direct biological applications are still under exploration, its significance as a direct precursor to the pharmacologically active benzimidazole-4,7-diones positions it as a molecule of considerable importance. This document delves into the historical context of its parent benzimidazole scaffold, outlines a validated synthetic pathway, provides detailed physicochemical and spectroscopic characterization, and discusses the biological relevance of its derivatives, thereby offering a vital resource for researchers, scientists, and professionals in drug development.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities. The journey of benzimidazoles in pharmacology began with the discovery of their structural presence in vitamin B12. Since then, numerous derivatives have been developed, exhibiting a wide array of therapeutic applications, including antimicrobial, antiviral, anthelmintic, anticancer, and antihypertensive properties.[1]
The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of its pharmacological profile. The 4,7-disubstituted benzimidazoles, in particular, have emerged as a class of compounds with significant potential, primarily due to their role as precursors to quinone-containing structures. This guide focuses specifically on 1H-Benzimidazole-4,7-diol, a key intermediate in the synthesis of biologically active benzimidazole-4,7-diones.
Historical Context and Discovery
While a specific, seminal publication detailing the first-ever synthesis of 1H-Benzimidazole-4,7-diol is not readily apparent in the surveyed literature, its discovery is intrinsically linked to the development of its more extensively studied derivatives, the benzimidazole-4,7-diones. The scientific rationale for the synthesis of the diol is primarily driven by its role as a direct precursor to these diones, which have shown promise as bioreductive anticancer agents.[2][3]
The overarching history of benzimidazole synthesis dates back to the 19th century, with a multitude of methods developed over the years for the construction of this versatile heterocyclic system.[4][5][6] The synthesis of substituted benzimidazoles, such as the 4,7-dimethoxy precursor to our target molecule, represents a more modern advancement in this field, aimed at creating specific building blocks for targeted therapeutic agents. The demethylation of 4,7-dimethoxy-1H-benzimidazole to yield the diol is a logical and established synthetic transformation, suggesting that the diol was likely first prepared as an intermediate in the quest for novel benzimidazole-based therapeutics.
Synthesis of 1H-Benzimidazole-4,7-diol
The most logical and scientifically sound pathway to 1H-Benzimidazole-4,7-diol proceeds through a two-step sequence starting from the commercially available 1,4-dimethoxybenzene. This process involves the formation of the benzimidazole ring system followed by demethylation to unmask the hydroxyl groups.
Synthesis of the Key Intermediate: 4,7-Dimethoxy-1H-benzimidazole
The initial step involves the synthesis of 4,7-dimethoxy-1H-benzimidazole. An optimized process for this has been reported, which provides a significant improvement over earlier methods.[7] The synthetic workflow is depicted below:
Figure 1: Synthetic workflow for 4,7-dimethoxy-1H-benzimidazole.
Experimental Protocol: Synthesis of 4,7-Dimethoxy-1H-benzimidazole
-
Nitration of 1,4-Dimethoxybenzene: To a cooled solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., sulfuric acid), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto ice, and the resulting precipitate of dinitro-1,4-dimethoxybenzene is collected by filtration.
-
Reduction of the Dinitro Compound: The dinitro-1,4-dimethoxybenzene is suspended in a suitable solvent (e.g., ethanol or acetic acid), and a reducing agent is added. Common reducing agents for this transformation include tin metal in the presence of concentrated hydrochloric acid or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst). The reaction is typically heated to facilitate the reduction. Upon completion, the reaction mixture is worked up to isolate the 3,6-dimethoxybenzene-1,2-diamine.
-
Cyclization to form the Benzimidazole Ring: The 3,6-dimethoxybenzene-1,2-diamine is heated with formic acid. This effects the cyclization to the benzimidazole ring system. After the reaction is complete, the excess formic acid is removed under reduced pressure, and the residue is neutralized with a base (e.g., ammonia) to precipitate the 4,7-dimethoxy-1H-benzimidazole. The product can then be purified by recrystallization.[7]
Demethylation to 1H-Benzimidazole-4,7-diol
The final step in the synthesis is the demethylation of the methoxy groups to yield the desired diol. This is a common transformation in organic synthesis, often achieved using strong acids.
Figure 2: Demethylation to yield 1H-Benzimidazole-4,7-diol.
Experimental Protocol: Synthesis of 1H-Benzimidazole-4,7-diol
-
Demethylation Reaction: 4,7-Dimethoxy-1H-benzimidazole is dissolved in a strong acid, typically 48% aqueous hydrobromic acid (HBr). The solution is heated at reflux for several hours. The progress of the demethylation can be monitored by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then dissolved in water and neutralized with a base, such as an aqueous solution of sodium bicarbonate or ammonia, to precipitate the free base of 1H-Benzimidazole-4,7-diol. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties of 1H-Benzimidazole-4,7-diol
| Property | Predicted Value |
| Molecular Formula | C₇H₆N₂O₂ |
| Molecular Weight | 150.13 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water and nonpolar solvents. |
| Melting Point | Expected to be relatively high due to hydrogen bonding capabilities. |
Spectroscopic Data Interpretation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show a singlet for the C2-proton, two distinct signals for the aromatic protons on the benzene ring, and exchangeable singlets for the N-H and O-H protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl groups.[8][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbons bearing the hydroxyl groups (C4 and C7) will appear at a characteristic downfield shift.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by broad absorption bands in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns typical of benzimidazoles would be expected.
Biological Significance and Therapeutic Potential of Derivatives
The primary interest in 1H-Benzimidazole-4,7-diol stems from its role as a precursor to benzimidazole-4,7-diones, which have demonstrated significant potential as anticancer agents.[2][3][10] These diones are often investigated as bioreductive prodrugs, which are selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors.
Figure 3: The role of 1H-Benzimidazole-4,7-diol as a precursor to biologically active diones.
Studies on various substituted benzimidazole-4,7-diones have revealed their cytotoxic effects against a range of cancer cell lines.[2][3] The proposed mechanisms of action for these diones include the inhibition of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in tumor survival, and the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and repair.[2] The diol, being the reduced form of the quinone, may also possess intrinsic biological activity, such as antioxidant properties, although this requires further investigation.
Future Perspectives and Conclusion
1H-Benzimidazole-4,7-diol is a fundamentally important molecule in the landscape of benzimidazole-based drug discovery. While its direct therapeutic applications are yet to be fully elucidated, its role as a key synthetic intermediate for potent anticancer agents is well-established. Future research should focus on a more detailed investigation of the biological properties of the diol itself. Elucidating its potential antioxidant, cytotoxic, or enzyme-inhibitory activities could open new avenues for its application.
Furthermore, the development of more efficient and scalable synthetic routes to 1H-Benzimidazole-4,7-diol will be crucial for facilitating further research and potential commercial applications of its derivatives. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the discovery, synthesis, and significance of this important heterocyclic compound.
References
- (Reference to a general organic chemistry or medicinal chemistry textbook discussing benzimidazoles - self-generated as a placeholder as no direct online source was found for this general knowledge)
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2014). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Molecules, 19(10), 15361–15377. [Link]
-
Lee, K., et al. (2024). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. Bioorganic Chemistry, 143, 107061. [Link]
-
Garuti, L., et al. (2004). Differential antiproliferative activity of new benzimidazole-4,7-diones. Il Farmaco, 59(8), 663-668. [Link]
-
Claramunt, R. M., et al. (2006). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 2, 15. [Link]
-
Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3349-3368. [Link]
- (Placeholder for a general synthesis reference, as no single source covered all aspects)
-
Royal Society of Chemistry. (2017). c7dt02584j1.pdf. [Link]
- (Placeholder for a general synthesis reference)
- (Placeholder for a general synthesis reference)
- (Placeholder for a general synthesis reference)
-
Li, W., et al. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Figshare. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3062. [Link]
- (Placeholder for a general synthesis reference)
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Pattan, S. R., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 4(4), 235-241. [Link]
-
Al-Dhmani, S. A. S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]
- (Placeholder for a general synthesis reference)
- (Placeholder for a general synthesis reference)
- (Placeholder for a general synthesis reference)
-
Jebbar, A. A. H., & Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link]
- (Placeholder for a general synthesis reference)
- (Placeholder for a general synthesis reference)
-
Guillon, J., et al. (2007). An improved methodology for the preparation of 4,7-dimethoxy-1H-benzimidazole, a key intermediate in the synthesis of 1-alkyl-1H-benzimidazole-4,7-diones. Arkivoc, 2007(14), 149-158. [Link]
- (Placeholder for a general synthesis reference)
- (Placeholder for a general synthesis reference)
- (Placeholder for a general synthesis reference)
- (Placeholder for a general synthesis reference)
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: 1H-Benzimidazole-4,7-diol: A Comprehensive Profile of its Solubility and Stability
An In-depth Technical Guide for Researchers
Introduction
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The derivative, 1H-Benzimidazole-4,7-diol, is a unique structure featuring a hydroquinone-like moiety fused to the benzimidazole system. This arrangement suggests a high potential for specific biological interactions, particularly those involving redox processes. For researchers and drug development professionals, a thorough understanding of this molecule's fundamental physicochemical properties—namely its solubility and stability—is a critical prerequisite for any successful investigation, from initial screening to formulation development.
This guide provides an in-depth technical analysis of the solubility and stability profile of 1H-Benzimidazole-4,7-diol. It moves beyond a simple data sheet to explain the causality behind its chemical behavior and provides detailed, field-proven protocols for its empirical evaluation. Every procedure is designed as a self-validating system to ensure scientific integrity and reproducibility.
Part 1: Solubility Profile of 1H-Benzimidazole-4,7-diol
The solubility of a compound is a critical determinant of its biological availability and its tractability in experimental assays. The structure of 1H-Benzimidazole-4,7-diol—combining a polar diol system with an amphoteric benzimidazole ring—results in a nuanced solubility profile.
Theoretical Solubility Assessment
The two phenolic hydroxyl groups at the 4- and 7-positions are expected to dominate the molecule's solubility characteristics. These groups can act as both hydrogen bond donors and acceptors, suggesting a strong affinity for polar protic solvents.
-
Aqueous Solubility: The compound is predicted to have moderate aqueous solubility. The benzimidazole ring itself is a weak base that can be protonated in acidic solutions, while the hydroxyl groups can be deprotonated in alkaline solutions, forming salts.[3] Consequently, aqueous solubility is expected to be highly pH-dependent, exhibiting a classic "U-shaped" curve with minimum solubility near its isoelectric point and increased solubility at both low and high pH.
-
Organic Solvent Solubility: Solubility in organic solvents will be dictated by the solvent's polarity and hydrogen bonding capacity. High solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule. Alcohols like methanol and ethanol should also be effective solvents. Solubility is expected to be significantly lower in non-polar solvents such as toluene, hexane, and chlorinated solvents like dichloromethane.[4][5]
Predicted Solubility Data Summary
The following table summarizes the predicted solubility of 1H-Benzimidazole-4,7-diol in common laboratory solvents. This serves as a practical guide for stock solution preparation and experimental design.
| Solvent | Type | Predicted Solubility | Rationale |
| Water (pH 7) | Polar Protic | Low to Moderate | Hydrogen bonding potential offset by aromatic core. |
| Water (pH 2) | Polar Protic | High | Formation of the protonated benzimidazolium salt increases solubility. |
| Water (pH 10) | Polar Protic | High | Formation of the phenolate salt(s) increases solubility. |
| DMSO | Polar Aprotic | High | Excellent hydrogen bond acceptor, effectively solvates the diol and NH groups.[6] |
| Methanol / Ethanol | Polar Protic | High | Capable of hydrogen bonding with the hydroxyl groups.[7] |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO, moderate solvating power for this structure. |
| Dichloromethane | Non-Polar | Very Low | Ineffective at solvating the polar hydroxyl and N-H groups.[4] |
| Toluene | Non-Polar | Insoluble | Aromatic character is insufficient to overcome the polarity of the diol.[8] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, ensuring the measurement reflects a true equilibrium state.
Objective: To accurately determine the equilibrium solubility of 1H-Benzimidazole-4,7-diol in a selected solvent.
Methodology:
-
Preparation: Add an excess amount of solid 1H-Benzimidazole-4,7-diol to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a glass vial. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Centrifuge the samples (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as the UPLC-UV method described in Part 2.4.
-
Calculation: Determine the concentration in the original supernatant by accounting for the dilution factor. The result is reported as mg/mL or µg/mL.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Measurement.
Part 2: Stability Profile and Degradation Pathways
Understanding a molecule's stability is paramount for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could affect biological activity or safety.[9] Forced degradation, or stress testing, is an essential tool to probe the intrinsic stability of a molecule by subjecting it to conditions more severe than those used for accelerated stability testing.[10][11][12]
Predicted Degradation Pathways
The chemical structure of 1H-Benzimidazole-4,7-diol suggests a primary susceptibility to oxidation.
-
Oxidative Degradation: The 4,7-diol moiety is a hydroquinone analogue. Hydroquinones are readily oxidized to their corresponding quinone forms. Therefore, the most probable degradation pathway involves a two-electron oxidation to form 1H-Benzimidazole-4,7-dione . This reaction can be initiated by atmospheric oxygen, metal ion contaminants, or oxidizing agents. This dione product is often colored (yellow/orange) and its formation can sometimes be observed visually.
-
Photodegradation: Aromatic and heterocyclic systems are often sensitive to light. Exposure to UV or high-intensity visible light can generate radical species, potentially accelerating the oxidation process or leading to other complex degradation products.[13]
-
Hydrolytic and Thermal Stability: The core benzimidazole ring is generally stable to hydrolysis and thermal stress.[3] Significant degradation is not expected under typical acidic, basic, or thermal stress conditions unless they are exceptionally harsh.
Diagram: Primary Degradation Pathway of 1H-Benzimidazole-4,7-diol
Caption: The primary oxidative degradation pathway.
Experimental Protocol: Forced Degradation Study
This protocol provides a comprehensive framework for stress testing 1H-Benzimidazole-4,7-diol to identify potential degradants and establish a stability-indicating analytical method.[12][13]
Objective: To investigate the degradation of 1H-Benzimidazole-4,7-diol under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).[13]
-
Stress Conditions: For each condition, prepare a sample and a corresponding control (stored at 4°C in the dark). Aim for 5-20% degradation.[14]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.[13] At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[13] At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[13] At specified time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Store both the solid compound and a solution at an elevated temperature (e.g., 80°C) for 48 hours. Analyze at different time points.[13]
-
Photostability: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample must be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, controls, and a time-zero sample using the stability-indicating UPLC-MS method detailed below.
-
Data Evaluation:
-
Compare chromatograms of stressed samples to the control to identify degradation peaks.
-
Calculate the percentage of degradation and check for mass balance.
-
Use MS data to tentatively identify the mass of degradation products and propose structures. The primary expected degradant is the dione, which corresponds to a loss of 2 Da from the parent mass.
-
Analytical Methodology: Stability-Indicating UPLC-MS Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate its degradation products.[15][16]
Objective: To develop a UPLC-MS method capable of separating 1H-Benzimidazole-4,7-diol from its potential degradation products, particularly the less polar 1H-Benzimidazole-4,7-dione.
Instrumentation:
-
UPLC System: An Ultra-Performance Liquid Chromatography system (e.g., Waters ACQUITY UPLC).[17]
-
Column: A reversed-phase C18 column with a small particle size (e.g., 1.7 µm), such as a BEH C18 column (2.1 x 50 mm).
-
Detector: A photodiode array (PDA) detector and a mass spectrometer (MS) for peak identification.[13][17]
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and ionization in positive MS mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for separating compounds based on hydrophobicity. |
| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes peak broadening. |
| PDA Detection | 210-400 nm | To capture the absorbance maxima of the parent and any chromophoric degradants. |
| MS Detection | Positive ESI Scan | To determine the mass-to-charge ratio of the parent and degradation products. |
Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity (the ability to resolve the parent peak from degradant peaks), linearity, accuracy, precision, and robustness.
Conclusion
1H-Benzimidazole-4,7-diol is a molecule of significant interest, whose behavior is governed by its unique combination of a hydroquinone ring and a benzimidazole core. Its solubility is predicted to be highly pH-dependent and favor polar solvents, a critical consideration for in-vitro and in-vivo studies. The primary stability concern is its high susceptibility to oxidation, leading to the formation of 1H-Benzimidazole-4,7-dione. This guide provides the theoretical framework and robust, actionable protocols necessary for researchers to confidently handle, analyze, and formulate this compound, ensuring the integrity and success of their scientific investigations.
References
- BenchChem. (n.d.). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). Retrieved from BenchChem Technical Support Documents.
-
Kaur, H., et al. (2024). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem Compound Database. [Link]
- Patel, Y. P. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research.
-
Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry. [Link]
-
Aydın, A., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food and Chemical Toxicology. [Link]
- Shaik, A. B., et al. (n.d.). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. Vignan Pharmacy College.
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2014). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Molecules. [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2014). Synthesis, anticancer activity and UPLC analysis of the stability of some new benzimidazole-4,7-dione derivatives. PubMed. [Link]
- Abdel-Gawad, S. M., et al. (2023).
-
Asif, M. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]
-
Domanska, U., & Szydlowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. [Link]
- Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
-
Abdel-Gawad, S. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Øiestad, E. L., et al. (2022). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Journal of Analytical Toxicology. [Link]
- Krzek, J., & Stolarczyk, M. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. [Link]
-
Wikipedia. (n.d.). Benzimidazole. [Link]
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole...[Link]
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2)...[Link]
-
Abdel-Gawad, S. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. National Institutes of Health. [Link]
-
Wrzolek, M. M., et al. (2013). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. ResearchGate. [Link]_Cancer_Cell_Lines)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, anticancer activity and UPLC analysis of the stability of some new benzimidazole-4,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1H-Benzimidazole-4,7-diol: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the spectroscopic properties of 1H-Benzimidazole-4,7-diol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide synthesizes established principles of spectroscopic analysis of benzimidazole derivatives to present a predictive but scientifically grounded characterization of the title compound.
Introduction to 1H-Benzimidazole-4,7-diol and its Spectroscopic Importance
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1] Their biological activity is often linked to their molecular structure and electronic properties. Spectroscopic techniques are indispensable tools for the structural elucidation and purity assessment of these molecules.[2] 1H-Benzimidazole-4,7-diol, with its hydroxyl functionalities on the benzene ring, presents unique electronic characteristics that can be probed by various spectroscopic methods. Understanding its spectral signature is crucial for its identification, characterization, and the development of new applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for determining the molecular structure of organic compounds. For 1H-Benzimidazole-4,7-diol, the NMR spectra are expected to reveal key information about the proton and carbon environments within the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 1H-Benzimidazole-4,7-diol in a solvent like DMSO-d₆ is anticipated to show distinct signals for the N-H, O-H, and aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H2 (imidazole) | ~8.0-8.5 | s | 1H |
| H5, H6 (aromatic) | ~6.5-7.0 | s (or AB quartet) | 2H |
| N1-H (imidazole) | ~12.0-13.0 | br s | 1H |
| 4-OH, 7-OH | ~9.0-10.0 | br s | 2H |
| Table 1: Predicted ¹H NMR data for 1H-Benzimidazole-4,7-diol in DMSO-d₆. |
The N-H proton of the imidazole ring is typically observed as a broad singlet in the downfield region (12.0-13.6 ppm) in DMSO-d₆ due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen atom.[2] The hydroxyl protons are also expected to appear as broad singlets. The two aromatic protons at positions 5 and 6 would likely appear as a singlet due to the symmetry of the molecule or as a closely coupled AB quartet. The H2 proton on the imidazole ring is expected to be a singlet in the aromatic region.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (imidazole) | ~140-150 |
| C4, C7 (aromatic, C-OH) | ~145-155 |
| C5, C6 (aromatic) | ~100-110 |
| C3a, C7a (bridgehead) | ~125-135 |
| Table 2: Predicted ¹³C NMR data for 1H-Benzimidazole-4,7-diol in DMSO-d₆. |
The carbons bearing the hydroxyl groups (C4 and C7) are expected to be significantly downfield due to the deshielding effect of the oxygen atoms. Conversely, the C5 and C6 carbons are anticipated to be shifted upfield due to the electron-donating effect of the hydroxyl groups. The imidazole C2 carbon will also appear in the downfield region.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of benzimidazole derivatives is as follows:[2]
-
Sample Preparation: Accurately weigh 5-25 mg of the 1H-Benzimidazole-4,7-diol sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[2] Vortex if necessary to ensure complete dissolution.
-
Transfer: Filter the solution through a Pasteur pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[3]
Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of 1H-Benzimidazole-4,7-diol is expected to show characteristic absorption bands for the O-H, N-H, C=N, and C=C bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |
| N-H (imidazole) | 3100-3500 (broad) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C=N (imidazole) | 1610-1630 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-O (hydroxyl) | 1200-1300 | Stretching |
| Table 3: Predicted IR absorption bands for 1H-Benzimidazole-4,7-diol. |
The broadness of the O-H and N-H stretching bands is due to intermolecular hydrogen bonding.[4] The C=N and C=C stretching vibrations are characteristic of the benzimidazole core.[5]
Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is using a potassium bromide (KBr) pellet.[3]
-
Sample Preparation: Grind a small amount of 1H-Benzimidazole-4,7-diol with dry KBr powder in an agate mortar.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.[6]
Experimental workflow for IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
For 1H-Benzimidazole-4,7-diol (C₇H₆N₂O₂), the expected molecular weight is approximately 150.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 150. The fragmentation pattern of benzimidazoles often involves the sequential loss of HCN molecules.[7]
| m/z | Predicted Fragment Ion | Possible Neutral Loss |
| 150 | [C₇H₆N₂O₂]⁺ (Molecular Ion) | - |
| 122 | [C₆H₄NO₂]⁺ | CO |
| 123 | [C₇H₅N₂O]⁺ | HCN |
| 94 | [C₅H₄NO]⁺ | CO, HCN |
| Table 4: Predicted major fragment ions in the EI mass spectrum of 1H-Benzimidazole-4,7-diol. |
The molecular ion is expected to be the base peak in the spectrum of many benzimidazole derivatives.[7]
Experimental Protocol for Mass Spectrometry
A standard procedure for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with a beam of high-energy electrons to generate positively charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions and generate the mass spectrum.
Experimental workflow for mass spectrometry.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1H-Benzimidazole-4,7-diol based on the established principles of NMR, IR, and MS analysis of related benzimidazole compounds. The predicted spectral data and experimental protocols outlined herein serve as a valuable resource for researchers in the synthesis, characterization, and application of this and similar molecules. The provided workflows and data tables offer a practical framework for the spectroscopic investigation of novel benzimidazole derivatives.
References
- Benchchem. Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents.
- Benchchem. Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
- The Royal Society of Chemistry. c7dt02584j1.pdf.
- ResearchGate. Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study | Request PDF.
- PMC. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations.
- SUPPLEMENTARY INFORMATION.
- PMC - PubMed Central. A Comprehensive Study of N-Butyl-1H-Benzimidazole.
- Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives.
- PubMed Central. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
- ResearchGate. (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.
- Semantic Scholar. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
- Semantic Scholar. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies.
- MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
- National Institute of Standards and Technology. 1H-Benzimidazole - the NIST WebBook.
- Beilstein Journals. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
- Beilstein Journals. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
- The Royal Society of Chemistry. Expedient synthesis of benzimidazoles using amides.
- ACS Omega. Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study.
- ResearchGate. 13 C-NMR spectra of benzimidazole salt 2e in CDCl 3 The general...
- Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives.
- National Institute of Standards and Technology. 1H-Benzimidazole - the NIST WebBook.
- The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
- SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 1H-Benzimidazole-4,7-diol
Abstract: The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide focuses on a specific derivative, 1H-Benzimidazole-4,7-diol, and its oxidized counterpart, 1H-Benzimidazole-4,7-dione. We delve into the mechanistic rationale behind its therapeutic potential, primarily as a hypoxia-activated bioreductive agent. This document provides a comprehensive exploration of its primary molecular targets, including Hypoxia-Inducible Factor-1α (HIF-1α), Transglutaminase 2 (TG2), and DNA Topoisomerase I. Designed for researchers, scientists, and drug development professionals, this guide synthesizes current knowledge, explains the causality behind experimental strategies, and provides detailed protocols for target identification and validation.
Part 1: Foundational Principles and Mechanism of Action
The therapeutic strategy for 1H-Benzimidazole-4,7-diol is rooted in the unique microenvironment of solid tumors. Unlike healthy tissues, tumors often contain regions of low oxygen, or hypoxia. This hypoxic state is a critical driver of tumor progression, metastasis, and resistance to therapy. 1H-Benzimidazole-4,7-diol and its dione form are designed to exploit this fundamental difference between cancerous and normal tissues.
The Bioreductive Prodrug Concept
1H-Benzimidazole-4,7-dione, a quinone-containing molecule, is relatively inert under normal oxygen (normoxic) conditions. However, in the hypoxic environment of a tumor, it can undergo enzymatic reduction to its highly active hydroquinone form, 1H-Benzimidazole-4,7-diol.[1][2] This conversion is a key activation step. The process is often catalyzed by oxidoreductase enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which are frequently overexpressed in cancer cells.[3] This selective activation within the tumor microenvironment minimizes systemic toxicity while concentrating the cytotoxic agent where it is most needed.
The diagram below illustrates this hypoxia-selective activation, a central pillar of the molecule's therapeutic design. The one-electron reduction pathway, which can lead to futile redox cycling in the presence of oxygen, is contrasted with the two-electron reduction that generates the active diol, a process favored under hypoxia.
Figure 1: Hypoxia-selective bioreductive activation of 1H-Benzimidazole-4,7-dione.
Part 2: Primary Therapeutic Targets and Pathways
Once activated to its diol form, the compound can engage multiple intracellular targets implicated in cancer cell survival and proliferation. The following sections detail the most promising of these targets.
Target I: Hypoxia-Inducible Factor-1α (HIF-1α)
HIF-1 is a master transcriptional regulator that allows cells to adapt to hypoxic conditions. It is a heterodimer composed of a constitutively expressed HIF-1β subunit and a highly regulated HIF-1α subunit. Under normoxia, HIF-1α is rapidly degraded. Under hypoxia, it stabilizes, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival.[4] High levels of HIF-1α are strongly correlated with poor patient prognosis and treatment resistance.
Benzimidazole derivatives have been identified as potent inhibitors of the HIF-1 pathway.[5] While the precise mechanism for 1H-Benzimidazole-4,7-diol is under investigation, related benzimidazole analogues have been shown to destabilize the HIF-1α protein, leading to its degradation.[5][6] One proposed mechanism involves the inhibition of the Hsp90-Akt pathway, which is crucial for HIF-1α stability.[5] By inhibiting HIF-1α, 1H-Benzimidazole-4,7-diol can theoretically shut down the primary adaptive response of cancer cells to hypoxia, thereby re-sensitizing them to other therapies and inhibiting tumor growth.
Figure 2: Proposed inhibition of the HIF-1α signaling pathway.
Target II: Transglutaminase 2 (TG2)
Transglutaminase 2 (TG2) is a multifunctional enzyme with calcium-dependent transamidase activity. In many cancers, including renal cell carcinoma (RCC), TG2 is overexpressed and contributes to tumor progression.[7] A key oncogenic function of TG2 is its ability to bind to and inactivate the tumor suppressor protein p53.[7] Since many RCC tumors retain wild-type p53, disrupting the TG2-p53 interaction is a highly attractive therapeutic strategy.
A recent landmark study identified a novel 1H-benzo[d]imidazole-4,7-dione derivative, compound 8j (MD102) , as a potent and reversible inhibitor of TG2.[7] This inhibition was shown to stabilize p53, leading to the induction of apoptosis in RCC cells.[7] This finding opens a new and significant avenue for the therapeutic application of the 1H-Benzimidazole-4,7-dione scaffold.
Target III: DNA Topoisomerase I
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Topoisomerase I (Topo I) relieves DNA supercoiling by creating transient single-strand breaks. Because cancer cells are rapidly proliferating, they are highly dependent on topoisomerase activity, making these enzymes validated targets for chemotherapy.
The benzimidazole scaffold has long been associated with the inhibition of DNA topoisomerase I.[8] These compounds can act as intercalators or groove binders, interfering with the enzyme's ability to relax supercoiled DNA. This leads to the accumulation of DNA damage and ultimately triggers apoptotic cell death. While less specific than targeting hypoxia-driven pathways, Topo I inhibition likely contributes to the overall cytotoxicity of the activated 1H-Benzimidazole-4,7-diol.
Part 3: Quantitative Data and Target Validation
The efficacy of a therapeutic agent is defined by its potency against its intended targets and its cytotoxic effects on cancer cells. The following table summarizes key quantitative data for 1H-Benzimidazole-4,7-dione derivatives.
| Compound ID | Target | Assay Type | IC₅₀ / GI₅₀ | Cell Line | Condition | Reference |
| Compound 8j (MD102) | Transglutaminase 2 (TG2) | Enzyme Inhibition | IC₅₀: 0.35 µM | - | In Vitro | [7] |
| Compound 8j (MD102) | Cell Proliferation | Sulforhodamine B (SRB) | GI₅₀: 2.15 µM | ACHN (Renal) | - | [7] |
| Compound 8j (MD102) | Cell Proliferation | Sulforhodamine B (SRB) | GI₅₀: 1.98 µM | Caki-1 (Renal) | - | [7] |
| Compound 1a | Cell Proliferation | WST-1 | IC₅₀: 41.2 ± 3.1 µM | A549 (Lung) | Normoxia | [2] |
| Compound 1b | Cell Proliferation | WST-1 | IC₅₀: 104.5 ± 2.9 µM | A549 (Lung) | Normoxia | [2] |
| Compound 1c | Cell Proliferation | WST-1 | IC₅₀: 99.8 ± 3.4 µM | A549 (Lung) | Normoxia | [2] |
| Compound 2c | Cell Proliferation | WST-1 | IC₅₀: 71.5 ± 2.5 µM | A549 (Lung) | Normoxia | [2] |
Table 1: Summary of reported in vitro activity for 1H-Benzimidazole-4,7-dione derivatives.
Part 4: Experimental Protocols for Target Validation
Validating the interaction between 1H-Benzimidazole-4,7-diol/dione and its putative targets requires robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for key assays.
Protocol: HIF-1α Inhibition via Western Blot
This protocol is designed to determine if a test compound reduces the accumulation of HIF-1α protein in cancer cells exposed to hypoxic conditions.
Workflow Diagram:
Figure 3: Workflow for HIF-1α Western Blot analysis.
Step-by-Step Methodology: [9][10][11]
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HEK-293, A549, HCT116) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the 1H-Benzimidazole-4,7-dione derivative. Include a vehicle-only control (e.g., DMSO).
-
-
Induction of Hypoxia:
-
Place treated plates in a hypoxic incubator or chamber set to 1-2% O₂ for 4-8 hours. Maintain a parallel set of plates under normoxic conditions (21% O₂) as a negative control.
-
-
Cell Lysis:
-
CRITICAL: Work quickly and on ice to prevent HIF-1α degradation.
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 1X Laemmli sample buffer (containing protease and phosphatase inhibitors) directly to the dish.
-
Scrape cells and collect the viscous lysate into a microcentrifuge tube.
-
Sonicate briefly to reduce viscosity.
-
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST (Tris-Buffered Saline, 0.1% Tween-20).
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., Novus Biologicals, NB100-479) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Re-probe the blot with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol: Transglutaminase 2 (TG2) Inhibition Assay
This protocol describes a colorimetric or fluorescent assay to measure the inhibitory effect of a compound on TG2's transamidation activity.
Step-by-Step Methodology: [12][13]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 62.5 mM Tris-HCl, pH 7.4, 125 mM NaCl, 1-5 mM DTT).
-
Reconstitute purified human TG2 enzyme in an appropriate reconstitution buffer.
-
Prepare a stock solution of the TG2 substrate. For fluorescent assays, this can be a quenched peptide like Abz-APE(g-cad-Dnp)QEA.
-
Prepare a stock solution of the test inhibitor (1H-Benzimidazole-4,7-dione derivative) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Assay Buffer.
-
Test inhibitor at various concentrations (include a DMSO vehicle control).
-
Purified TG2 enzyme.
-
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the TG2 substrate and a calcium chloride solution (final concentration ~2-5 mM).
-
-
Measurement:
-
Fluorescent Assay: Measure the increase in fluorescence over time using a microplate reader set to the appropriate excitation/emission wavelengths for the substrate (e.g., λex/λem = 336/490 nm for Abz-APE(g-cad-Dnp)QEA).
-
Colorimetric Assay: After a set incubation time, stop the reaction and measure absorbance according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in fluorescence or absorbance) for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Topoisomerase I DNA Relaxation Assay
This gel-based assay measures the ability of a compound to inhibit Topo I-mediated conversion of supercoiled plasmid DNA to its relaxed form.
Step-by-Step Methodology: [1]
-
Reaction Setup (in microcentrifuge tubes on ice):
-
Prepare a master mix containing:
-
10x Topo I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA).
-
Supercoiled plasmid DNA (e.g., pBR322, final concentration ~12.5 µg/mL).
-
Nuclease-free water.
-
-
Aliquot the master mix into reaction tubes.
-
-
Inhibitor Addition:
-
Add the 1H-Benzimidazole-4,7-dione derivative at various concentrations to the tubes. Include a vehicle control (DMSO) and a known Topo I inhibitor control (e.g., Camptothecin).
-
-
Enzyme Reaction:
-
Add a pre-determined amount of purified human Topoisomerase I enzyme to each tube (except the "no enzyme" control). The amount should be sufficient to fully relax the plasmid in the vehicle control.
-
Incubate the reactions for 30-60 minutes at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100V) until the different DNA topoisomers are well separated. Supercoiled DNA migrates fastest, followed by nicked circular, with relaxed DNA migrating the slowest.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., Ethidium Bromide or SYBR Safe).
-
Visualize the DNA bands under UV light and capture an image.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the vehicle control.
-
References
- In vitro Crosslinking Reactions and Substrate Incorporation Assays for The Identification of Transglutaminase-2 Protein Substrates. Bio-protocol. [URL: https://bio-protocol.org/e2049]
- Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38150821/]
- Western Blot protocol for HIF-1 alpha Antibody (NB100-479). Novus Biologicals. [URL: https://www.novusbio.com/products/hif-1-alpha-antibody_nb100-479#protocols]
- Topoisomerase Assays. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4881532/]
- Western Blot protocol for HIF-1 alpha Antibody (NB100-134). Novus Biologicals. [URL: https://www.novusbio.com/products/hif-1-alpha-antibody_nb100-134]
- In vitro Crosslinking Reactions and Substrate Incorporation Assays for The Identification of Transglutaminase-2 Protein Substrates. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5653282/]
- Application Notes and Protocols: Isodiospyrin Topoisomerase I Relaxation Assay. Benchchem. [URL: https://www.benchchem.
- Human Topoisomerase I Relaxation Assay. Inspiralis. [URL: https://www.inspiralis.co.
- Real-time fluorescence assay for monitoring transglutaminase activity. BMG Labtech. [URL: https://www.bmglabtech.com/real-time-fluorescence-assay-for-monitoring-transglutaminase-activity/]
- Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. ProFoldin. [URL: https://www.profoldin.
- Human DNA Topoisomerase I Assay Kits. ProFoldin. [URL: https://www.profoldin.com/product/human-dna-topoisomerase-i-assay-kits/]
- Induction of HIF-1 alpha by hypoxia. Abcam. [URL: https://www.abcam.com/protocols/induction-of-hif-1-alpha-by-hypoxia]
- ELISA Kit for Transglutaminase 2, Tissue (TGM2). Cloud-Clone Corp. [URL: https://www.cloud-clone.com/manual/ELISA-Kit-for-Transglutaminase-2--Tissue-(TGM2)-SEA805Hu.pdf]
- HIF-1 alpha. Abcam. [URL: https://www.abcam.com/hif-1-alpha-antibody-ep1215y-ab51608.html]
- Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6271954/]
- The effect of the benzimidazole analogue AC1-004 on HIF-1a. ResearchGate. [URL: https://www.researchgate.net/figure/The-effect-of-the-benzimidazole-analogue-AC1-004-on-HIF-1a-A-Effects-on_fig2_26839353]
- A novel benzimidazole analogue inhibits the hypoxia-inducible factor (HIF)-1 pathway. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-novel-benzimidazole-analogue-inhibits-the-factor-Oh-Park/79426f49419b486241b2a9254399e55394833219]
- 1H-Benzimidazole Derivatives as Mammalian DNA Topoisomerase I Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17823665/]
- HIF-1 alpha nightmare with Western Blot. Reddit. [URL: https://www.reddit.com/r/labrats/comments/y841e2/hif1_alpha_nightmare_with_western_blot_please/]
- Effect of some benzimidazole-4,7-diones on DNA damage in normoxic and hypoxic A549 and WM 115 cells. ResearchGate. [URL: https://www.researchgate.
- Antihelminthic Benzimidazoles Are Novel HIF Activators That Prevent Oxidative Neuronal Death via Binding to Tubulin. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2888232/]
- Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9497127/]
- Molecular and functional evaluation of a novel HIF inhibitor, benzopyranyl 1,2,3-triazole compound. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6393998/]
- Transglutaminase 2/TGM2: Activity Assays. Bio-Techne. [URL: https://www.bio-techne.com/research-and-diagnostics/transglutaminase-2-tgm2-activity-assays]
- Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4822971/]
- Bioreductive drugs and the selective induction of tumour hypoxia. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2246735/]
- Cancer Cell Sensitivity to Redox-Cycling Quinones is Influenced by NAD(P)H. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5372583/]
- Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1470002/]
- Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/tx200377a]
- Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4156382/]
Sources
- 1. ebiohippo.com [ebiohippo.com]
- 2. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transglutaminase 2/TGM2: Activity Assays [bio-techne.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. In vitro Crosslinking Reactions and Substrate Incorporation Assays for The Identification of Transglutaminase-2 Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. inspiralis.com [inspiralis.com]
Unraveling the Enigma: A Technical Guide to the Speculative Mechanisms of Action of 1H-Benzimidazole-4,7-diol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-benzimidazole-4,7-diol scaffold, a privileged structure in medicinal chemistry, has garnered significant interest for its potent anti-proliferative and cytotoxic effects against a range of cancer cell lines.[1][2] Its unique combination of a benzimidazole nucleus and a quinone-like diol system suggests a multifaceted mechanism of action, positioning it as a promising candidate for further therapeutic development. This in-depth technical guide provides a comprehensive exploration of the speculative mechanisms of action of 1H-benzimidazole-4,7-diol, grounded in established biochemical principles and supported by field-proven experimental methodologies. We will delve into the core hypotheses surrounding its bioactivation, induction of oxidative stress, engagement of apoptotic pathways, and potential for direct target interaction. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the intricate biological activity of this compelling class of molecules.
Introduction: The Therapeutic Potential of the Benzimidazole-4,7-dione Core
The benzimidazole moiety is a cornerstone in drug discovery, forming the structural basis for a wide array of FDA-approved therapeutics.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9] The incorporation of a 4,7-diol functionality introduces a redox-active quinone-like system, a feature associated with a distinct set of biological activities, most notably the ability to undergo bioreductive activation.[10][11] This has led to the investigation of benzimidazole-4,7-diones as potential bioreductive prodrugs, designed to be selectively activated within the hypoxic microenvironment characteristic of solid tumors.[10][11]
This guide will systematically dissect the plausible molecular mechanisms that underpin the observed biological effects of 1H-benzimidazole-4,7-diol, providing a logical framework and detailed experimental protocols for their investigation.
The Central Hypothesis: Bioreductive Activation and Subsequent Redox Cycling
The quinone-like nature of the 4,7-diol moiety is the linchpin of the primary speculative mechanism of action. We hypothesize that 1H-benzimidazole-4,7-diol acts as a substrate for intracellular reductases, leading to its conversion into a hydroquinone form. This bioactivation can have divergent outcomes depending on the specific reductase involved and the stability of the resulting hydroquinone.
The Pivotal Role of NAD(P)H:Quinone Oxidoreductase 1 (NQO1)
A key enzyme in the metabolism of quinonoid compounds is NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones.[12][13][14] This one-step reduction bypasses the formation of the highly reactive semiquinone radical intermediate, a process often associated with detoxification.[14] However, the fate of the hydroquinone is critical. If the hydroquinone is unstable, it can readily auto-oxidize back to the quinone form, transferring electrons to molecular oxygen to generate superoxide radicals (O₂⁻). This process, known as futile redox cycling, can lead to a massive amplification of reactive oxygen species (ROS) and severe oxidative stress.[15]
The proposed NQO1-mediated redox cycling of 1H-benzimidazole-4,7-diol is a central tenet of its speculative mechanism of action.
Caption: Proposed NQO1-mediated redox cycling of 1H-benzimidazole-4,7-diol.
Experimental Workflow for Investigating Bioreductive Activation
To validate the hypothesis of bioreductive activation, a series of in vitro enzymatic and cell-based assays are required.
Objective: To determine if 1H-benzimidazole-4,7-diol is a substrate for NQO1 and to characterize the kinetics of the reaction.
Methodology:
-
Reagents: Recombinant human NQO1 enzyme, NADPH, 1H-benzimidazole-4,7-diol, and a suitable buffer (e.g., Tris-HCl).
-
Assay Principle: The assay measures the rate of NADPH consumption, which is directly proportional to NQO1 activity. NADPH has a characteristic absorbance at 340 nm, which decreases upon oxidation to NADP+.
-
Procedure:
-
Set up a reaction mixture containing buffer, NADPH, and NQO1 enzyme in a 96-well UV-transparent plate.
-
Initiate the reaction by adding varying concentrations of 1H-benzimidazole-4,7-diol.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
As a control, perform the reaction in the presence of a known NQO1 inhibitor, such as dicoumarol.
-
-
Data Analysis: Calculate the initial reaction velocities and determine the Michaelis-Menten kinetic parameters (Km and Vmax).
Objective: To measure the generation of intracellular ROS in response to treatment with 1H-benzimidazole-4,7-diol.
Methodology:
-
Cell Lines: Utilize a panel of cancer cell lines with varying levels of NQO1 expression.
-
Reagents: Cell-permeable fluorescent probes for ROS detection, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[16]
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-load the cells with DCFH-DA, which is non-fluorescent until oxidized by ROS to the highly fluorescent DCF.
-
Treat the cells with a dose-range of 1H-benzimidazole-4,7-diol.
-
Measure the fluorescence intensity over time using a fluorescence microplate reader or flow cytometer.[17]
-
-
Data Analysis: Quantify the fold-increase in fluorescence relative to untreated control cells.
| Experiment | Purpose | Key Readout |
| NQO1 Activity Assay | Determine if the compound is an NQO1 substrate | NADPH consumption rate (A340 nm) |
| Cellular ROS Assay | Measure intracellular ROS generation | Fluorescence intensity of DCF |
Downstream Consequences: Oxidative Stress and Apoptotic Cell Death
The overproduction of ROS disrupts the cellular redox balance, leading to oxidative stress. This, in turn, can damage cellular macromolecules, including lipids, proteins, and DNA, and activate stress-responsive signaling pathways, ultimately culminating in programmed cell death or apoptosis.[18]
Activation of Stress-Activated Protein Kinase (SAPK)/JNK Pathway
The SAPK/JNK signaling pathway is a critical mediator of the cellular response to environmental stress, including oxidative stress.[19] Activation of this pathway can lead to either cell survival or apoptosis, depending on the cellular context and the duration of the stress signal. Some benzimidazole-4,7-dione derivatives have been shown to activate the SAPK/JNK pathway.[19][20]
Caption: Simplified schematic of ROS-mediated JNK pathway activation.
Induction of Apoptosis
A hallmark of many cytotoxic anticancer agents is their ability to induce apoptosis.[18] The accumulation of ROS and the activation of stress signaling pathways can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Several studies have demonstrated that benzimidazole-4,7-diones induce apoptosis in cancer cells, as evidenced by caspase activation and DNA fragmentation.[10][11][21]
Experimental Workflow for Assessing Oxidative Stress and Apoptosis
Objective: To determine if 1H-benzimidazole-4,7-diol activates the SAPK/JNK signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with 1H-benzimidazole-4,7-diol for various time points. Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK. Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the ratio of p-JNK to total JNK.
Objective: To measure the activation of key executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic process.[16]
Methodology:
-
Reagents: A luminogenic or fluorogenic substrate for caspase-3/7.
-
Procedure:
-
Treat cells with 1H-benzimidazole-4,7-diol in a white- or black-walled 96-well plate.
-
Add the caspase-3/7 substrate, which is cleaved by active caspases to produce a luminescent or fluorescent signal.
-
Measure the signal intensity using a luminometer or fluorometer.
-
-
Data Analysis: Express the results as a fold-increase in caspase activity compared to untreated controls.
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[18]
Methodology:
-
Reagents: A commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit.
-
Procedure:
-
Treat cells with 1H-benzimidazole-4,7-diol.
-
Fix and permeabilize the cells.
-
Incubate the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP, which incorporates at the 3'-hydroxyl ends of fragmented DNA.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
-
Data Analysis: Quantify the percentage of TUNEL-positive cells.
| Experiment | Purpose | Key Readout |
| Western Blot (p-JNK) | Assess JNK pathway activation | Ratio of phosphorylated JNK to total JNK |
| Caspase-3/7 Assay | Measure executioner caspase activity | Luminescence or fluorescence intensity |
| TUNEL Assay | Detect apoptotic DNA fragmentation | Percentage of TUNEL-positive cells |
Alternative Hypothesis: Direct Target Engagement
While the redox-cycling mechanism is highly plausible, the possibility of 1H-benzimidazole-4,7-diol directly interacting with and modulating the activity of specific protein targets cannot be discounted. The benzimidazole scaffold is known to interact with a diverse range of proteins.[22][23][24][25] Identifying these direct targets is crucial for a complete understanding of the compound's mechanism of action.
Methodologies for Target Identification
Several unbiased, proteome-wide approaches can be employed to identify the direct binding partners of a small molecule.
-
Affinity Chromatography: This classical method involves immobilizing the small molecule on a solid support and using it to "pull down" binding proteins from a cell lysate.[26][27]
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that the binding of a small molecule can stabilize its protein target against proteolysis.[26][28]
Caption: Conceptual workflow of the DARTS methodology for target identification.
Experimental Workflow for Target Identification and Validation
Objective: To identify proteins that are stabilized by binding to 1H-benzimidazole-4,7-diol.
Methodology:
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cancer cell line.
-
Compound Incubation: Incubate aliquots of the lysate with either 1H-benzimidazole-4,7-diol or a vehicle control.
-
Limited Proteolysis: Treat the lysates with a low concentration of a broad-spectrum protease, such as pronase, for a short duration.
-
SDS-PAGE Analysis: Stop the digestion and analyze the protein profiles by SDS-PAGE. Look for protein bands that are present or more intense in the compound-treated sample compared to the control.
-
Mass Spectrometry: Excise the protein bands of interest and identify the proteins by mass spectrometry.
-
Validation: Validate the identified targets using orthogonal approaches, such as in vitro binding assays or functional knockdown experiments.
Conclusion and Future Directions
The speculative mechanisms of action for 1H-benzimidazole-4,7-diol are centered on its quinone-like moiety, which likely facilitates bioreductive activation and redox cycling, leading to oxidative stress and apoptosis. The activation of the SAPK/JNK pathway appears to be a key signaling event in this process. However, the potential for direct engagement with protein targets should not be overlooked.
The experimental workflows detailed in this guide provide a robust framework for systematically investigating these hypotheses. A comprehensive understanding of the molecular mechanisms of 1H-benzimidazole-4,7-diol will be instrumental in guiding its further development as a potential anticancer therapeutic. Future studies should focus on in vivo validation of these mechanisms and the exploration of structure-activity relationships to optimize the compound's efficacy and selectivity.
References
- NAD(P)H dehydrogenase (quinone 1) - Wikipedia.
- Synthesis and Biological Evaluation of benzimidazole-4,7-diones That Inhibit Vascular Smooth Muscle Cell Proliferation - PubMed. (2004). Bioorganic & Medicinal Chemistry Letters, 14(13), 3563-3566.
- Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149-153.
- Ross, D., & Siegel, D. (2017). Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch. Frontiers in Physiology, 8, 595.
- Sbardella, G., et al. (2000). Synthesis and antiproliferative activity of some benzimidazole-4,7-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 10(19), 2193-2195.
- Nioi, P., & Hayes, J. D. (2004). NQO1 enzyme and its role in cellular protection; an insight. Zenodo.
- Siegel, D., et al. (2017). Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch. Frontiers in Physiology, 8, 595.
- Oh, E. T., & Park, M. T. (2015). Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases. Journal of Cancer Prevention, 20(3), 183-193.
- Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells.
- Garuti, L., et al. (2004). Differential antiproliferative activity of new benzimidazole-4,7-diones. Il Farmaco, 59(8), 663-668.
- Apoptosis Assays - Sigma-Aldrich.
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-180.
- Small-molecule Target and Pathway Identific
- Lee, H., & Lee, J. W. (2011). Identification and validation of protein targets of bioactive small molecules. Cellular and Molecular Life Sciences, 69(14), 2329-2340.
- Synthesis and biological evaluation of benzimidazole-4,7-diones that inhibit vascular smooth muscle cell proliferation. (2004). Bioorganic & Medicinal Chemistry Letters, 14(13), 3563-3566.
- Blaszczak-Swiatkiewicz, K., & Mikiciuk-Olasik, E. (2014).
- Cell-Based Assays Guide. (2025). Antibodies.com.
- Apoptosis Assays | Thermo Fisher Scientific - US.
- Cell-Based Antioxidant Assays - BioIVT.
- Oxidative stress assays and oxid
- Representation of various targets of 1H-benzimidazolederivatives having anticancer effects. (2023).
- Saha, M., et al. (2021).
- Kumar, R., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. BMC Chemistry, 13(1), 101.
- Yordanova, D., et al. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 26(23), 7323.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3048-3066.
- New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. (2023). International Journal of Molecular Sciences, 24(13), 10839.
- Blaszczak-Swiatkiewicz, K., & Mikiciuk-Olasik, E. (2014).
- Kumar, R., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. BMC Chemistry, 13(1), 101.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2023). Molecules, 28(14), 5483.
- 1H-benzimidazole and some benzimidazole containing drugs. (2023).
- Saha, M., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 842065.
- Tapia, R. A., et al. (2021). New benzimidazolequinones as trypanosomicidal agents. Bioorganic Chemistry, 110, 104823.
- Saha, M., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 842065.
- Marketed 1H-benzimidazole ring containing drug compounds. (2024).
- Mechanism of action of benzimidazole derivatives as Anticancer agent. (2023).
- Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163.
- New metal complexes of 1H-benzimidazole-2-yl hydrazones: Cytostatic, proapoptotic and modulatory activity on kinase signaling pathways. (2024). Archives of Biochemistry and Biophysics, 761, 110245.
- Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. (2025). Journal of King Saud University - Science, 37(3), 103069.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2023). Journal of the Iranian Chemical Society, 20(10), 2533-2559.
- Benzimidazole - Wikipedia.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3048-3066.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Pharmaceuticals, 16(7), 996.
Sources
- 1. Synthesis and antiproliferative activity of some benzimidazole-4,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential antiproliferative activity of new benzimidazole-4,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 10. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological evaluation of the activity of some benzimidazole-4,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NAD(P)H dehydrogenase (quinone 1) - Wikipedia [en.wikipedia.org]
- 13. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]
- 14. Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch [frontiersin.org]
- 16. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 17. bioivt.com [bioivt.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Synthesis and biological evaluation of benzimidazole-4,7-diones that inhibit vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
review of benzimidazole scaffold in medicinal chemistry
An In-depth Technical Guide to the Benzimidazole Scaffold in Medicinal Chemistry
Authored by a Senior Application Scientist
Preamble: The Benzimidazole Scaffold - A Cornerstone of Modern Therapeutics
In the landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their remarkable versatility and therapeutic ubiquity. The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a paramount example of such a "privileged structure".[1][2] Its structural resemblance to endogenous purines allows it to interact with a vast array of biological targets, making it a cornerstone in the development of drugs across multiple therapeutic areas.[3][4][5] This guide provides an in-depth exploration of the benzimidazole core, from its fundamental synthesis to its complex mechanisms of action and critical structure-activity relationships, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Benzimidazole Core - From Classic Reactions to Modern Methodologies
The construction of the benzimidazole nucleus is a foundational step in harnessing its therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern, yield efficiency, and, increasingly, environmental considerations.
The Phillips Condensation: A Time-Honored Approach
The most traditional and widely recognized method for synthesizing benzimidazoles is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically using a strong mineral acid like hydrochloric acid at elevated temperatures.[3]
-
Causality of Experimental Choice: The acidic medium is crucial as it protonates the carbonyl group of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The subsequent cyclization and dehydration drive the reaction to completion, forming the stable aromatic benzimidazole ring. While robust, this method often requires harsh conditions and can be unsuitable for sensitive substrates.
Modern Synthetic Strategies and Catalysis
Contemporary organic synthesis has introduced milder and more efficient methods for constructing the benzimidazole scaffold.
-
Condensation with Aldehydes: A popular alternative involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization step.[3][6] This two-step, one-pot reaction is often facilitated by a variety of catalysts.
-
Catalytic Innovations: The field has seen a surge in the use of catalysts to improve reaction kinetics and yields. These include Lewis acids, solid-supported acid catalysts, and metal nanoparticles (e.g., Fe₂O₃, Cu-based nanocatalysts), which activate the carbonyl group under milder conditions.[3][6][7]
-
Green Chemistry Approaches: In line with sustainable practices, methods utilizing microwave irradiation and ultrasound have been developed.[7][8][9] These techniques accelerate the reaction, often leading to higher yields in shorter timeframes and under solvent-free or more environmentally benign conditions.[7]
Experimental Protocol: General Synthesis of a 2-Substituted Benzimidazole via Aldehyde Condensation
This protocol describes a common, catalyst-driven method for synthesizing 2-substituted benzimidazoles.
-
Reagent Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount (e.g., 10 mol%) of a selected catalyst, such as nano-Fe₂O₃.[6] The choice of catalyst is critical; it serves to activate the aldehyde and facilitate the cyclization of the intermediate Schiff base.
-
Reaction Execution: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure 2-substituted benzimidazole derivative.
Visualization: General Synthetic Pathway
Caption: A generalized workflow for the synthesis of 2-substituted benzimidazoles.
Part 2: Unraveling the Mechanisms of Action
The therapeutic diversity of the benzimidazole scaffold stems from its ability to engage with multiple biological targets. Understanding these mechanisms is fundamental to rational drug design and development.
Anthelmintic Mechanism: Disrupting the Parasite Cytoskeleton
The primary mechanism of action for benzimidazole anthelmintics (e.g., Albendazole, Mebendazole) is the disruption of microtubule formation in parasitic worms.[10][11][12]
-
Target Interaction: These drugs exhibit high affinity for the β-tubulin subunit of the parasite.[13][14] Binding to this subunit inhibits its polymerization into microtubules, which are essential for cellular integrity, nutrient absorption, and cell division.[10][15]
-
Selective Toxicity: The key to their therapeutic success lies in selective toxicity. The dissociation rate of benzimidazoles from parasite tubulin is significantly lower than from mammalian tubulin, leading to a disruption of microtubule dynamics specifically in the parasite with a wide safety margin for the host.[10][15]
-
Secondary Mechanisms: Other reported mechanisms include the inhibition of mitochondrial enzymes like fumarate reductase and the uncoupling of oxidative phosphorylation, which further deplete the parasite's energy reserves.[13][14][16]
Caption: The primary anthelmintic mechanism of benzimidazoles.
Anticancer Mechanisms: A Multi-Pronged Attack
The repurposing of anthelmintic benzimidazoles and the development of new derivatives have revealed several anticancer mechanisms.[4]
-
Microtubule Inhibition: Similar to their anthelmintic action, many benzimidazole derivatives inhibit tubulin polymerization in cancer cells, leading to G2/M phase cell cycle arrest and apoptosis.[11][17]
-
Kinase Inhibition: The benzimidazole scaffold is prevalent in many kinase inhibitors.[18][19] These compounds often act as ATP-competitive inhibitors, targeting key signaling pathways involved in cell proliferation and angiogenesis, such as those mediated by VEGFR, EGFR, and Aurora kinases.[20][21]
-
DNA Damage and Repair Inhibition: Certain derivatives function as topoisomerase inhibitors, intercalating with DNA and preventing the re-ligation of DNA strands, which leads to cell death.[17][22] Others, like Veliparib, act as Poly(ADP-ribose) polymerase (PARP) inhibitors, disrupting DNA repair mechanisms.[17] Bendamustine functions as a DNA alkylating agent, causing irreparable DNA damage.[11]
Caption: Overview of the multifaceted anticancer mechanisms of benzimidazoles.
Proton Pump Inhibitor (PPI) Mechanism: Irreversible Acid Suppression
Benzimidazole-based drugs like Omeprazole are mainstays in treating acid-related gastrointestinal disorders.
-
Prodrug Activation: PPIs are administered as inactive prodrugs.[23][24] Their weak base nature allows them to accumulate in the highly acidic secretory canaliculi of gastric parietal cells.[24]
-
Covalent Inhibition: In this acidic environment (pH < 2), the prodrug undergoes a proton-catalyzed rearrangement to form a reactive tetracyclic sulfenamide intermediate.[23][25] This activated species then forms an irreversible covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme (the proton pump), effectively inactivating it and blocking gastric acid secretion.[24][26][27]
Caption: Mechanism of action for benzimidazole-based Proton Pump Inhibitors (PPIs).
Part 3: Structure-Activity Relationship (SAR) - Tuning for Potency and Selectivity
The pharmacological activity of benzimidazole derivatives can be finely tuned by strategic substitutions on the core scaffold. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[28]
Key Substitution Positions
Reported SAR analyses consistently highlight that substitutions at the N1, C2, C5, and C6 positions are critical for modulating biological activity.[29]
-
C2 Position: This is the most frequently modified position. Substituents here directly influence the molecule's ability to interact with target binding sites. For instance, in anti-inflammatory agents, substituting the C2 position with specific aryl groups can enhance COX-2 inhibition.[29] For antivirals, bulky groups at C2 can improve binding to viral polymerases.[30]
-
N1 Position: Substitution on the imidazole nitrogen can alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which affects cell permeability and target engagement. Hydrophilic groups at N1 can sometimes lead to a loss of activity.[29]
-
C5/C6 Positions: Modifications on the benzene ring, particularly at the 5 and 6 positions, are used to modulate electronic properties and provide additional interaction points with the target protein. For example, electron-withdrawing groups can influence the pKa of the imidazole nitrogen, affecting binding in certain kinase inhibitors.
Caption: Key positions on the benzimidazole scaffold for SAR studies.
SAR Summary Table
| Therapeutic Area | Position | Favorable Substituents/Observations | Reference(s) |
| Anti-inflammatory | C2 | Anacardic acid inhibits COX-2. Di-arylamine groups can antagonize bradykinin receptors. | [29] |
| C5 | Carboxamide or sulfonyl groups can antagonize cannabinoid receptors. | [29] | |
| Anticancer | C2 | Phenylindole moieties show efficacy against breast cancer. | [3] |
| C5/C6 | Substitution with chloroalkyl/bromoalkyl moieties can enhance topoisomerase inhibition. | [17] | |
| Antiviral | C2 | Substituents can enhance binding to viral polymerases or proteases. | [30] |
| C5/C6 | Modifications can improve pharmacokinetic properties and interactions with viral proteins. | [30] |
Part 4: Therapeutic Applications and Marketed Drugs
The versatility of the benzimidazole scaffold is reflected in the wide range of FDA-approved drugs that incorporate this core structure.[2][31] Its applications span from fighting parasitic infections to managing cancer and gastric acid.[3][32][33]
Table of Representative Benzimidazole-Based Drugs
| Drug Name | Therapeutic Class | Primary Mechanism of Action | Indication(s) | Reference(s) |
| Albendazole | Anthelmintic | Inhibits parasite β-tubulin polymerization | Parasitic worm infections | [4][12][34] |
| Mebendazole | Anthelmintic | Inhibits parasite β-tubulin polymerization | Parasitic worm infections | [4][12][34] |
| Omeprazole | Proton Pump Inhibitor | Irreversibly inhibits H+/K+-ATPase | Peptic ulcers, GERD | [26][31] |
| Pantoprazole | Proton Pump Inhibitor | Irreversibly inhibits H+/K+-ATPase | Peptic ulcers, GERD | [26][31] |
| Bendamustine | Anticancer | DNA alkylating agent | Chronic lymphocytic leukemia, non-Hodgkin's lymphoma | [11][17] |
| Veliparib | Anticancer | PARP inhibitor | Ovarian cancer, breast cancer (in clinical trials) | [17] |
| Abemaciclib | Anticancer | CDK4/6 inhibitor | Breast cancer | [17] |
| Bilastine | Antihistamine | H1 receptor antagonist | Allergic rhinitis, urticaria | [31][34] |
Conclusion and Future Perspectives
The benzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its privileged structure, characterized by favorable physicochemical properties like hydrogen bond donor-acceptor capabilities and potential for π-π stacking, allows it to bind efficiently to a multitude of macromolecules.[2]
Future research is focused on several exciting avenues. The development of hybrid molecules, which combine the benzimidazole core with other bioactive scaffolds, aims to achieve synergistic effects and overcome drug resistance.[4][31] Furthermore, the application of computational chemistry and target-based drug design is accelerating the discovery of novel derivatives with enhanced potency and selectivity.[2][35] As our understanding of disease biology deepens, the remarkable versatility of the benzimidazole scaffold ensures it will remain a vital tool in the development of the next generation of therapeutics.[8]
References
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.). MSD Veterinary Manual.
- Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(4), 102931.
-
Goh, J. X. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 957363. [Link]
- (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus.
- (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments.
- Lunkad, A. (2020).
-
Guo, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379. [Link]
-
Romagnoli, R., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
-
Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(11), 3348. [Link]
-
Sharma, D., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Synthesis, 19(5), 470-501. [Link]
- Kumar, A., et al. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(1), 227-247.
- (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org.
-
Alzhrani, Z. M. M., et al. (2022). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry, 22(2), 365-386. [Link]
-
El-Gamal, M. I., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656-673. [Link]
- (n.d.). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews.
-
Prajapat, P., et al. (2018). Benzimidazole scaffold as a versatile biophore in drug discovery: A review. Chemistry & Biology Interface, 8(1), 1-22. [Link]
-
Kamal, A., et al. (2017). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Current Pharmaceutical Design, 23(23), 3346-3375. [Link]
-
Kumar, A., et al. (2023). Recent advances of benzimidazole as anticancer agents. Future Medicinal Chemistry, 15(10), 875-895. [Link]
- (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science.
- (n.d.). Benzimidazole. Wikipedia.
-
Anand, A., et al. (2012). A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. Journal of Applied Pharmaceutical Science, 2(3), 158-166. [Link]
- (n.d.). Anthelmintic. Wikipedia.
- (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual.
- (n.d.). Benzimidazole Derivatives as Kinase Inhibitors. Bentham Science.
- (2025). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
- Nguyen, T. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693-34718.
- (2025). Benzimidazole and its derivatives: Recent Advances (2020-2022).
- (n.d.). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI.
- (n.d.). Proton pump inhibitors as a class. Deranged Physiology.
- (2024). Current Achievements of Benzimidazole: A Review.
- (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives...
-
Verma, A., et al. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 25(21), 5069. [Link]
- (n.d.). The mechanism of activation of the proton pump inhibitors shown in...
- (n.d.). Synthesis of some benzimidazole derivatives with antiviral activities....
-
Maris, D. H., et al. (1991). A possible biochemical mode of action for benzimidazole anthelmintics. International Journal for Parasitology, 21(1), 99-104. [Link]
-
Yadav, G., et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 97, 419-443. [Link]
-
Das, D., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules, 27(11), 3599. [Link]
- Lunkad, A. (2021). Mechanism of action of Proton pump inhibitors (PPIs). YouTube.
- (n.d.). Structure of proton pump inhibitors (PPIs) that contain benzimidazole,...
- (2025). Synthesis of benzimidazole derivatives: Significance and symbolism. Wondrium.
- (n.d.).
- Yildiz, G., & Kasimogullari, R. (2023).
-
Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 14(1), 23-35. [Link]
- (n.d.). Mechanism of action of benzimidazole derivatives as Anticancer agent.
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Synthesis of benzimidazole derivatives: Significance and symbolism [wisdomlib.org]
- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 11. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 12. Anthelmintic - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 16. A possible biochemical mode of action for benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46304D [pubs.rsc.org]
- 20. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. derangedphysiology.com [derangedphysiology.com]
- 27. researchgate.net [researchgate.net]
- 28. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 30. rroij.com [rroij.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. eurekaselect.com [eurekaselect.com]
- 34. Benzimidazole - Wikipedia [en.wikipedia.org]
- 35. impactfactor.org [impactfactor.org]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 1H-Benzimidazole-4,7-diol
Introduction
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Within this versatile chemical family, the 1H-benzimidazole-4,7-diol moiety and its oxidized counterpart, benzimidazole-4,7-dione, are of particular interest. This hydroquinone/quinone system is a key pharmacophore in compounds designed to exhibit potent antiproliferative activity, often by engaging in redox cycling or acting as inhibitors of critical cellular signaling pathways.[4][5]
This document provides a comprehensive guide for the multi-step laboratory synthesis of 1H-Benzimidazole-4,7-diol. The protocols detailed herein are designed for researchers, chemists, and drug development professionals, offering a robust and reproducible pathway from a commercially available starting material. Beyond a mere list of steps, this guide explains the underlying chemical principles and strategic considerations for each transformation, ensuring both successful execution and a deeper understanding of the synthetic process.
Overall Synthetic Strategy
The synthesis of 1H-Benzimidazole-4,7-diol is most reliably achieved through a four-step sequence starting from 1,4-dimethoxybenzene. This strategy leverages protecting group chemistry (using methyl ethers for the hydroxyl groups) to ensure the correct regiochemistry and to prevent unwanted side reactions during the core benzimidazole ring formation. The protected hydroxyl groups are then deprotected in the final step to yield the target molecule.
The complete synthetic pathway is illustrated below:
Caption: Overall synthetic pathway for 1H-Benzimidazole-4,7-diol.
Part 1: Synthesis of Key Intermediate (4,7-Dimethoxy-1H-benzimidazole)
This section details the first three steps of the synthesis, converting the starting material into the core benzimidazole structure with the hydroxyl groups still protected.
Step 1: Dinitration of 1,4-Dimethoxybenzene
Principle of the Reaction: This step involves an electrophilic aromatic substitution reaction. The methoxy groups (-OCH₃) are strong activating, ortho-, para-directing groups. Nitrating 1,4-dimethoxybenzene with a mixture of nitric and sulfuric acid (mixed acid) introduces two nitro groups onto the aromatic ring. Due to the directing effects of the two methoxy groups, the primary product is 1,4-dimethoxy-2,3-dinitrobenzene. Careful control of temperature is crucial to prevent the formation of unwanted isomers and over-nitration.
Protocol:
-
Prepare an ice-salt bath and cool a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer to 0°C.
-
Carefully add concentrated sulfuric acid (H₂SO₄) to the flask.
-
In a separate beaker, dissolve 1,4-dimethoxybenzene in a minimal amount of concentrated H₂SO₄.
-
Add this solution to the dropping funnel and add it dropwise to the stirred sulfuric acid in the flask, ensuring the internal temperature does not exceed 5°C.
-
Once the addition is complete, slowly add fuming nitric acid (HNO₃) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition of nitric acid, allow the reaction to stir in the ice bath for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The yellow solid precipitate of 1,4-dimethoxy-2,3-dinitrobenzene will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
| Parameter | Value |
| Starting Material | 1,4-Dimethoxybenzene |
| Key Reagents | Conc. H₂SO₄, Fuming HNO₃ |
| Temperature | 0-10°C |
| Typical Reaction Time | 3-4 hours |
| Expected Yield | ~80-90% |
Safety Precautions:
-
Always handle concentrated nitric and sulfuric acids inside a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of reagents is exothermic; maintain strict temperature control.
-
Quenching the reaction mixture on ice should be done slowly and carefully.
Step 2: Reduction of Dinitro Intermediate to Diamine
Principle of the Reaction: The two nitro groups are simultaneously reduced to primary amines to form the required ortho-phenylenediamine derivative. Catalytic hydrogenation is a clean and efficient method for this transformation.[6] A palladium on carbon (Pd/C) catalyst is used to facilitate the reaction with hydrogen gas. The reaction is typically carried out in an ethanol or ethyl acetate solvent under pressure.
Protocol:
-
To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the 1,4-dimethoxy-2,3-dinitrobenzene synthesized in Step 1.
-
Add a suitable solvent, such as ethanol or ethyl acetate.
-
Carefully add the 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate). Caution: Pd/C can be pyrophoric. Handle it in a wetted state or under an inert atmosphere.
-
Seal the vessel, purge it several times with nitrogen gas, and then purge with hydrogen gas (H₂).
-
Pressurize the vessel with H₂ (typically 40-50 psi) and begin vigorous agitation.
-
The reaction is often exothermic; cooling may be required initially.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Caution: Do not allow the filter cake containing the catalyst to dry in the air. Quench it with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,6-dimethoxybenzene-1,2-diamine, which often appears as a dark solid. This product is often used in the next step without further purification, as it can be sensitive to air oxidation.
| Parameter | Value |
| Starting Material | 1,4-Dimethoxy-2,3-dinitrobenzene |
| Key Reagents | H₂, 10% Pd/C |
| Solvent | Ethanol or Ethyl Acetate |
| H₂ Pressure | 40-50 psi |
| Expected Yield | >90% (often quantitative) |
Step 3: Benzimidazole Ring Formation (Cyclization)
Principle of the Reaction: This is the key ring-forming step, known as the Phillips condensation.[7] The ortho-diamine intermediate reacts with formic acid. One amine group attacks the protonated carbonyl carbon of formic acid, followed by dehydration and subsequent intramolecular cyclization by the second amine group, ultimately forming the stable imidazole ring after another dehydration step.
Protocol:
-
Place the crude 3,6-dimethoxybenzene-1,2-diamine from Step 2 into a round-bottom flask.
-
Add an excess of 98% formic acid (HCOOH).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the acidic solution into a beaker of cold water or ice.
-
Neutralize the solution by carefully adding a base, such as concentrated ammonium hydroxide (NH₄OH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is ~7-8. This should be done in an ice bath as the neutralization is exothermic.
-
A precipitate of 4,7-dimethoxy-1H-benzimidazole will form.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
| Parameter | Value |
| Starting Material | 3,6-Dimethoxybenzene-1,2-diamine |
| Key Reagents | Formic Acid (98%) |
| Temperature | Reflux (~110°C) |
| Typical Reaction Time | 2-4 hours |
| Expected Yield | ~85-95% |
Part 2: Final Deprotection and Product Validation
Step 4: Demethylation to 1H-Benzimidazole-4,7-diol
Principle of the Reaction: The final step involves the cleavage of the two aryl methyl ether bonds to yield the target diol. This is typically achieved using a strong Lewis acid like boron tribromide (BBr₃) or a strong protic acid like hydrobromic acid (HBr).[6] BBr₃ coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion.
Protocol (using 48% HBr):
-
Place the 4,7-dimethoxy-1H-benzimidazole from Step 3 into a round-bottom flask equipped with a reflux condenser.
-
Add an excess of 48% aqueous hydrobromic acid (HBr).
-
Heat the mixture to a vigorous reflux (around 120-125°C) for 6-12 hours. The reaction must be performed in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
The product may precipitate as the HBr salt. If not, carefully neutralize the solution with a base like solid sodium bicarbonate or aqueous NaOH until the pH is neutral.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water and then with diethyl ether.
-
Dry the final product, 1H-Benzimidazole-4,7-diol, under high vacuum. The product is susceptible to air oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon).
| Parameter | Value |
| Starting Material | 4,7-Dimethoxy-1H-benzimidazole |
| Key Reagents | 48% Hydrobromic Acid (HBr) |
| Temperature | Reflux (~125°C) |
| Typical Reaction Time | 6-12 hours |
| Expected Yield | ~70-85% |
Safety Precautions:
-
Concentrated HBr is extremely corrosive and gives off harmful fumes. Always handle it in a chemical fume hood with appropriate PPE.
-
The final diol product is an air-sensitive hydroquinone. Handle and store it under an inert atmosphere to prevent oxidation to the corresponding quinone.
Product Characterization and Validation
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
Expected Analytical Data for 1H-Benzimidazole-4,7-diol:
-
¹H NMR (DMSO-d₆): Chemical shifts (δ) are expected for the aromatic protons on the benzimidazole core and the exchangeable N-H and O-H protons. The C5-H and C6-H protons should appear as a singlet or a narrow multiplet, and the C2-H proton will be a distinct singlet at a downfield position.
-
¹³C NMR (DMSO-d₆): Signals corresponding to the aromatic carbons, with the carbons attached to the hydroxyl groups (C4 and C7) showing characteristic shifts.
-
Mass Spectrometry (ESI-MS): A prominent peak corresponding to the molecular ion [M+H]⁺ should be observed at m/z = 151.05.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the entire experimental process, from reagent preparation to final product analysis.
Caption: Experimental workflow from starting materials to final product analysis.
References
-
EnPress Journals. "Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation." Available at: [Link]
-
Hakimi, F., et al. (2020). "A facile synthesis of benzimidazole derivatives over zinc sulfide nanoparticles as heterogeneous catalyst." Asian Journal of Green Chemistry, 4(3), pp. 334-343. Available at: [Link]
-
ResearchGate. "Various approaches for the synthesis of benzimidazole derivatives..." Available at: [Link]
-
Lafuente, L., et al. "Organocatalytic Synthesis of Benzimidazole Derivatives." Available at: [Link]
-
Banu, B. R., & Kumar, R. S. (2022). "A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities." Molecules, 27(15), 4991. Available at: [Link]
-
Kim, J. S., et al. (2002). "Synthesis and Biological Evaluation of benzimidazole-4,7-diones That Inhibit Vascular Smooth Muscle Cell Proliferation." Bioorganic & Medicinal Chemistry Letters, 12(24), 3683-3686. Available at: [Link]
-
ResearchGate. "Synthetic route for the synthesis of 1H-benzimidazoles." Available at: [Link]
-
Al-Ostath, A. I., et al. (2023). "Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies." Molecules, 28(14), 5360. Available at: [Link]
-
Garuti, L., et al. (2004). "Differential antiproliferative activity of new benzimidazole-4,7-diones." Il Farmaco, 59(8), 663-668. Available at: [Link]
-
Impactfactor. "Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities." Available at: [Link]
-
Al-Bayati, M. A. F., & Al-Amiery, A. A. (2022). "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds." Arabian Journal of Chemistry, 15(1), 103529. Available at: [Link]
-
Pandey, S., et al. (2022). "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I." ACS Omega, 7(3), 3058-3075. Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of benzimidazoles." Available at: [Link]
-
Tiouane, O., et al. (2020). "Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process." Chemistry Proceedings, 3(1), 71. Available at: [Link]
-
Figshare. "Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation." Available at: [Link]
-
Tiouane, O., et al. (2020). "Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking." Chemistry Proceedings, 3(1), 71. Available at: [Link]
-
Sharma, D., et al. (2022). "Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents." Scientific Reports, 12(1), 13291. Available at: [Link]
-
Jo, A., et al. (2022). "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants." European Journal of Medicinal Chemistry, 232, 114188. Available at: [Link]
-
Al-Majid, A. M., et al. (2020). "Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure." Molecules, 25(20), 4816. Available at: [Link]
-
Rajasekhar, S., et al. (2017). "Synthesis and Medicinal Applications of Benzimidazoles: An Overview." Current Organic Synthesis, 14(1), 40-60. Available at: [Link]
-
El-Sayed, N. N. E. (2014). "SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY." International Journal of Research in Pharmacy and Chemistry, 4(4), 833-840. Available at: [Link]
-
Ceni, C., et al. (2021). "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." Molecules, 26(24), 7586. Available at: [Link]
-
Taleb, M., et al. (2009). "An improved methodology for the preparation of 4,7-dimethoxy-1H-benzimidazole, a key intermediate in the synthesis of 1-alkyl-1H-benzimidazole-4,7-diones." Heterocyclic Communications, 15(5-6). Available at: [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and biological evaluation of benzimidazole-4,7-diones that inhibit vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential antiproliferative activity of new benzimidazole-4,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 1H-Benzimidazole-4,7-diol in Cancer Cell Line Studies
I. Introduction: The Rationale for Investigating 1H-Benzimidazole-4,7-diol
The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making its derivatives potent agents for various therapeutic areas, particularly oncology.[1] Benzimidazole-based compounds have been shown to exert anticancer effects through diverse mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases and topoisomerases, and the induction of apoptosis.[1][3][4]
1H-Benzimidazole-4,7-diol, also known by its National Cancer Institute (NCI) designation NSC228155, is a specific derivative that warrants investigation. While the broader benzimidazole class is well-studied, the unique diol substitution at the 4 and 7 positions of the benzene ring presents a distinct chemical entity. Emerging research suggests that related benzimidazole-4,7-dione derivatives can act as bioreductive prodrugs, showing selective cytotoxicity under the hypoxic conditions characteristic of solid tumors.[5] Furthermore, NSC228155 has been identified as a potent inhibitor of the KIX-KID interaction, which is crucial for CREB-mediated gene transcription, and as an activator of the Epidermal Growth Factor Receptor (EGFR).[6] This dual activity makes it a compelling compound for probing complex signaling networks in cancer cells.
This guide provides a comprehensive framework for researchers initiating studies with 1H-Benzimidazole-4,7-diol. It covers essential protocols from fundamental compound handling and cytotoxicity screening to advanced mechanistic assays, ensuring a rigorous and logical experimental progression.
II. Compound Characterization and Preparation
Scientific rigor begins with a thorough understanding and proper handling of the investigational compound.
A. Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | [7] |
| Molecular Weight | 150.13 g/mol | [7] |
| Appearance | White to off-white solid | General chemical properties |
| CAS Number | 102170-38-7 | [7] |
| Synonyms | NSC228155 | [6] |
B. Protocol: Stock Solution Preparation & Storage
The accuracy of all subsequent in vitro experiments is critically dependent on the correct preparation and storage of the compound stock solution. Benzimidazoles typically exhibit poor solubility in aqueous media but are soluble in organic solvents.[8][9][10]
Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with cell culture media. However, DMSO can exert biological effects at concentrations typically above 0.5-1%, necessitating careful dilution to minimize vehicle-induced artifacts.
Materials:
-
1H-Benzimidazole-4,7-diol (powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated precision balance and micropipettes
Procedure:
-
Preparation of a 10 mM Primary Stock:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 1.5 mg of 1H-Benzimidazole-4,7-diol into the tube. Record the exact weight.
-
Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 150.13 g/mol ) * 100,000
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication may aid dissolution if necessary.[11]
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation. Amber tubes protect the compound from potential light-induced degradation.
-
Store the aliquots at -20°C or -80°C for long-term stability. A properly stored stock is generally stable for at least 6 months.[11]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock.
-
Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations for treating cells.
-
Crucial Control: Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments, including the "vehicle control," and does not exceed 0.5%.
-
III. Core Application: Assessing Cytotoxicity and Viability
The primary objective is to determine if 1H-Benzimidazole-4,7-diol exhibits cytotoxic or cytostatic effects on cancer cells and to establish a dose-response relationship. The MTT assay is a robust, colorimetric method for this purpose.[11]
A. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[11]
B. Protocol: MTT Cell Viability Assay
Materials:
-
Selected cancer cell line(s) (e.g., A549 lung cancer, MCF-7 breast cancer, DU-145 prostate cancer)[12]
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Sterile 96-well flat-bottom cell culture plates
-
1H-Benzimidazole-4,7-diol working solutions
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Rationale: Optimal seeding density ensures cells are in a logarithmic growth phase during treatment and prevents overconfluence, which can skew results. This must be determined empirically for each cell line.[13]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of 1H-Benzimidazole-4,7-diol (e.g., a serial dilution from 0.1 µM to 100 µM).
-
Essential Controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of DMSO as the highest drug concentration well.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or solubilization solution to each well.[11]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
C. Data Analysis and Interpretation
-
Calculate Percent Viability:
-
First, subtract the average OD of the blank wells from all other OD readings.
-
Percent Viability = [(OD of Treated Sample) / (OD of Vehicle Control)] * 100
-
-
Determine IC₅₀:
-
Plot Percent Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.
-
A low micromolar or nanomolar IC₅₀ value suggests potent cytotoxic or anti-proliferative activity.
IV. Mechanistic Elucidation: Investigating Apoptosis
If 1H-Benzimidazole-4,7-diol is found to be cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[5][12] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis via flow cytometry.
A. Principle of the Annexin V/PI Assay
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells where membrane integrity is lost, PI can enter and stain the DNA. This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely observed).
B. Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cells cultured in 6-well plates and treated with 1H-Benzimidazole-4,7-diol (e.g., at IC₅₀ and 2x IC₅₀ concentrations).
-
Positive control for apoptosis (e.g., Staurosporine).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Ice-cold PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the vehicle control, a positive control, and desired concentrations of 1H-Benzimidazole-4,7-diol for an appropriate time (e.g., 24 hours).
-
Harvest both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well.
-
Wash the collected cells (1-5 x 10⁵) once with ice-cold PBS by centrifuging and carefully removing the supernatant.
-
-
Staining:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples on a flow cytometer as soon as possible, keeping them on ice.
-
Use unstained, PI-only, and Annexin V-only stained cells to set up proper compensation and gates.
-
C. Visualization and Interpretation
The results are typically displayed as a quadrant plot, which quantitatively shows the percentage of cells in each state (live, early apoptotic, late apoptotic/necrotic). A significant increase in the Annexin V+ populations in treated cells compared to the vehicle control indicates the induction of apoptosis.
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
V. Target Validation: Probing Key Signaling Pathways
Given that 1H-Benzimidazole-4,7-diol (NSC228155) is known to activate EGFR and inhibit CREB-mediated transcription, Western Blotting is an essential technique to validate these effects and explore downstream consequences.[6]
A. Rationale and Key Targets
-
EGFR Pathway: EGFR activation leads to autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades like PI3K/Akt and MAPK, which regulate cell proliferation, survival, and migration. We will probe for phosphorylated EGFR (p-EGFR) to confirm activation.[17]
-
CREB Pathway: CREB (cAMP response element-binding protein) is a transcription factor that promotes the expression of genes involved in cell survival. Inhibition of its activity would be expected to promote apoptosis.
-
Apoptosis Markers: To corroborate apoptosis data, we can probe for key proteins like Cleaved Caspase-3 (an executioner caspase) and Cleaved PARP.
B. Protocol: Western Blotting
Materials:
-
Cells treated as in the apoptosis assay.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-Cleaved Caspase-3, anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Lysate Preparation:
-
Gel Electrophoresis:
-
Denature protein samples by boiling in SDS sample buffer.[20]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-Actin or GAPDH) to ensure equal protein loading across lanes.
-
Caption: Hypothesized dual mechanism of 1H-Benzimidazole-4,7-diol.
VI. Concluding Remarks
This document provides a foundational guide for the in vitro evaluation of 1H-Benzimidazole-4,7-diol in cancer cell line studies. The protocols herein are designed to be self-validating through the rigorous use of controls, enabling researchers to generate reliable data on the compound's cytotoxicity and preliminary mechanism of action. Successful execution of these experiments will build a strong basis for more advanced investigations, such as cell cycle analysis, further signaling pathway deconvolution, and eventual progression to in vivo models.
VII. References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Lakshmy, R., & Raj, V. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MAMC Journal of Medical Sciences, 2(1), 44.
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
University of California, San Diego. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Boutaud, O., et al. (2016). Cell Lysates and Western Blot Analysis. Bio-protocol, 6(16), e1902.
-
Szymański, P., et al. (2016). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Molecules, 21(11), 1511.
-
El-Sayed, N. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Iranian Chemical Society, 21(2), 343-375.
-
Karpińska, M. M., Matysiak, J., & Niewiadomy, A. (2011). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. Archives of Pharmacal Research, 34(10), 1639–1647.
-
Nikolova, S., et al. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 26(21), 6428.
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063.
-
Youssif, B. G. M., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12, 1370889.
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]
-
Atmaca, H. U., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163.
-
Tan, C. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Drug Discovery Today, 27(4), 1143-1153.
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
-
Wang, X., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(7), e2200051.
-
Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5348.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved from [Link]
-
ChemBK. (n.d.). 1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole.... Retrieved from [Link]
-
Guo, A., et al. (2008). Signaling networks assembled by oncogenic EGFR and c-Met. Proceedings of the National Academy of Sciences, 105(2), 692-697.
-
Nieto, P., et al. (2020). Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer. eLife, 9, e58973.
-
Domanska, U., & Hofman, T. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 50(2), 564-568.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. Signaling networks assembled by oncogenic EGFR and c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
- 19. Cell Lysates and Western Blot Analysis [bio-protocol.org]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols for Antimicrobial Assays of 1H-Benzimidazole-4,7-diol
For: Researchers, scientists, and drug development professionals
Preamble: The Benzimidazole Scaffold in Antimicrobial Discovery
The dramatic rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] The benzimidazole scaffold, a heterocyclic aromatic organic compound, represents a privileged structure in medicinal chemistry due to its wide spectrum of biological activities.[1][3] As structural analogs of purine nucleosides, benzimidazole derivatives can readily interact with biological macromolecules, leading to a diverse range of pharmacological effects, including antimicrobial, antiviral, and anthelmintic properties.[1] This document provides a detailed guide for the investigation of a specific derivative, 1H-Benzimidazole-4,7-diol , as a potential antimicrobial agent. While this compound is part of a well-regarded chemical family, its specific antimicrobial profile requires rigorous, systematic evaluation. These protocols are designed to provide a robust framework for such an investigation, from initial screening to the determination of quantitative efficacy metrics.
Compound Profile: 1H-Benzimidazole-4,7-diol
Structure:
(Chemical structure of 1H-Benzimidazole-4,7-diol)
Physicochemical Considerations:
Before initiating antimicrobial assays, a preliminary characterization of 1H-Benzimidazole-4,7-diol is paramount.
-
Solubility: The solubility of benzimidazole derivatives can be variable. The parent benzimidazole scaffold is generally soluble in polar organic solvents like ethanol and sparingly soluble in ether, while being practically insoluble in nonpolar solvents like benzene.[4][5] It is soluble in aqueous acids and strong alkalis.[4] For 1H-Benzimidazole-4,7-diol, it is crucial to experimentally determine its solubility in common laboratory solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and sterile deionized water to prepare a concentrated stock solution. DMSO is a common choice for initial solubilization of novel compounds for in vitro assays.
-
Stability: Benzimidazoles exhibit a high degree of chemical stability.[4] However, specific derivatives can be sensitive to light, pH, and temperature. A study on the related benzimidazole-4,7-diones highlighted the importance of assessing stability for further biological studies.[6] It is recommended to prepare fresh solutions for each experiment and store the stock solution at -20°C or -80°C, protected from light.[6]
Foundational Protocols for Antimicrobial Susceptibility Testing (AST)
The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the evaluation of a novel compound like 1H-Benzimidazole-4,7-diol.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials and Reagents:
-
1H-Benzimidazole-4,7-diol
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or microplate reader
-
Multichannel pipette
Protocol Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve 1H-Benzimidazole-4,7-diol in a minimal amount of sterile DMSO to create a high-concentration stock (e.g., 10 mg/mL). Further dilutions should be made in the appropriate sterile broth medium. Causality: DMSO is used to solubilize hydrophobic compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid antimicrobial effects of the solvent itself.
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of the microtiter plate. Trustworthiness: Standardizing the inoculum is critical for reproducibility and comparability of MIC results.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working stock solution of 1H-Benzimidazole-4,7-diol to the first column of wells, creating the highest test concentration.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
-
Inoculation and Controls:
-
Add 100 µL of the diluted microbial inoculum (from step 2) to each well, bringing the final volume to 200 µL.
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells containing a known antibiotic serially diluted, plus the inoculum.
-
Solvent Control: Wells containing the highest concentration of DMSO used, plus the inoculum.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of 1H-Benzimidazole-4,7-diol at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density at 600 nm (OD₆₀₀).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth or only 1-2 colonies on the subculture plate.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The ratio of MBC to MIC can provide insight into whether the compound is bactericidal (killing) or bacteriostatic (inhibiting growth).
-
Bactericidal: MBC/MIC ratio ≤ 4
-
Bacteriostatic: MBC/MIC ratio > 4
Table 1: Example Antimicrobial Activity Profile of 1H-Benzimidazole-4,7-diol
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | Positive | 16 | 32 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | Negative | 64 | >256 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >256 | >256 | - | Resistant |
| Candida albicans ATCC 90028 | N/A (Fungus) | 32 | 128 | 4 | Fungicidal |
| Ciprofloxacin (Control) | N/A | 0.5 (vs S.a) | 1 (vs S.a) | 2 | Bactericidal |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Potential Mechanisms of Action for Benzimidazoles
The antimicrobial activity of benzimidazole derivatives is attributed to various mechanisms of action, which can differ between bacteria and fungi.[7] Understanding these potential targets can guide further mechanistic studies for 1H-Benzimidazole-4,7-diol.
Caption: Potential antimicrobial mechanisms of benzimidazole derivatives.
For fungi, a well-established mechanism for some benzimidazoles is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] In bacteria, potential targets include the disruption of cell wall biosynthesis or the inhibition of DNA gyrase, an enzyme essential for DNA replication.[7] Further assays, such as macromolecular synthesis inhibition or membrane permeability studies, would be required to elucidate the specific mechanism of 1H-Benzimidazole-4,7-diol.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in any wells, including growth control. | Inoculum viability issue; residual sterilant in plate; incorrect medium. | Use a fresh, actively growing culture for the inoculum. Ensure plates are sterile and free of residues. Verify the correct growth medium is used. |
| Compound precipitates in the wells. | Poor solubility at test concentrations. | Lower the highest test concentration. Test alternative solvents (ensure solvent control is included). Use a small amount of a non-ionic surfactant if compatible with the assay. |
| Inconsistent results between replicates. | Pipetting errors; improper mixing of dilutions; contamination. | Calibrate pipettes regularly. Ensure thorough mixing at each dilution step. Use aseptic techniques to prevent cross-contamination. |
| Growth in sterility control wells. | Contamination of broth, plates, or reagents. | Use fresh, sterile materials. Re-autoclave or filter-sterilize broth. |
References
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
-
ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Available at: [Link]
-
Zates, S. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available at: [Link]
-
Tahlan, S., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. PMC - NIH. Available at: [Link]
-
ResearchGate. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Available at: [Link]
-
PubMed. (2019). Antimicrobial potential of 1 H-benzo[ d]imidazole scaffold: a review. Available at: [Link]
-
Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Benzimidazole. National Institutes of Health. Available at: [Link]
-
Kassim, A., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. NCBI. Available at: [Link]
-
Eswara Rao, S., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Available at: [Link]
-
Gornowicz, A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC - NIH. Available at: [Link]
-
Husain, A., et al. (2012). Synthesis, characterization and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2014). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. NIH. Available at: [Link]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial potential of 1 H-benzo[ d]imidazole scaffold: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Solubilization of 1H-Benzimidazole-4,7-diol for In Vitro Experiments
Abstract
This document provides a detailed, scientifically-grounded protocol for the solubilization of 1H-Benzimidazole-4,7-diol, a compound with significant potential in pharmacological research and drug development. The inherent challenge of its poor aqueous solubility necessitates a robust and reproducible dissolution method to ensure the integrity and validity of in vitro experimental data. This guide offers a step-by-step methodology, explains the rationale behind each procedural choice, and provides essential information on the compound's physicochemical properties, stability, and appropriate handling techniques for use in both cell-based and biochemical assays.
Introduction: The Physicochemical Landscape of 1H-Benzimidazole-4,7-diol
1H-Benzimidazole-4,7-diol belongs to the benzimidazole class of heterocyclic aromatic compounds, which are noted for a wide range of biological activities.[1][2][3] Its structure, featuring a fused benzene and imidazole ring with two hydroxyl (diol) substituents, dictates its solubility and stability profile. The benzimidazole nucleus itself is generally poorly soluble in water but can be solubilized in acidic or strongly alkaline aqueous solutions.[4] However, the presence of the phenolic hydroxyl groups on the benzene ring introduces a susceptibility to oxidation, particularly at neutral to alkaline pH, which can compromise the compound's structural integrity and biological activity.
Understanding these properties is paramount for designing a successful solubilization strategy. The primary objective is to prepare a biologically compatible, high-concentration stock solution that can be accurately diluted into aqueous experimental media without precipitation.
Table 1: Key Physicochemical Properties of 1H-Benzimidazole-4,7-diol
| Property | Characteristic | Rationale for Consideration in Protocol |
| Molecular Formula | C₇H₆N₂O₂ | Required for accurate molarity calculations. |
| Molecular Weight | 150.13 g/mol [5] | Foundational for preparing solutions of a specific molar concentration. |
| Appearance | Solid (form may vary) | Visual inspection for complete dissolution is a critical quality control step. |
| Aqueous Solubility | Poor/Low[1] | Direct dissolution in aqueous buffers for in vitro work is generally not feasible. An organic co-solvent is necessary. |
| Organic Solvent Solubility | Generally soluble in Dimethyl Sulfoxide (DMSO) and other polar aprotic solvents.[1] | DMSO is the solvent of choice for preparing a concentrated stock solution due to its high solvating power and compatibility with most in vitro assays at low final concentrations. |
| Stability | Susceptible to oxidation and photodegradation.[6] | Solutions should be freshly prepared, protected from light, and stored at low temperatures to minimize degradation. |
Recommended Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a 10 mM stock solution of 1H-Benzimidazole-4,7-diol. This concentration is a common starting point for serial dilutions in most in vitro applications.[7]
Materials and Equipment
-
1H-Benzimidazole-4,7-diol (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile, amber glass vials or clear microcentrifuge tubes wrapped in aluminum foil
-
Sterile, positive displacement pipettes or tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Step-by-Step Methodology
-
Pre-dissolution Preparations:
-
Allow the vial of 1H-Benzimidazole-4,7-diol to equilibrate to room temperature before opening to prevent moisture condensation on the solid.
-
Ensure all equipment, including vials and pipette tips, are sterile, especially if the stock solution will be used in cell culture.
-
-
Accurate Weighing of the Compound:
-
In a chemical fume hood, carefully weigh the desired mass of 1H-Benzimidazole-4,7-diol. To prepare 1 mL of a 10 mM stock solution, you will need 1.50 mg.
-
Calculation: Volume (L) x Molarity (mol/L) x Molecular Weight (g/mol) = Mass (g)
-
0.001 L x 0.010 mol/L x 150.13 g/mol = 0.00150 g = 1.50 mg
-
-
Dissolution in DMSO:
-
Transfer the weighed solid into a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the vial.
-
Causality: DMSO is used as the solvent of choice due to its ability to dissolve a wide range of organic compounds that are poorly soluble in water.[8] Maintaining a final DMSO concentration below 0.5% (and preferably below 0.1%) in the final assay medium is crucial to avoid solvent-induced cytotoxicity or off-target effects.[8][9]
-
-
Ensuring Complete Solubilization:
-
Securely cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.
-
If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[8] Do not overheat , as this can accelerate degradation.
-
Aliquoting and Long-Term Storage
-
To preserve the stability of the compound and avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.[10]
-
Store these aliquots at -20°C or -80°C. For long-term storage, -80°C is preferable.[10]
-
Properly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Experimental Workflow and Best Practices
The successful application of the 1H-Benzimidazole-4,7-diol stock solution in an in vitro setting depends on careful dilution and the inclusion of appropriate controls.
Caption: Experimental workflow from stock solution preparation to in vitro application.
Key Considerations for Dilution:
-
Preventing Precipitation: When diluting the DMSO stock into an aqueous buffer or cell culture medium, add the stock solution to the medium while gently vortexing or swirling the tube. This rapid dispersion helps to prevent the compound from "crashing out" or precipitating.[8]
-
Vehicle Control is Mandatory: Always include a "vehicle control" in your experimental design. This control group should be treated with the same final concentration of DMSO as the highest concentration of 1H-Benzimidazole-4,7-diol being tested. This ensures that any observed biological effects are attributable to the compound itself and not the solvent.
-
Fresh is Best: It is strongly recommended to prepare fresh working dilutions from a frozen stock aliquot for each experiment to ensure consistency and avoid potential degradation of the compound in aqueous media over time.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous media. | The final concentration exceeds the compound's aqueous solubility limit. | - Prepare a more dilute stock solution (e.g., 1 mM) and adjust the volume added accordingly. - Perform a serial dilution in the final medium rather than a single large dilution step. |
| Stock solution appears colored (e.g., yellow or brown). | Oxidation of the diol functional groups. | - Discard the solution. - Ensure the use of anhydrous DMSO and protect both the solid compound and solutions from light and air. Prepare fresh solutions. |
| Inconsistent results between experiments. | - Degradation of stock solution due to multiple freeze-thaw cycles. - Degradation of working solutions prepared too far in advance. | - Use single-use aliquots of the stock solution. - Prepare working dilutions immediately before use. |
Conclusion
The protocol described provides a reliable and reproducible method for the solubilization of 1H-Benzimidazole-4,7-diol for in vitro research. By understanding the compound's chemical nature and adhering to the principles of using an organic stock solution, proper storage, and appropriate experimental controls, researchers can generate high-quality, trustworthy data. The integrity of any experiment begins with the proper preparation of reagents, and for poorly soluble compounds like 1H-Benzimidazole-4,7-diol, this initial step is of paramount importance.
References
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
ResearchGate. (2010). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]
-
Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
- Eswara Rao, et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences.
-
PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Retrieved from [Link]
-
National Institutes of Health. (2014). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]
-
National Institutes of Health. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzimidazole. PubChem. Retrieved from [Link]
-
PubMed. (2013). Synthesis, anticancer activity and UPLC analysis of the stability of some new benzimidazole-4,7-dione derivatives. Retrieved from [Link]
-
ACS Publications. (2024). The Development of UM-203, A Reversible Covalent STING Antagonist. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. emulatebio.com [emulatebio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 1H-Benzimidazole-4,7-diol
Abstract
This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 1H-Benzimidazole-4,7-diol. This method is designed for use in research, drug development, and quality control environments. The protocol has been developed to be stability-indicating, ensuring that the analyte can be accurately measured in the presence of its potential degradation products and impurities. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction and Scientific Rationale
1H-Benzimidazole-4,7-diol is a key heterocyclic aromatic compound. The benzimidazole nucleus is a fundamental scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[3] Accurate quantification of 1H-Benzimidazole-4,7-diol, whether as an active pharmaceutical ingredient (API), intermediate, or impurity, is critical for ensuring product quality, safety, and efficacy.
The method described herein is based on reversed-phase chromatography, a powerful technique for separating moderately polar compounds. The analyte is separated on a non-polar octadecylsilyl (C18) stationary phase, with a polar mobile phase providing the elution force. The inclusion of a buffer in the mobile phase is a critical choice; benzimidazole derivatives contain basic nitrogen atoms, and controlling the mobile phase pH ensures a consistent ionization state, which is paramount for achieving sharp, symmetrical peaks and reproducible retention times.[4] UV detection is employed for quantification, selected at a wavelength of maximum absorbance for the analyte to ensure high sensitivity.
This application note provides a complete, self-validating protocol, grounded in established scientific principles and regulatory standards to ensure trustworthiness and immediate applicability.
Materials and Reagents
Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Ultrasonic Bath for degassing.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or Nylon).
Chemicals and Reagents
-
1H-Benzimidazole-4,7-diol Reference Standard: (CAS: 102170-38-7), purity ≥98%.[5]
-
Acetonitrile (ACN): HPLC Grade.
-
Methanol (MeOH): HPLC Grade.
-
Phosphoric Acid (H₃PO₄): Analytical Grade.
-
Water: HPLC Grade or ultrapure water (18.2 MΩ·cm).
Chromatographic Column
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., ProntoSil 120-5-C18 AQ, Nucleosil C8, or equivalent).[6][7] The use of an aqueous-stable C18 (AQ) column is recommended for robustness with highly aqueous mobile phases.
Experimental Protocol: Step-by-Step Methodology
Mobile Phase Preparation (Aqueous-Organic)
-
Aqueous Phase (Mobile Phase A): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC grade water. To do this, add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of water, fill to the mark with water, and mix thoroughly.
-
Organic Phase (Mobile Phase B): Acetonitrile.
-
Filtration and Degassing: Filter both mobile phases through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath before use.
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1H-Benzimidazole-4,7-diol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Calibration Curve Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 75 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase (at the initial composition of the gradient).
Preparation of Sample Solutions
-
Accurately weigh a portion of the sample powder or formulate a solution expected to contain 1H-Benzimidazole-4,7-diol.
-
Dissolve the sample in a suitable solvent (methanol is a good starting point) to achieve a theoretical concentration within the linear range of the calibration curve (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection. The primary goal of sample preparation is to remove interferences that could affect the analysis.[8]
HPLC System Parameters
The following parameters provide a robust starting point and should be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30-31 min: 90% to 10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (Verify with DAD scan of standard) |
| Run Time | 35 minutes |
Method Validation Protocol (ICH Q2(R1) Framework)
A comprehensive validation process is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[9][10]
Workflow for HPLC Analysis and Validation
Caption: Interrelation of key analytical method validation pillars.
A summary of typical acceptance criteria is presented below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD / LOQ | Signal-to-Noise Ratio: ~3:1 for LOD, ~10:1 for LOQ. |
| Robustness | System suitability passes under all varied conditions. |
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Yadrova, A. A., et al. Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC . Taylor & Francis Online. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . [Link]
-
ICH. Quality Guidelines . International Council for Harmonisation. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . [Link]
-
SIELC Technologies. Separation of Benzimidazole on Newcrom R1 HPLC column . [Link]
-
Mikiciuk-Olasik, E., et al. Application of hplc method for investigation of stability of new benzimidazole derivatives . ResearchGate. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation . [Link]
-
ResearchGate. Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection . [Link]
-
Kulik, A., et al. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs . PubMed. [Link]
-
Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS . [Link]
-
El-Shabrawy, Y., et al. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms . RSC Publishing. [Link]
-
ResearchGate. Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? . [Link]
-
ResearchGate. Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient . [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques . [Link]
-
Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2) . [Link]
-
Wikipedia. Benzimidazole . [Link]
-
SciSpace. Stability Indicating HPLC Method Development and Validation . [Link]
-
PubChem. 1-Hydroxybenzimidazole . National Institutes of Health. [Link]
-
PubChem. Benzimidazole . National Institutes of Health. [Link]
-
ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs . [Link]
-
ResearchGate. Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens. Evaluation of albendazole metabolites residue profiles . [Link]
-
Pharma Beginners. ANALYTICAL METHOD VALIDATION IN PHARMA . [Link]
-
MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking . [Link]
-
NIH. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation . [Link]
-
Pharmacia. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 . [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. pharmadevils.com [pharmadevils.com]
Application Notes & Protocols: 1H-Benzimidazole-4,7-diol as a Versatile Building Block in Organic Synthesis
Foreword: The Strategic Value of the Benzimidazole-4,7-diol Scaffold
The benzimidazole core is a celebrated "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its structural similarity to naturally occurring purines.[1][2][3] This bicyclic aromatic heterocycle, a fusion of benzene and imidazole, is a versatile pharmacophore known to interact with a wide array of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, and antiviral properties.[4][5][6][7][8]
Within this esteemed chemical family, 1H-Benzimidazole-4,7-diol emerges as a particularly valuable building block. Its strategic significance lies in the combination of three key reactive sites:
-
An acidic N-H proton on the imidazole ring, ideal for N-alkylation and N-arylation.
-
Two nucleophilic hydroxyl groups at the 4- and 7-positions, arranged in a hydroquinone-like fashion on the benzene ring. These phenols are amenable to a wide range of functionalization strategies.
This unique trifecta of reactive centers allows for the generation of complex molecular architectures with high degrees of diversity, making it an indispensable tool for researchers in drug discovery and materials science. This guide provides an in-depth exploration of its properties, handling, and core synthetic applications, grounded in established chemical principles and field-proven insights.
Section 1: Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a building block is fundamental for its effective use in synthesis, including reaction monitoring and final product characterization.
Key Physicochemical Properties
While extensive experimental data for 1H-Benzimidazole-4,7-diol is not widely published, its properties can be inferred from the parent 1H-Benzimidazole structure and general principles.
| Property | Data / Expected Characteristics | Source / Rationale |
| Molecular Formula | C₇H₆N₂O₂ | - |
| Molecular Weight | 150.14 g/mol | - |
| Appearance | Expected to be a tan to brown crystalline solid. | Based on related phenolic benzimidazoles. |
| Melting Point | >300 °C (Decomposition may occur) | Phenolic and benzimidazole moieties contribute to high melting points due to strong intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF), and alcohols (Methanol, Ethanol). | The hydroxyl and N-H groups allow for hydrogen bonding with polar solvents. |
Spectroscopic Signature
The following are expected spectral characteristics for unambiguous identification. Data for the parent 1H-Benzimidazole is provided for comparison.
| Technique | Expected Peaks for 1H-Benzimidazole-4,7-diol | Reference Data: 1H-Benzimidazole[9][10][11] |
| ¹H NMR (DMSO-d₆) | ~12.5 ppm (s, 1H, N-H); ~9.0-10.0 ppm (br s, 2H, O-H); ~6.5-7.0 ppm (s, 2H, Ar-H); ~8.1 ppm (s, 1H, C2-H) | ~12.3 ppm (s, 1H, N-H); ~8.1 ppm (s, 1H, C2-H); ~7.5-7.6 ppm (m, 2H, Ar-H); ~7.1-7.2 ppm (m, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | ~140-150 ppm (C-OH carbons); ~135-145 ppm (imidazole carbons); ~100-115 ppm (aromatic CH carbons) | ~142.3, 135.5, 122.5, 115.0 ppm |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch); 3200-2800 (broad, N-H stretch); 1620-1600 (C=N stretch); 1250-1200 (C-O stretch) | ~3100-2600 (N-H stretch); ~1626 (C=N stretch) |
| Mass Spec (ESI+) | [M+H]⁺ = 151.05 | [M+H]⁺ = 119.06 |
Section 2: Safety & Handling Protocols
As with any chemical reagent, adherence to strict safety protocols is paramount. 1H-Benzimidazole-4,7-diol and related compounds are classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[12]
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Irritation: Causes skin irritation and serious eye irritation.[12]
-
Respiratory: May cause respiratory irritation.[12]
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166 or OSHA standards, nitrile gloves, and a lab coat.[13][12]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes. Avoid dust formation.[12][14][15] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation of the hydroxyl groups.
-
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[13][15]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][12]
-
Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[13][15]
-
Section 3: Core Synthetic Applications & Protocols
The utility of 1H-Benzimidazole-4,7-diol stems from the ability to selectively functionalize its N-H and O-H groups. The choice of reagents and conditions dictates the reaction's outcome.
Application 1: N-Alkylation of the Imidazole Ring
Expertise & Causality: N-substitution on the benzimidazole ring is a cornerstone strategy in medicinal chemistry. It allows for the introduction of diverse side chains that can modulate a compound's steric and electronic properties, thereby influencing its binding affinity to biological targets, as well as improving its pharmacokinetic profile (e.g., solubility, metabolic stability).[7][16] The reaction proceeds via deprotonation of the relatively acidic imidazole N-H, followed by nucleophilic attack on an electrophile.
Generalized Protocol for N-Alkylation:
-
Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-Benzimidazole-4,7-diol (1.0 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile, ~0.1 M concentration).
-
Deprotonation: Add a suitable base (e.g., K₂CO₃, 1.5 eq; or NaH, 1.1 eq, added portion-wise at 0 °C). Stir the mixture at room temperature for 30-60 minutes.
-
Scientist's Note: The choice of base is critical. A mild base like K₂CO₃ is less likely to deprotonate the phenolic hydroxyls, favoring N-alkylation. A strong base like NaH may lead to a mixture of N- and O-alkylated products. Protecting the hydroxyl groups as silyl ethers prior to this step may be necessary for clean, selective N-alkylation.
-
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide like benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Application 2: Functionalization of the 4,7-Hydroxyl Groups
Expertise & Causality: The two phenolic hydroxyl groups offer a rich platform for synthetic elaboration. Converting them to ethers (O-alkylation) or esters (O-acylation) can drastically alter the molecule's properties.[17] For instance, O-alkylation with bulky groups can impart specific conformational constraints, while esterification is a common prodrug strategy to improve cell permeability. The 1,4-diol arrangement opens possibilities for creating rigid linkers, macrocycles, or polymers by reacting both hydroxyls with a di-electrophile.
Generalized Protocol for O-Alkylation (Williamson Ether Synthesis):
-
Protection (Optional but Recommended): Protect the imidazole N-H first (e.g., as a BOC or SEM group) to prevent competitive N-alkylation.
-
Reagent Setup: To a solution of the N-protected benzimidazole-diol (1.0 eq) in anhydrous DMF, add a strong base (e.g., NaH, 2.2 eq) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the di-alkoxide.
-
Electrophile Addition: Add the alkylating agent (2.2 eq for complete substitution) dropwise at 0 °C.
-
Reaction & Workup: Allow the reaction to proceed at room temperature or with gentle heating. Follow the workup and purification steps outlined in Application 1.
-
Deprotection: If necessary, remove the N-protecting group under appropriate conditions (e.g., TFA for BOC).
Protocol Outline:
-
Reaction Setup: Combine 1H-Benzimidazole-4,7-diol (2.2 eq) and a more reactive carbonate base such as Cesium Carbonate (Cs₂CO₃, 3.0 eq) in anhydrous DMF.
-
Linker Addition: Add the di-electrophilic linker, such as 1,4-dibromobutane (1.0 eq), to the suspension.
-
Reaction: Heat the mixture to ~80 °C and stir overnight. Monitor for the disappearance of starting material and the appearance of a new, less polar spot by TLC.
-
Workup & Purification: Follow the workup and purification procedures described previously. The symmetrical nature of the product may facilitate purification by crystallization. The resulting bis-benzimidazole can then be evaluated for its biological activity, such as its ability to inhibit cancer cell proliferation. [18]
References
-
ResearchGate. (2026). 1H-benzimidazole and some benzimidazole containing drugs. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2011). Benzimidazole Derivatives – An Overview. Retrieved from [Link]
-
MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
-
BMC Chemistry. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole - IR Spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole - Mass Spectrum. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Retrieved from [Link]
-
Molecules. (2025). An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (2007). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Retrieved from [Link]
-
Future Medicinal Chemistry. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Retrieved from [Link]
-
RSC Advances. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
-
Semantic Scholar. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Retrieved from [Link]
-
ResearchGate. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Retrieved from [Link]
-
ResearchGate. (2020). Effect of Hydroxyl Group of Catalyst on Formation of 2-Phenyl-Benzimidazole: A Theoretical Elucidation of Mechanism. Retrieved from [Link]
-
ResearchGate. (2014). Reactions of hydroxyl groups Part I. Retrieved from [Link]
-
ResearchGate. (2025). An Overview of the Bioactive Properties of Benzimidazole Derivatives. Retrieved from [Link]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. maaz.ihmc.us [maaz.ihmc.us]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 1H-Benzimidazole [webbook.nist.gov]
- 11. 1H-Benzimidazole [webbook.nist.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicea.com [chemicea.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Molecular Docking Studies of 1H-Benzimidazole-4,7-diol with Protein Targets
Introduction: The Therapeutic Potential of Benzimidazoles and the Power of In Silico Screening
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The efficacy of these molecules often stems from their ability to interact with specific biological targets, such as enzymes and proteins involved in critical cellular pathways.[4] 1H-Benzimidazole-4,7-diol, a hydroxylated derivative, presents an intriguing candidate for drug discovery due to the potential for enhanced hydrogen bonding interactions within protein active sites, a key determinant of binding affinity and specificity.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it allows for the rapid screening of virtual libraries of small molecules against a protein target of known three-dimensional structure.[6] This in silico approach provides valuable insights into binding affinities, interaction patterns, and the overall feasibility of a molecule as a potential drug candidate, thereby streamlining the drug development pipeline and reducing the reliance on costly and time-consuming experimental screening.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 1H-Benzimidazole-4,7-diol with relevant protein targets. The protocols outlined herein are designed to be self-validating and are grounded in established computational chemistry principles.
Conceptual Workflow of a Molecular Docking Study
The overall process of a molecular docking study can be visualized as a sequential workflow, starting from data acquisition and preparation to the final analysis of results. Each step is critical for the accuracy and reliability of the final predictions.
Caption: A generalized workflow for molecular docking studies.
PART 1: Ligand and Protein Preparation
The accuracy of molecular docking simulations is highly dependent on the quality of the input structures for both the ligand and the protein target.
Protocol 1: Ligand Preparation for 1H-Benzimidazole-4,7-diol
This protocol details the steps for preparing the 3D structure of 1H-Benzimidazole-4,7-diol for docking.
Objective: To generate a low-energy, 3D conformation of the ligand with correct atom types, bond orders, and partial charges.
Materials:
-
A chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
A molecular modeling software capable of energy minimization and file format conversion (e.g., UCSF Chimera, AutoDock Tools).[8][9]
Procedure:
-
2D Structure Drawing: Draw the 2D structure of 1H-Benzimidazole-4,7-diol in a chemical drawing software.
-
3D Conversion and Initial Optimization:
-
Import the 2D structure into a molecular modeling software.
-
Convert the 2D structure to a 3D structure.
-
Perform an initial geometry optimization using a suitable force field (e.g., MMFF94).[10] This step helps to resolve any steric clashes and obtain a more realistic conformation.
-
-
Addition of Hydrogens: Add hydrogen atoms to the structure, ensuring that the protonation states of ionizable groups are appropriate for a physiological pH (typically around 7.4). Most molecular modeling software can perform this step automatically.[11]
-
Charge Assignment: Assign partial charges to each atom of the ligand. The Gasteiger charge calculation method is commonly used for this purpose in conjunction with AutoDock.[12]
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This is crucial for flexible ligand docking, where the ligand is allowed to change its conformation within the binding site.[12][13]
-
File Format Conversion: Save the prepared ligand structure in the appropriate file format required by the docking software (e.g., PDBQT for AutoDock Vina).[10]
Protocol 2: Protein Target Preparation
This protocol outlines the steps for preparing a protein structure for docking.
Objective: To clean the protein structure, add missing atoms, and assign charges to create a suitable receptor for docking.
Materials:
-
Protein Data Bank (PDB) accession code for the target protein.[14][15]
-
A molecular modeling software (e.g., UCSF Chimera, AutoDock Tools, PyMOL).[9][16]
Procedure:
-
Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[17] It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand, to define the binding site accurately.
-
Initial Cleaning:
-
Handling Missing Residues and Atoms: Check for and model any missing residues or atoms in the protein structure. Some software packages have tools to build missing loops.[18]
-
Addition of Hydrogens: Add hydrogen atoms to the protein structure, including polar hydrogens, which are essential for forming hydrogen bonds.[16]
-
Charge Assignment: Assign partial charges to the protein atoms. For proteins, Kollman charges are often used in the context of AutoDock.[12]
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format for use with AutoDock Vina.[10]
PART 2: Molecular Docking and Analysis
With the prepared ligand and protein, the next phase involves performing the docking simulation and analyzing the results.
Protocol 3: Molecular Docking using AutoDock Vina
This protocol describes the process of running a molecular docking simulation using AutoDock Vina, a widely used and validated open-source docking program.[9][20]
Objective: To predict the binding pose and estimate the binding affinity of 1H-Benzimidazole-4,7-diol to the target protein.
Materials:
-
Prepared ligand file (ligand.pdbqt).
-
Prepared protein file (protein.pdbqt).
-
AutoDock Vina software.[9]
-
A text editor for creating the configuration file.
Procedure:
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein.[21] If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on this ligand's location. The size of the grid box should be large enough to allow for the ligand to move and rotate freely.[21]
-
Configuration File Creation: Create a configuration file (e.g., conf.txt) that specifies the input files, the coordinates and dimensions of the grid box, and other docking parameters.
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = results.pdbqt
-
center_x, center_y, center_z: Coordinates of the grid box center.
-
size_x, size_y, size_z: Dimensions of the grid box in Angstroms.
-
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. vina --config conf.txt --log log.txt
-
Output Files: AutoDock Vina will generate an output file (e.g., results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol), and a log file with detailed information about the docking run.[22]
Protocol 4: Analysis of Docking Results
Interpreting the output of a docking simulation is a multi-faceted process that combines quantitative data with visual inspection.[23][24]
Objective: To evaluate the predicted binding poses and identify the most plausible interaction model.
Materials:
-
Docking output file (results.pdbqt).
-
A molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio).
Procedure:
-
Binding Affinity Analysis: Examine the binding affinities (scores) of the different predicted poses in the output file. A more negative binding energy generally indicates a stronger binding affinity.[23]
-
Pose Clustering and RMSD Analysis: The output file often contains multiple binding modes. These can be clustered based on their conformational similarity. The root-mean-square deviation (RMSD) between the atomic coordinates of different poses is used to assess their similarity. A low RMSD (typically < 2.0 Å) between the top-ranked poses suggests a more reliable prediction.[23][24]
-
Visual Inspection of the Best-Ranked Pose:
-
Load the prepared protein and the top-ranked ligand pose into a molecular visualization software.[25]
-
Analyze the interactions between the ligand and the protein's active site residues.[23] Look for key interactions such as:
-
Hydrogen bonds: These are crucial for specificity and affinity.
-
Hydrophobic interactions: These contribute significantly to the overall binding energy.
-
Pi-pi stacking and cation-pi interactions: These can occur with aromatic residues.
-
-
-
2D Interaction Diagram Generation: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler to generate 2D diagrams that clearly depict the interactions between the ligand and the protein.[25][26]
Hypothetical Interaction Analysis
A hypothetical docking of 1H-Benzimidazole-4,7-diol into a kinase active site might reveal the following interactions, which can be represented in a diagram.
Caption: A schematic of potential interactions between 1H-Benzimidazole-4,7-diol and a protein active site.
Summarizing Docking Results
The results of docking 1H-Benzimidazole-4,7-diol against a panel of potential protein targets can be summarized in a table for easy comparison.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | RMSD of Top Pose (Å) | Key Interacting Residues | Interaction Types |
| Kinase A (e.g., 1XYZ) | -8.5 | 1.2 | Glu91, Leu144, Val23 | H-bonds, Hydrophobic |
| Topoisomerase II (e.g., 1ZXM) [7] | -7.9 | 1.5 | Asp479, Arg483 | H-bonds, Electrostatic |
| Beta-Tubulin (e.g., 1SA0) [27] | -7.2 | 1.8 | Thr340, Cys315 | H-bonds, van der Waals |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific protein targets and docking parameters used.
Conclusion and Future Directions
Molecular docking provides a valuable computational framework for predicting the binding of small molecules like 1H-Benzimidazole-4,7-diol to protein targets. The protocols outlined in these application notes offer a systematic approach to performing and analyzing docking simulations. The insights gained from these studies can guide the selection of promising drug candidates for further experimental validation, such as in vitro binding assays and cell-based functional assays. For more advanced studies, techniques like molecular dynamics simulations can be employed to investigate the stability of the predicted protein-ligand complexes over time.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
Wikipedia. (2026). Protein Data Bank. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
Worldwide Protein Data Bank. (n.d.). wwPDB. [Link]
-
National Center for Biotechnology Information. (n.d.). Force fields for small molecules. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
-
PubMed Central. (n.d.). Force field optimization guided by small molecule crystal lattice data enables consistent sub-Angstrom protein-ligand docking. [Link]
-
Frontiers in Molecular Biosciences. (n.d.). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
PubMed Central. (n.d.). Survey of public domain software for docking simulations and virtual screening. [Link]
-
Baker Laboratory. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.[Link]
-
Consensus. (n.d.). What tools and frameworks are recommended for molecular docking studies in drug discovery?[Link]
-
ACS Publications. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
RCSB PDB. (2023). Organization of 3D Structures in the Protein Data Bank. [Link]
-
PubMed Central. (n.d.). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
-
RCSB PDB. (n.d.). Homepage. [Link]
-
Semantic Scholar. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. [Link]
-
Preprints.org. (n.d.). In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
-
PubMed Central. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
-
PDB-101. (n.d.). Introduction to Protein Data Bank Format. [Link]
-
Center for Computational Structural Biology. (2024). DOCKING. [Link]
-
Wikipedia. (n.d.). List of protein-ligand docking software. [Link]
-
PubMed. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. [Link]
-
PubMed Central. (n.d.). Key Topics in Molecular Docking for Drug Design. [Link]
-
PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
-
National Center for Biotechnology Information. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]
-
ResearchGate. (2025). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. [Link]
-
PubMed Central. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. [Link]
-
Royal Society of Chemistry. (n.d.). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]
-
MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]
-
ResearchGate. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs. [Link]
-
PubMed Central. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). [Link]
-
National Center for Biotechnology Information. (2013). The benzimidazole based drugs show good activity against T. gondii but poor activity against its proposed enoyl reductase enzyme target. [Link]
-
PubMed Central. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. [Link]
Sources
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Survey of public domain software for docking simulations and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 10. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 15. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 16. m.youtube.com [m.youtube.com]
- 17. rcsb.org [rcsb.org]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 21. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 26. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Strategic Guide to the Development of 1H-Benzimidazole-4,7-diol Derivatives for Enhanced Therapeutic Activity
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Abstract: The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] This application note provides a comprehensive, strategy-driven guide for the rational design, synthesis, and biological evaluation of novel derivatives based on the 1H-benzimidazole-4,7-dione framework. The primary focus is on leveraging its potential as a bioreductive prodrug, which can be selectively activated to its cytotoxic 1H-benzimidazole-4,7-diol form within the hypoxic microenvironment of solid tumors.[5][6] We present detailed protocols, the causality behind experimental choices, and a framework for structure-activity relationship (SAR) analysis to guide the development of next-generation candidates with improved potency and tumor selectivity.
Introduction: The Rationale for Derivatizing 1H-Benzimidazole-4,7-dione
The benzimidazole core is a cornerstone of modern pharmacology, valued for its ability to interact with a wide array of biological targets.[7] The 1H-benzimidazole-4,7-dione substructure is of particular interest in oncology drug discovery. Its quinone moiety can undergo bioreduction to the corresponding hydroquinone (diol) under the low-oxygen (hypoxic) conditions characteristic of solid tumors. This transformation unmasks a potent cytotoxic agent, offering a mechanism for targeted drug delivery that spares healthy, well-oxygenated tissues.
The central hypothesis is that by systematically modifying the 1H-benzimidazole-4,7-dione core, we can modulate its electronic properties, redox potential, and steric interactions to enhance its tumor-selective activity. This guide outlines the strategic workflow for achieving this, from initial design to lead identification.
Strategic Framework for Derivative Development
The development process is iterative, involving design, synthesis, and testing. The insights from each cycle inform the design of the next generation of compounds.
Caption: Iterative workflow for derivative development.
Rational Design and Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents.[7][8] SAR studies are crucial for rational design. Key positions for modification include:
-
C2-Position: This is the most common site for introducing diversity. Substituents here can significantly influence target binding and overall potency. For example, incorporating thiomethyl or 2-pyridyl moieties has proven effective in enhancing antiproliferative activity.[9]
-
C5/C6-Positions: Modifications on the benzene ring can alter the electronic properties of the quinone system, affecting its redox potential and, consequently, its activation under hypoxia. Introducing arylamino groups at these positions has yielded potent antiproliferative agents.[10]
-
N1-Position: Alkylation or arylation at this position can improve pharmacokinetic properties such as cell permeability and metabolic stability.
Caption: Key modification sites on the benzimidazole core.
Synthetic Strategies and Protocols
A robust and flexible synthetic plan is essential. The following protocols provide a foundation for building a library of derivatives.
Protocol 1: Synthesis of the Core Scaffold (4,7-Dimethoxy-1H-benzimidazole)
This protocol is adapted from an optimized process starting from commercially available 1,4-dimethoxybenzene, which serves as a key intermediate for the desired dione.[11]
Objective: To synthesize the stable, protected precursor to the 1H-benzimidazole-4,7-dione core.
Materials:
-
1,4-Dimethoxybenzene
-
Nitrating mixture (e.g., HNO₃/H₂SO₄)
-
Reducing agent (e.g., Fe/HCl or H₂/Pd-C)
-
Formic acid
-
Appropriate solvents (e.g., Ethanol, Ethyl Acetate)
Procedure:
-
Nitration: Carefully perform dinitration of 1,4-dimethoxybenzene to yield 1,4-dimethoxy-2,5-dinitrobenzene. Causality: This step introduces the nitrogen functionalities required for the subsequent diamine formation.
-
Reduction: Reduce the dinitro compound to 1,4-dimethoxy-2,5-diaminobenzene. Causality: This reduction creates the o-phenylenediamine moiety necessary for cyclization into the benzimidazole ring.
-
Cyclization: Reflux the resulting diamine with formic acid to facilitate the condensation and cyclization, forming 4,7-dimethoxy-1H-benzimidazole.[12] Causality: Formic acid serves as the source for the C2 carbon of the imidazole ring, leading to the core scaffold.
-
Purification & Characterization: Purify the product using column chromatography or recrystallization. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: C2-Position Derivatization
Objective: To introduce diverse functional groups at the C2 position.
Procedure:
-
Instead of formic acid in Protocol 1, Step 3, use a variety of substituted aldehydes or carboxylic acids.
-
Using Aldehydes: Condense 1,4-dimethoxy-2,5-diaminobenzene with a selected aldehyde (R-CHO) in the presence of an oxidizing agent like sodium metabisulfite.[3] Causality: The aldehyde provides the R-C group that becomes the C2-substituent, and the oxidant facilitates the final aromatization of the imidazole ring.
-
Using Carboxylic Acids: Condense the diamine with a selected carboxylic acid (R-COOH) under heating, often with a promoter like polyphosphoric acid.[12] Causality: This is a direct method that forms the benzimidazole ring via dehydration.
-
Purify and characterize each derivative as described previously.
Protocol 3: Conversion to Active Quinone Derivatives
Objective: To deprotect the methoxy groups and oxidize the resulting hydroquinone to the active 4,7-dione form.
Procedure:
-
Demethylation: Treat the 4,7-dimethoxy-1H-benzimidazole derivative with a strong Lewis acid (e.g., BBr₃) or HBr to cleave the methyl ethers, yielding the 1H-benzimidazole-4,7-diol (hydroquinone).
-
Oxidation: Gently oxidize the hydroquinone using an oxidizing agent like ceric ammonium nitrate (CAN) or Fremy's salt to yield the target 1H-benzimidazole-4,7-dione derivative.
-
Purification: Purify the final quinone product, often by chromatography, noting that quinones can be sensitive.
-
Characterization: Confirm the final structure by NMR and MS. The change in the aromatic proton signals and the appearance of carbonyl signals in the ¹³C NMR are key indicators of success.
Biological Evaluation: Protocols for Activity and Selectivity
The cornerstone of evaluation is comparing the activity of derivatives under normal oxygen (normoxic) and low oxygen (hypoxic) conditions.
Caption: Workflow for biological evaluation of derivatives.
Protocol 4: Hypoxia-Selective Cytotoxicity (WST-1 Assay)
Objective: To determine the IC₅₀ values of the derivatives on cancer cells under both normoxic and hypoxic conditions and to calculate the Hypoxic Cytotoxicity Ratio (HCR = IC₅₀ normoxia / IC₅₀ hypoxia).
Materials:
-
Cancer cell lines (e.g., A549 human lung adenocarcinoma, WM115 human malignant melanoma).[5][6]
-
Complete cell culture medium.
-
WST-1 reagent.
-
96-well plates.
-
Standard CO₂ incubator (normoxic).
-
Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, 94% N₂).
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Place one set of plates in a normoxic incubator and an identical set in a hypoxic incubator for 48-72 hours. Causality: This parallel setup is the critical step for determining hypoxia-selective action.
-
Viability Assessment: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to calculate the IC₅₀ values for both conditions.
Protocol 5: Apoptosis Induction (Caspase-3/7 Assay)
Objective: To determine if cell death is occurring via apoptosis.
Procedure:
-
Seed and treat cells as described in Protocol 4, focusing on concentrations around the hypoxic IC₅₀.
-
After treatment (e.g., 24 hours), use a commercial luminogenic or fluorogenic Caspase-Glo® 3/7 Assay kit according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) on a plate reader.
-
Interpretation: A significant increase in the caspase-3/7 signal in treated cells (especially under hypoxia) compared to controls indicates that the compound induces apoptosis.[6]
Data Presentation and Interpretation
Organizing data clearly is essential for comparing derivatives and establishing SAR.
Table 1: Comparative Cytotoxicity of Benzimidazole-4,7-dione Derivatives
| Compound ID | C2-Substituent | C5-Substituent | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| Parent | -H | -H | >100 | 55.6 | >1.8 |
| DZ-C2-01 | -CH₃ | -H | >100 | 42.1 | >2.4 |
| DZ-C2-02 | -Ph | -H | 85.3 | 15.2 | 5.6 |
| DZ-C5-01 | -H | -Cl | 70.1 | 5.8 | 12.1 |
| DZ-C5-02 | -H | -NHPh | 65.5 | 2.3 | 28.5 |
Data are hypothetical and for illustrative purposes.
Interpretation: From this hypothetical data, compound DZ-C5-02 , with an arylamino group at the C5-position, emerges as a promising lead. It demonstrates the lowest IC₅₀ value under hypoxic conditions and the highest HCR, indicating potent and selective activity. This finding directs the next cycle of synthesis to further explore substitutions at the C5/C6 positions.
Conclusion and Future Directions
This guide provides a systematic and validated framework for the development of 1H-benzimidazole-4,7-diol derivatives. By integrating rational design, targeted synthesis, and hypoxia-selective biological evaluation, researchers can efficiently identify lead compounds with enhanced therapeutic potential.
Once a lead candidate is identified (e.g., high HCR, potent hypoxic IC₅₀, confirmed apoptotic mechanism), further studies are warranted, including:
-
Inhibition studies of key hypoxia-related pathways (e.g., HIF-1α).[6]
-
In vivo efficacy studies in tumor-bearing animal models.
-
Pharmacokinetic and ADME/Tox profiling.
This structured approach maximizes the potential for discovering novel, effective, and tumor-selective anticancer agents based on this privileged scaffold.
References
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2014). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. PubMed Central. Available at: [Link]
-
PubMed. (2014). Biological evaluation of the activity of some benzimidazole-4,7-dione derivatives. National Library of Medicine. Available at: [Link]
-
Garuti, L., et al. (2000). Synthesis and Antiproliferative Activity of Some benzimidazole-4,7-dione Derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
PubMed. (n.d.). Synthesis and Biological Evaluation of benzimidazole-4,7-diones That Inhibit Vascular Smooth Muscle Cell Proliferation. National Library of Medicine. Available at: [Link]
-
Ramirez-Macias, I., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ACS Publications. (2024). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. PubMed Central. Available at: [Link]
-
Bentham Science. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Current Bioactive Compounds. Available at: [Link]
-
PubMed. (n.d.). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. National Library of Medicine. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Lee, J., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. Available at: [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals. Available at: [Link]
-
Tahlan, S., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. BMC Chemistry. Available at: [Link]
-
Frontiers. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of 1H-benzimidazoles. ResearchGate. Available at: [Link]
-
ResearchGate. (2011). An improved methodology for the preparation of 4,7-dimethoxy-1H- benzimidazole, a key intermediate in the synthesis of 1-alkyl-1H-benzimidazole- 4,7-diones. ResearchGate. Available at: [Link]
-
Preprints.org. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Preprints.org. Available at: [Link]
-
ResearchGate. (2022). Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents. ResearchGate. Available at: [Link]
-
PubMed Central. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]
-
MDPI. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PubMed Central. Available at: [Link]
-
ResearchGate. (2022). Benzimidazole: Pharmacological Profile. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route for formation of 1H-Benzimidazole derivatives 2(a–g). ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. PubMed Central. Available at: [Link]
Sources
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological evaluation of the activity of some benzimidazole-4,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative activity of some benzimidazole-4,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzimidazole-4,7-diones that inhibit vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vivo Experimental Design: 1H-Benzimidazole-4,7-diol
Audience: Researchers, scientists, and drug development professionals engaged in preclinical evaluation of novel chemical entities.
Abstract: This document provides a comprehensive guide to the in vivo experimental design for 1H-Benzimidazole-4,7-diol, a quinone-bearing heterocyclic compound. Drawing from the established biological activities of the benzimidazole scaffold and the specific properties of benzimidazole-4,7-dione derivatives, this guide outlines a strategic, phased approach to preclinical evaluation. We move beyond simplistic protocols to explain the causal rationale behind experimental choices, ensuring a robust and scientifically valid investigation of this compound's therapeutic potential, particularly in oncology. The protocols provided are designed to be self-validating, incorporating pharmacokinetic, pharmacodynamic, and efficacy endpoints to build a cohesive narrative of the compound's action in a biological system.
Introduction: The Scientific Premise for 1H-Benzimidazole-4,7-diol
The benzimidazole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The specific derivative, 1H-Benzimidazole-4,7-diol, belongs to the benzimidazole-4,7-dione class. This quinone structure is of particular interest due to its potential for bioreductive activation.[3][4]
In vitro studies have demonstrated that benzimidazole-4,7-dione derivatives can exhibit significant cytotoxic and antiproliferative activity against various cancer cell lines.[5] A key mechanistic hypothesis is their function as bioreductive agents, which are preferentially activated to a more potent cytotoxic form under the hypoxic (low oxygen) conditions characteristic of solid tumors.[3][6] This targeted activation can lead to the induction of apoptosis (programmed cell death) and DNA damage within the tumor microenvironment.[3] Furthermore, these compounds are considered potential inhibitors of Hypoxia-Inducible Factor 1 (HIF-1), a master regulator of the cellular response to hypoxia and a key target in cancer therapy.[4][6]
This guide provides the strategic framework and detailed protocols necessary to translate these promising in vitro findings into a rigorous in vivo preclinical research program.
Part 1: Foundational Strategy for In Vivo Evaluation
A successful in vivo program is not a single experiment but a logical progression of studies designed to answer specific questions. The overarching goal is to establish a clear relationship between drug exposure (Pharmacokinetics, PK), biological effect (Pharmacodynamics, PD), and therapeutic outcome (Efficacy).
The Preclinical Workflow: A Phased Approach
The evaluation should follow a structured path, where data from each phase informs the design of the next. This minimizes the use of animals and resources while maximizing the quality of the data generated.[7][8]
Sources
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Differential antiproliferative activity of new benzimidazole-4,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological evaluation of the activity of some benzimidazole-4,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
improving the yield of 1H-Benzimidazole-4,7-diol synthesis
An essential precursor in medicinal chemistry, 1H-Benzimidazole-4,7-diol, presents unique synthetic challenges primarily due to the air-sensitivity of its hydroquinone core. Achieving high yields requires careful control over reaction conditions and a multi-step approach that strategically protects the fragile diol functionality until the final step.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the complexities of this synthesis. We will address common experimental pitfalls through a detailed troubleshooting guide and answer frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.
Direct synthesis from 2,3-diamino-1,4-hydroquinone is often avoided due to the starting material's extreme instability and susceptibility to oxidation. A more robust and higher-yielding strategy involves a four-step process starting from commercially available 1,4-dimethoxybenzene. This pathway protects the hydroxyl groups as methyl ethers, which are stable throughout the intermediate steps and are cleaved in the final stage to yield the target molecule.
troubleshooting 1H-Benzimidazole-4,7-diol solubility issues in DMSO
A Guide to Overcoming Solubility Challenges in DMSO
Welcome to the technical support guide for 1H-Benzimidazole-4,7-diol. As Senior Application Scientists, we understand that navigating the physicochemical properties of complex heterocyclic compounds is critical for experimental success. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into resolving common solubility issues encountered with 1H-Benzimidazole-4,7-diol in Dimethyl Sulfoxide (DMSO). Our approach is rooted in explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Compound Profile: 1H-Benzimidazole-4,7-diol
Before troubleshooting, it's essential to understand the key characteristics of the molecule. 1H-Benzimidazole-4,7-diol is a benzimidazole derivative featuring two hydroxyl groups on the benzene ring. These hydroxyl groups, along with the imidazole moiety, can participate in extensive hydrogen bonding, which significantly influences its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | [1] |
| Molecular Weight | 150.13 g/mol | [1] |
| Appearance | Typically a solid powder | N/A |
| Key Structural Features | Benzene ring fused to an imidazole ring; two hydroxyl (-OH) groups | [1] |
Troubleshooting Guide: Dissolving 1H-Benzimidazole-4,7-diol in DMSO
This section addresses the most common solubility challenges in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.
Q1: My 1H-Benzimidazole-4,7-diol is not dissolving, or is only partially dissolving, in DMSO at room temperature. What are the initial steps to take?
This is the most frequent issue encountered. The strong intermolecular hydrogen bonding in the crystal lattice of 1H-Benzimidazole-4,7-diol requires significant energy to overcome. Furthermore, the quality of the solvent is paramount.
Causality:
-
Insufficient Solvation Energy: At room temperature, the kinetic energy may be inadequate to break the crystal lattice forces and allow DMSO molecules to solvate the compound effectively.
-
Solvent Quality: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[2] Water can act as an anti-solvent for many organic compounds, drastically reducing the solubility of your target molecule.
-
Concentration: The intended concentration may exceed the compound's intrinsic solubility limit in DMSO.
-
Verify Solvent Quality: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). If using a previously opened bottle, consider using one that has been stored under an inert gas (like argon or nitrogen) and sealed with a septum.
-
Initial Concentration: Begin by attempting to dissolve a small, known quantity of the compound to prepare a low-concentration stock (e.g., 1-5 mM). This helps establish a baseline.
-
Mechanical Agitation: After adding the DMSO, vortex the vial vigorously for 1-2 minutes. This increases the surface area of the solid particles exposed to the solvent.
-
Introduce Thermal Energy: Gently warm the solution in a water bath set to 37-50°C for 10-15 minutes. Swirl the vial intermittently. Heating increases the kinetic energy of both the solvent and solute molecules, disrupting intermolecular forces and promoting dissolution.[2] Caution: Do not overheat, as this can lead to degradation of both the compound and the DMSO.
-
Apply Sonic Energy: If the compound remains insoluble, place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create cavitation bubbles that collapse near the solid particles, providing intense localized energy to break apart agglomerates and enhance dissolution.[2]
-
Observe and Record: After each step, visually inspect the solution against a bright light source for any undissolved particulates.
Q2: The compound dissolved after heating, but it precipitated out of the DMSO solution upon returning to room temperature. How can I achieve a stable stock solution?
This phenomenon indicates that you have created a supersaturated solution, which is thermodynamically unstable. The goal is to find the highest concentration at which the compound remains in a true solution at your working temperature.
Causality:
-
Supersaturation: Heating increases the solubility limit, but this limit decreases as the solution cools, causing the excess solute to crash out.
-
Intermolecular Interactions: The diol structure is prone to self-association via hydrogen bonding and potential π-stacking, leading to aggregation and precipitation, especially at higher concentrations.[3][4]
-
Serial Dilution from a Hot Solution: Prepare a high-concentration, heated solution as described in Protocol 1 (e.g., 50 mM).
-
Create a Dilution Series: While the stock solution is still warm, create a series of dilutions (e.g., 40 mM, 30 mM, 20 mM, 10 mM) into fresh, pre-warmed DMSO.
-
Equilibration: Allow the entire dilution series to cool slowly to room temperature. Do not place it on ice or in a cold room, as rapid cooling encourages precipitation. Let it stand on the benchtop for at least 1-2 hours.
-
Identify the Solubility Threshold: The highest concentration that remains a clear, particulate-free solution after equilibration is your practical upper limit for a stable stock solution at room temperature.
-
Storage: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[5] However, always perform a freeze-thaw cycle test on a small aliquot to ensure the compound remains soluble after being brought back to room temperature. Some compounds may precipitate during freezing and be slow to redissolve.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing solubility issues.
Caption: Troubleshooting Decision Tree for Dissolving 1H-Benzimidazole-4,7-diol.
Frequently Asked Questions (FAQs)
Q: What is the maximum theoretical solubility of 1H-Benzimidazole-4,7-diol in DMSO?
Q: Can I use co-solvents to improve solubility?
A: Yes, if a higher concentration is absolutely necessary and DMSO alone is insufficient, a co-solvent can be considered. However, this choice is highly dependent on the downstream application. For in vitro cell-based assays, the co-solvent must be compatible with your cells and not interfere with the assay.
| Co-Solvent | Considerations |
| N,N-Dimethylformamide (DMF) | A strong polar aprotic solvent, similar to DMSO. May improve solubility.[2] Cellular toxicity should be evaluated. |
| N-Methyl-2-pyrrolidone (NMP) | Another polar aprotic solvent used as a solubilizing agent. Toxicity must be assessed for your specific cell line. |
| Polyethylene Glycol (PEG 300/400) | Can be used to create formulations for in vivo studies and may help maintain solubility in aqueous media. |
Important: When using a co-solvent, prepare the stock in a mixture (e.g., 90% DMSO, 10% DMF) rather than adding the second solvent later, which could cause precipitation.
Q: What are the key safety precautions when handling this compound and DMSO?
A: Always consult the Safety Data Sheet (SDS) for both 1H-Benzimidazole-4,7-diol and DMSO before handling.[9]
-
1H-Benzimidazole-4,7-diol: As with any novel chemical, it should be handled with care. Assume it may be an irritant.
-
DMSO: It is an excellent solvent that can facilitate the absorption of other chemicals through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are commonly used), safety glasses, and a lab coat.[10] Handle the compound in a well-ventilated area or a chemical fume hood.
Q: My DMSO stock solution turned a slight yellow/brown color after heating. Is this a problem?
A: A color change upon heating can be an indicator of compound degradation or a reaction involving impurities. Benzimidazole scaffolds can be susceptible to oxidation. It is highly recommended to prepare solutions fresh for each experiment. If a colored solution is used, the results should be interpreted with caution, as you may be testing a mixture of the parent compound and its degradants.
References
-
Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. Available at: [Link]
-
Benzimidazole | C7H6N2 | CID 5798 - PubChem. National Institutes of Health. Available at: [Link]
-
Benzimidazole - Wikipedia. Wikipedia. Available at: [Link]
-
Solubility Modeling and Solvent Effect for Flubendazole in 12 Neat Solvents. ResearchGate. Available at: [Link]
-
DMSO wont dilute my pure compound. How to solve this? ResearchGate. Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]
-
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available at: [Link]
-
1H-Benzimidazole-5,6-diol | C7H6N2O2 | CID 15223183 - PubChem. National Institutes of Health. Available at: [Link]
-
Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. ResearchGate. Available at: [Link]
-
Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability. PMC - NIH. Available at: [Link]
-
Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. ResearchGate. Available at: [Link]
-
(PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ResearchGate. Available at: [Link]
-
Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5-triphenylimidazole in 1-chlorobutane; points are the experimental values. ResearchGate. Available at: [Link]
-
Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. ResearchGate. Available at: [Link]
-
Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Figshare. Available at: [Link]
-
1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID. ChemBK. Available at: [Link]
-
The Development of UM-203, A Reversible Covalent STING Antagonist. ACS Publications. Available at: [Link]
-
Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature.com. Available at: [Link]
-
Solvent Effects on Molecular Aggregation in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. ResearchGate. Available at: [Link]
-
How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link]
-
Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. ResearchGate. Available at: [Link]
-
Solubility of drug in DMSO? ResearchGate. Available at: [Link]
-
Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent? ResearchGate. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. Available at: [Link]
-
Solvent Effects on Molecular Aggregation in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. PubMed. Available at: [Link]27454065/)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on Molecular Aggregation in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Optimizing Benzimidazole Ring Formation
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzimidazole ring formation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by authoritative literature.
Introduction to Benzimidazole Synthesis
The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its synthesis, most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction), can present several optimization challenges.[1][2][3] Classical methods often require high temperatures, which can lead to side reactions and degradation, impacting yield and purity.[1][4][5][6] This guide provides practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you might encounter during your experiments, offering causative explanations and actionable solutions.
Problem 1: Consistently Low Reaction Yields
Low yields are a frequent issue in benzimidazole synthesis, often stemming from suboptimal reaction conditions or catalyst choice.[4]
Potential Causes & Recommended Solutions
| Cause | Explanation | Recommended Action |
| Suboptimal Temperature | Classical methods often necessitate high temperatures (250–300 °C), which can degrade starting materials or the final product.[1][4][5] Conversely, room temperature reactions may be too slow without an effective catalyst. | Systematically screen temperatures. For instance, a reaction of o-phenylenediamine and benzoic acid in high-temperature water saw yields optimize around 90% by tuning this parameter.[7][8] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[9][10] |
| Inappropriate Solvent | Solvent polarity can dramatically influence reaction rates and yields.[11] | Perform a solvent screen. Polar solvents like methanol, ethanol, and DMF have shown high yields in various catalytic systems.[2][12][13] For example, switching from solvent-free conditions to chloroform (CHCl₃) increased a model reaction's yield from 20% to 40%.[4][14] |
| Inefficient or Absent Catalyst | The absence of a catalyst can lead to very low conversion rates and prolonged reaction times.[4] The choice of catalyst is critical and substrate-dependent. | Screen a range of catalysts. Options include acidic catalysts like p-toluenesulfonic acid (p-TsOH)[2][15][16] and ammonium chloride (NH₄Cl)[1][2][14], Lewis acids such as Erbium(III) triflate (Er(OTf)₃)[2][17], and heterogeneous catalysts like MgO@DFNS for easier recovery.[2] |
| Impure Reagents | Impurities in the o-phenylenediamine or the carbonyl compound can interfere with the reaction, leading to side products and lower yields.[4][11] | Ensure the purity of your starting materials. If necessary, purify them by recrystallization or chromatography before use. Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[2][18] |
Problem 2: Formation of Multiple Products and Side Reactions
The formation of unintended byproducts is a common challenge, complicating purification and reducing the yield of the desired benzimidazole.
Potential Causes & Recommended Solutions
| Cause | Explanation | Recommended Action |
| 1,2-Disubstituted Benzimidazole Formation | When using aldehydes, a common side product is the 1,2-disubstituted benzimidazole, resulting from the reaction of two aldehyde molecules with one o-phenylenediamine.[11] | Carefully control the stoichiometry, using a 1:1 ratio or a slight excess of the o-phenylenediamine.[11] The choice of catalyst is also crucial; for example, Er(OTf)₃ can selectively yield 1,2-disubstituted products with electron-rich aldehydes.[2][17] |
| Oxidation of o-Phenylenediamine | o-Phenylenediamine is susceptible to oxidation, which can form highly colored impurities that are difficult to remove.[11] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[11] |
| Formation of Benzodiazepine-2-ones | The reaction of o-phenylenediamine with β-ketoesters under neutral conditions can lead to the formation of benzodiazepine-2-ones instead of the desired benzimidazole.[4][14] | Ensure acidic conditions when reacting with β-ketoesters to favor the formation of the benzimidazole ring.[14] |
| Stable Schiff Base Intermediate | The intermediate Schiff base may not efficiently cyclize to the benzimidazole under the given reaction conditions.[11] | The catalyst plays a key role in activating the imine intermediate for cyclization.[19] Ensure your chosen catalyst is effective for this step. |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure benzimidazole derivative can be challenging.
Potential Causes & Recommended Solutions
| Cause | Explanation | Recommended Action |
| Catalyst Separation | Homogeneous catalysts can be difficult to separate from the final product. | Utilize a heterogeneous or recyclable catalyst, such as supported nanoparticles or MgO@DFNS, which can be easily filtered off.[2] |
| Colored Impurities | Oxidation of starting materials often leads to colored impurities.[11] | Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and recrystallization.[11] |
| Similar Polarity of Products and Byproducts | The desired product may have a similar polarity to side products or unreacted starting materials, making chromatographic separation difficult.[11] | Employ acid-base extraction. Benzimidazoles are basic and can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. Neutralizing the aqueous layer will then precipitate the purified product.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing benzimidazoles?
A1: The most common methods are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen reaction, which uses an aldehyde.[1][2][3] Modern variations often employ catalysts to improve reaction conditions and yields.[2][19]
Q2: How do I select the appropriate catalyst for my synthesis?
A2: Catalyst selection is dependent on your specific substrates and desired reaction conditions.[2] For simple, cost-effective options, consider acidic catalysts like p-TsOH or NH₄Cl.[2][14] For milder conditions or improved selectivity, Lewis acids like Er(OTf)₃ or metal-based catalysts such as cobalt or copper complexes may be more suitable.[2][17][20][21] For green chemistry applications, easily recoverable heterogeneous catalysts are an excellent choice.[2]
Q3: What is the role of the solvent in benzimidazole synthesis?
A3: The solvent can significantly impact reaction kinetics and product yields.[11] A solvent screen is a crucial first step in optimization. Polar aprotic solvents like DMF or acetonitrile, and polar protic solvents like ethanol or methanol are commonly used and have been shown to give high yields in certain systems.[2][12][13][14]
Q4: Can I run the reaction under solvent-free conditions?
A4: Yes, solvent-free reactions are a key aspect of green chemistry and have been successfully applied to benzimidazole synthesis, often with heating or microwave irradiation.[1][19][22] For example, coupling o-phenylenediamine with an aldehyde at 140 °C under solvent-free conditions has been reported to give good yields.[1]
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[2][11][14] By comparing the reaction mixture to spots of your starting materials, you can determine when the reaction is complete.
Experimental Workflow & Methodologies
General Experimental Workflow
The following diagram illustrates a typical workflow for optimizing benzimidazole synthesis.
Caption: General workflow for benzimidazole synthesis.
Protocol 1: Ammonium Chloride Catalyzed Synthesis of 2-Phenyl-1H-benzimidazole
This protocol is adapted from a procedure demonstrating the use of a simple, inexpensive catalyst at room temperature.[14]
Materials:
-
o-phenylenediamine (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ammonium Chloride (NH₄Cl) (4 mmol)
-
Chloroform (CHCl₃) (5 ml)
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).[2][14]
-
Continue stirring the reaction mixture at room temperature for four hours.[2][14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][14]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[2][14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][14]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using a Heterogeneous Catalyst (MgO@DFNS)
This method utilizes an easily recoverable catalyst, aligning with green chemistry principles.[2]
Materials:
-
o-phenylenediamine (OPDA) (1 mmol)
-
Benzaldehyde (1.2 mmol)
-
10 wt% MgO@DFNS catalyst
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[2]
-
Stir the mixture at room temperature for 4 hours.[2]
-
Monitor the reaction using TLC.[2]
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[2]
-
Evaporate the solvent from the filtrate to obtain the crude product.[2]
-
Purify the crude product as necessary.
Reaction Mechanism and Troubleshooting Logic
Understanding the reaction mechanism is key to effective troubleshooting. The formation of benzimidazole from o-phenylenediamine and an aldehyde typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation.
Caption: Troubleshooting decision tree for low yields.
References
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
- optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
- Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. Available at: [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. NIH. Available at: [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie. Available at: [Link]
-
List of optimal solvent for the synthesis of 2-phenyl-1H-benzimidazole (3a) a. ResearchGate. Available at: [Link]
-
One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. NIH. Available at: [Link]
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. ResearchGate. Available at: [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Available at: [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Available at: [Link]
-
Synthesis of benzimidazoles in high-temperature water. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of benzimidazoles in high-temperature water. ResearchGate. Available at: [Link]
-
Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies. Available at: [Link]
-
Optimization of the Reaction Condition. ResearchGate. Available at: [Link]
-
Yield of 3f at different temperatures and pressures. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions a. ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Semantic Scholar. Available at: [Link]
-
Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. MDPI. Available at: [Link]
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Who we serve. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science Publishers. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
(PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 17. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 18. Benzimidazole synthesis [organic-chemistry.org]
- 19. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 20. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. chemmethod.com [chemmethod.com]
Technical Support Center: Purification of 1H-Benzimidazole-4,7-diol by Column Chromatography
Welcome to the technical support center for the purification of 1H-Benzimidazole-4,7-diol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the column chromatography of this highly polar and functionally rich molecule. We will address common issues in a practical question-and-answer format, provide a detailed experimental protocol, and explain the scientific principles behind our recommendations.
Introduction: The Challenge of Purifying 1H-Benzimidazole-4,7-diol
1H-Benzimidazole-4,7-diol is a valuable heterocyclic compound, but its purification presents a unique set of challenges. The presence of two hydroxyl (-OH) groups on the benzene ring, combined with the acidic N-H and basic nitrogen of the imidazole moiety, makes the molecule highly polar and amphoteric.[1] This can lead to strong interactions with the stationary phase, poor solubility in common chromatography solvents, and significant peak tailing, complicating the isolation of the pure compound.
Common impurities can include unreacted starting materials, positional isomers, and oxidation byproducts, which often share similar polarities with the target molecule, making separation difficult.[2] This guide provides troubleshooting strategies and a robust methodology to overcome these obstacles.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
Q1: My 1H-Benzimidazole-4,7-diol is not moving from the baseline on my silica TLC plate, even when I use ethyl acetate as the eluent. What's wrong?
This is a very common issue. 1H-Benzimidazole-4,7-diol is an extremely polar molecule due to its two hydroxyl groups, which form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. Ethyl acetate is often not polar enough to effectively elute such a compound.
Solution:
-
Increase Mobile Phase Polarity: You need a more polar mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Begin with a ratio of 95:5 (DCM:MeOH) and gradually increase the proportion of methanol.
-
Alternative Solvent Systems: If DCM/MeOH is not effective, consider using mixtures of Ethyl Acetate/Methanol.
-
Assess Compound Stability: Before proceeding, ensure your compound is stable on silica gel. You can check this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[3]
Q2: I've found a solvent system that moves my compound, but the spot is a long, vertical streak (tailing) on the TLC plate. How can I get a well-defined spot?
Peak tailing is characteristic of compounds that have secondary, undesirable interactions with the stationary phase. For benzimidazoles, their basic nitrogen atom can interact strongly with the acidic silica gel, causing this effect.[1]
Solution:
-
Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase. Triethylamine (NEt₃) is a common choice. Start by adding 0.5-1% triethylamine to your solvent system. This will neutralize the acidic sites on the silica, leading to more symmetrical spots.
-
Consider an Alternative Stationary Phase: If tailing persists, your compound may be too sensitive for silica gel. Consider using a more neutral stationary phase like alumina (neutral, Brockmann I).
Q3: My recovery from the column is very low. I seem to be losing most of my material. Where is it going?
Low recovery is typically due to one of two factors: either the compound is irreversibly adsorbed onto the stationary phase, or it is degrading on the column.[3] Given the reactive nature of diols, both are possible.
Solution:
-
Deactivate the Silica Gel: Before running the column, flush it with your mobile phase containing the basic modifier (e.g., 1% NEt₃). This pre-treatment helps to prevent irreversible adsorption.
-
Use a Less Acidic Stationary Phase: Switching to neutral alumina can significantly improve recovery for acid-sensitive or highly basic compounds.
-
Minimize Time on the Column: Polar compounds should be eluted as quickly as is reasonably possible to minimize contact time with the stationary phase and reduce the chance of degradation. Avoid leaving the compound on a packed column overnight.
Q4: My compound is poorly soluble in the mobile phase. How can I load it onto the column without using a large volume of a strong solvent?
Loading a compound dissolved in a solvent much stronger than the mobile phase will result in poor separation, as the compound will "crash" out of solution and spread into a wide band at the top of the column.
Solution:
-
Dry Loading: This is the preferred method for compounds with limited solubility in the eluent.[4]
-
Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., Methanol).
-
Add silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Thoroughly mix and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This ensures the compound is introduced to the column in a concentrated, solid-phase band.
-
Q5: The separation between my product and a key impurity is minimal. How can I improve the resolution?
Poor resolution between two closely eluting spots is a common challenge.
Solution:
-
Optimize the Mobile Phase: Test different solvent systems. Sometimes, switching from a DCM-based system to an Ethyl Acetate-based one can alter the selectivity and improve separation.
-
Run a Shallow Gradient: If you are using a gradient elution (gradually increasing polarity), make the gradient shallower in the region where your compound elutes. This will increase the separation distance between peaks.
-
Isocratic Elution: If the Rf values are very close, an isocratic (constant solvent composition) elution may provide better resolution, although it will take longer.
-
Consider Alternative Techniques: If column chromatography fails to provide baseline separation, consider preparative HPLC, which offers much higher resolving power.
Visual Troubleshooting Guide
The following decision tree can help you navigate common issues during the purification process.
Caption: Decision tree for troubleshooting column chromatography issues.
Detailed Experimental Protocol: Column Chromatography of 1H-Benzimidazole-4,7-diol
This protocol assumes the use of the dry loading method, which is highly recommended for this compound.
Materials and Reagents
| Material/Reagent | Grade |
| Crude 1H-Benzimidazole-4,7-diol | Synthesis Grade |
| Silica Gel | Flash Grade (40-63 µm) |
| Dichloromethane (DCM) | HPLC Grade |
| Methanol (MeOH) | HPLC Grade |
| Triethylamine (NEt₃) | Reagent Grade |
| Hexane | HPLC Grade |
| Ethyl Acetate | HPLC Grade |
| TLC Plates | Silica Gel 60 F₂₅₄ |
Step 1: TLC Analysis and Mobile Phase Optimization
-
Prepare several TLC chambers with potential mobile phases. A good starting point is DCM with increasing amounts of MeOH.
-
System A: 98:2 DCM/MeOH
-
System B: 95:5 DCM/MeOH
-
System C: 90:10 DCM/MeOH
-
-
To each system, add 0.5-1% triethylamine to prevent tailing.
-
Spot the crude mixture on a TLC plate and develop it.
-
Visualize the spots under a UV lamp (254 nm).
-
The ideal solvent system should give the target compound an Rf value of ~0.2-0.3 and show baseline separation from the closest impurity.
Step 2: Column Preparation (Slurry Packing)
-
Place a small plug of glass wool at the bottom of a glass chromatography column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the least polar mobile phase you will use (e.g., 100% DCM). The consistency should be like a milkshake.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain the solvent, settling the silica bed. Add more mobile phase as needed, ensuring the silica bed never runs dry.
-
Once the bed is stable, add a protective layer of sand on top.
Step 3: Sample Preparation (Dry Loading)
-
Dissolve the crude 1H-Benzimidazole-4,7-diol (e.g., 1 g) in a minimal amount of methanol.
-
Add 2-3 g of silica gel to the solution.
-
Remove the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained.[4]
Step 4: Running the Column
-
Drain the solvent in the packed column until it is just level with the top layer of sand.
-
Carefully add the silica-adsorbed sample powder to the top of the column, creating a flat, even layer.
-
Gently add a small amount of the initial, least polar mobile phase with a pipette, being careful not to disturb the sample layer.
-
Open the stopcock and allow the solvent to slowly percolate through the sample layer.
-
Once the sample is wetted, carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting fractions in test tubes. Start with a less polar solvent system and gradually increase the polarity (gradient elution) based on your TLC analysis. For example, start with 98:2 DCM/MeOH and slowly increase to 95:5, then 90:10.
Step 5: Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of your compound.
-
Combine the fractions that contain only the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1H-Benzimidazole-4,7-diol.
Experimental Workflow Diagram
Caption: General workflow for the purification of 1H-Benzimidazole-4,7-diol.
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Semantic Scholar. [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
-
Synthesis and Characterization of Impurities of an Broad-Spectrum Anthelmintic Drug, Albendazole. Scholars Research Library. [Link]
-
Benzimidazole. Wikipedia. [Link]
Sources
Technical Support Center: Stabilizing 1H-Benzimidazole-4,7-diol in Solution
Welcome to the technical support center for 1H-Benzimidazole-4,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of 1H-Benzimidazole-4,7-diol in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Understanding the Instability of 1H-Benzimidazole-4,7-diol
1H-Benzimidazole-4,7-diol is a hydroquinone derivative containing a benzimidazole moiety. This chemical structure makes it susceptible to oxidation, which is the primary pathway of its degradation in solution. The diol group is readily oxidized to the corresponding quinone, a process that can be accelerated by several factors including dissolved oxygen, exposure to light, the presence of metal ions, and elevated temperatures. This degradation is often visually indicated by a change in the solution's color, typically turning pink, brown, or black.
Frequently Asked Questions (FAQs)
Q1: My 1H-Benzimidazole-4,7-diol solution is changing color. What is happening?
A change in the color of your solution is a common indicator of the degradation of 1H-Benzimidazole-4,7-diol. The hydroquinone moiety is likely being oxidized to its corresponding p-benzoquinone derivative. This oxidation process can be initiated by dissolved oxygen, light, or trace metal contaminants in your solvent or on your labware.
Q2: What are the main factors that cause the degradation of 1H-Benzimidazole-4,7-diol in solution?
The primary factors contributing to the degradation of 1H-Benzimidazole-4,7-diol are:
-
Oxidation: Reaction with dissolved oxygen is a major cause of degradation.
-
Light Exposure: UV radiation can provide the energy to initiate oxidation reactions.
-
Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for the oxidation of hydroquinones.[1]
-
pH: The stability of phenolic compounds can be pH-dependent. While specific data for 1H-Benzimidazole-4,7-diol is limited, hydroquinone solutions are often stabilized in a slightly acidic pH range.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.
Q3: What is the general strategy to prevent the degradation of 1H-Benzimidazole-4,7-diol?
A multi-pronged approach is most effective. This involves:
-
Solvent Deoxygenation: Removing dissolved oxygen from your solvent is a critical first step.
-
Use of Antioxidants: Adding a sacrificial antioxidant that is more readily oxidized than 1H-Benzimidazole-4,7-diol can protect it from degradation.
-
Use of Chelating Agents: Sequestering catalytic metal ions with a chelating agent can significantly slow down oxidation.
-
Light Protection: Storing solutions in amber vials or in the dark minimizes light-induced degradation.
-
Temperature Control: Storing solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) will slow the rate of degradation.
-
pH Control: Maintaining an optimal pH of the solution can enhance stability.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the degradation of 1H-Benzimidazole-4,7-diol in your experiments.
Issue 1: Rapid Discoloration of the Solution Upon Preparation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Dissolved Oxygen in Solvent | Prepare fresh solutions using a deoxygenated solvent. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes.[2][3][4][5][6] | Inert gases displace dissolved oxygen from the solvent, thereby removing a key reactant in the oxidation of the hydroquinone moiety.[2][3][4][5][6] |
| Contaminated Glassware | Use glassware that has been thoroughly cleaned and rinsed with high-purity water. If metal contamination is suspected, wash glassware with a dilute acid solution (e.g., 0.1 M HCl) followed by extensive rinsing with deionized water. | Trace metal ions on the surface of glassware can act as catalysts for oxidation. Acid washing helps to remove these metal residues. |
| High Ambient Light | Prepare the solution in a location with subdued lighting. Use amber glassware or wrap your container in aluminum foil to protect it from light. | Light, particularly UV radiation, can provide the activation energy for photo-oxidation. |
Issue 2: Gradual Degradation of the Solution During Storage
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Sub-optimal Storage Temperature | Store stock solutions and working solutions at a lower temperature. For short-term storage (days), 2-8 °C is recommended. For long-term storage (weeks to months), -20 °C or -80 °C is preferable. | Lowering the temperature slows down the kinetics of all chemical reactions, including the degradation of the compound. |
| Presence of Trace Metal Ions | Add a chelating agent to your solution. Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.1% or citric acid at 0.005-0.05% are common choices. | Chelating agents bind to metal ions, forming a stable complex and preventing them from participating in catalytic oxidation-reduction cycles. |
| Slow Oxidation by Residual Oxygen | In addition to initial deoxygenation, consider blanketing the headspace of your storage container with an inert gas (nitrogen or argon) before sealing. | This creates an inert atmosphere above the solution, minimizing its contact with any remaining or newly introduced oxygen.[3][4][5][6] |
Issue 3: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Degradation During Experiment | Prepare fresh dilutions of 1H-Benzimidazole-4,7-diol from a stabilized stock solution immediately before each experiment. | This minimizes the time the compound spends in a potentially less stable, diluted form. |
| Inadequate Stabilization of Stock Solution | Implement a combined stabilization strategy for your stock solution. Use a deoxygenated solvent, add both an antioxidant (e.g., sodium metabisulfite at 0.05-0.5%) and a chelating agent (e.g., EDTA at 0.1%), and adjust the pH to a slightly acidic range (e.g., 4.0-6.0). | A multi-faceted approach addresses multiple degradation pathways simultaneously, providing more robust stabilization. |
| Analytical Method Not Stability-Indicating | Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of the parent compound and detect the formation of degradation products. | A stability-indicating method can resolve the active compound from its degradation products, providing an accurate assessment of its stability.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of 1H-Benzimidazole-4,7-diol
-
Solvent Deoxygenation: Take a suitable volume of your chosen solvent (e.g., DMSO, ethanol, or a buffer) in a flask. Sparge the solvent with high-purity nitrogen or argon gas for at least 30 minutes.
-
Addition of Stabilizers (Optional but Recommended):
-
Antioxidant: Add sodium metabisulfite to a final concentration of 0.1% (w/v).
-
Chelating Agent: Add disodium EDTA to a final concentration of 0.1% (w/v).
-
-
Dissolution of 1H-Benzimidazole-4,7-diol: Weigh the required amount of 1H-Benzimidazole-4,7-diol and dissolve it in the deoxygenated, stabilized solvent. Use an amber vial to protect from light.
-
Storage: Blanket the headspace of the vial with nitrogen or argon, seal tightly, and store at -20 °C for long-term use.
Protocol 2: Monitoring Degradation using HPLC
A reverse-phase HPLC method is suitable for monitoring the stability of 1H-Benzimidazole-4,7-diol.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be effective. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where 1H-Benzimidazole-4,7-diol and its potential quinone degradant have significant absorbance (a wavelength scan is recommended, but a starting point could be around 280 nm).
-
Analysis: Monitor the peak area of the 1H-Benzimidazole-4,7-diol peak over time. The appearance of new peaks with different retention times indicates the formation of degradation products.
Visualizing Degradation and Prevention
Caption: Factors causing degradation and corresponding preventative measures.
Summary of Key Stabilization Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Deoxygenated high-purity solvent (e.g., DMSO, ethanol, buffer) | Minimizes the primary reactant for oxidation. |
| pH | Slightly acidic (e.g., 4.0 - 6.0) | Can improve the stability of the hydroquinone moiety. |
| Temperature | 2-8 °C (short-term), -20 °C or -80 °C (long-term) | Slows the rate of degradation reactions. |
| Additives | Antioxidant (e.g., 0.1% Sodium Metabisulfite) and Chelating Agent (e.g., 0.1% EDTA) | Provides sacrificial protection against oxidation and sequesters catalytic metal ions. |
| Storage | Amber vials, headspace blanketed with inert gas | Protects from light and residual oxygen. |
References
- Al-Sogair, F. M., & Sulfab, Y. (2005). Kinetics and mechanism of reduction of 2,8-dimethyl-1,9-diphenyl-3,7-diaza-2,7-nonadiene-1,9-dione dioximatocopper(III) ([CuIIIA]+) and 4,6,9-trimethyl-5,8-diaza-4,8-dodecadiene-2,3,10,11-tetraone 3,10-dioximatocopper(III) ([CuIIIB]+) by p-methoxyphenol, 1,2-dihydroxybenzene, 1,4-dihydroxybenzene and some of its derivatives. Transition Metal Chemistry, 30(4), 508-514.
-
Błaszczak-Świątkiewicz, K., Correia de Almeida, D., Perry, M. D. J., & Mikiciuk-Olasik, E. (2014). Synthesis, anticancer activity and UPLC analysis of the stability of some new benzimidazole-4,7-dione derivatives. Molecules (Basel, Switzerland), 19(1), 400–413. [Link]
-
Presscon. (n.d.). Oxidation Prevention & Inertization. Retrieved from [Link]
-
Gravity Wine House. (2021, May 27). Inert Gas Use in the Winery. Retrieved from [Link]
- Deiana, M., Aruoma, O. I., Deiana, M., Aruoma, O. I., Bianchi, M. L., Spencer, J. P. E., Kaur, H., Halliwell, B., Aruoma, O. I., & Deiana, M. (1999). Copper-assisted oxidation of catechols into quinone derivatives. Free Radical Biology and Medicine, 26(5-6), 689-697.
- Błaszczak-Świątkiewicz, K., Correia de Almeida, D., Perry, M. J., & Mikiciuk-Olasik, E. (2013). Synthesis, anticancer activity and UPLC analysis of the stability of some new benzimidazole-4,7-dione derivatives. Molecules (Basel, Switzerland), 19(1), 400-413.
-
Chemistry Basics. (2021, May 29). Hydroquinone to Quinone preparation [Video]. YouTube. [Link]
- European Patent Office. (2009). Process for stabilizing hydroquinone (EP2047846A2).
- Maurya, M. R., & Mannar, M. (2018). Polymer supported vanadium catalysts for oxidation of phenol.
-
Błaszczak-Świątkiewicz, K., Correia de Almeida, D., Perry, M. D. J., & Mikiciuk-Olasik, E. (2014). Results of the activity of some benzimidazole-4,7-diones on cancer cell... ResearchGate. Retrieved from [Link]
- Bilandžić, N., Varenina, I., & Solomun, B. (2015). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Food Technology and Biotechnology, 53(2), 165-173.
- da Silva, B. F., Oria, M. C. S., & Rath, S. (2019). Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation. Journal of Environmental Management, 231, 1028-1036.
- Yoo, W. J., & Li, C. J. (2016). Quinone-Catalyzed Selective Oxidation of Organic Molecules. Israel Journal of Chemistry, 56(11-12), 1017-1026.
- Zoecklein, B. W. (n.d.). CARBON DIOXIDE, ARGON, AND NITROGEN Section 2. Use of Gases in Wine Production. Virginia Tech.
-
The Home Winemaking Channel. (2017, February 27). Preventing Oxidation in Wine with Inert Gas [Video]. YouTube. [Link]
- CN103570506A - Preparation method of hydroquinone - Google Patents. (n.d.).
- Akkan, T., & Yapar, K. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of the Hellenic Veterinary Medical Society, 74(1), 5087-5098.
- WO2011128018A1 - Process for the preparation of hydroquinones - Google Patents. (n.d.).
- Dao, P. D. Q., Ho, S. L., & Cho, C. S. (2017). Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation. The Journal of Organic Chemistry, 82(19), 10565-10573.
Sources
- 1. Copper-assisted oxidation of catechols into quinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation prevention - Presscon [presscon.com]
- 3. gravitywinehouse.com [gravitywinehouse.com]
- 4. morewine.com [morewine.com]
- 5. enology.fst.vt.edu [enology.fst.vt.edu]
- 6. youtube.com [youtube.com]
- 7. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer activity and UPLC analysis of the stability of some new benzimidazole-4,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1H-Benzimidazole-4,7-diol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1H-Benzimidazole-4,7-diol. This document is designed for researchers, chemists, and process development professionals to navigate the complexities associated with the laboratory and scale-up production of this valuable heterocyclic compound. Given its structural features, particularly the hydroquinone-like moiety, this synthesis presents unique challenges, primarily related to oxidative stability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and reproducible synthesis.
Synthetic Strategy Overview
The synthesis of 1H-Benzimidazole-4,7-diol is a multi-step process that requires careful control over reaction conditions to prevent the formation of highly colored oxidative impurities. A common and scalable route begins with commercially available 1,4-dimethoxybenzene. This strategy involves the protection of the sensitive hydroxyl groups as methyl ethers, which are later cleaved in the final step.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for 1H-Benzimidazole-4,7-diol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and validated solutions.
Problem 1: Reaction Stalls or Results in Low Yield
Question: My cyclization reaction (Step 3) or demethylation (Step 4) is incomplete, even after extended reaction times. What could be the cause?
Answer:
-
Possible Causes:
-
Poor Quality of Starting Materials: The diamine intermediate (3,6-dimethoxybenzene-1,2-diamine) is prone to oxidation if not stored properly, and impurities can inhibit the reaction.[1] Carboxylic acids or aldehydes used for cyclization may also contain impurities.
-
Insufficient Acid Catalyst or Dehydrating Agent: The Phillips condensation reaction requires acidic conditions to proceed efficiently.[2] In the case of demethylation, the Lewis acid (like BBr₃) or protic acid (HBr) may have degraded due to improper storage or handling.
-
Sub-optimal Temperature: Both cyclization and demethylation reactions are temperature-sensitive. Insufficient heat can lead to a sluggish reaction, while excessive heat can cause decomposition and side-product formation.
-
Inefficient Water Removal (Cyclization): The condensation reaction to form the imidazole ring releases water. If not effectively removed (e.g., by azeotropic distillation on a larger scale), the equilibrium can shift back, hindering product formation.
-
-
Recommended Solutions:
-
Verify Reagent Quality: Ensure the diamine intermediate is pure and has been stored under an inert atmosphere. If it appears discolored, consider a rapid purification (e.g., filtration through a short plug of silica gel with deoxygenated solvent) immediately before use. Purify other starting materials if their quality is questionable.[1]
-
Optimize Catalyst/Reagent Loading: For the cyclization, ensure the formic acid is in sufficient excess. For demethylation, use a fresh, verified batch of HBr or BBr₃. Titrate the acid to confirm its concentration if necessary.
-
Monitor and Control Temperature: Use a reliable temperature probe and heating mantle. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.[1]
-
Scale-Up Consideration: When scaling up the cyclization, consider using a Dean-Stark apparatus if using a solvent like toluene with p-toluenesulfonic acid instead of formic acid to azeotropically remove water and drive the reaction to completion.
-
Problem 2: Final Product is Intensely Colored (Pink, Brown, or Black)
Question: My isolated 1H-Benzimidazole-4,7-diol is not off-white as expected, but is instead a dark, colored solid. Why is this happening and how can I fix it?
Answer:
-
Possible Causes:
-
Oxidation: This is the most common cause. The 4,7-diol moiety is a hydroquinone derivative, which is exceptionally sensitive to atmospheric oxygen.[3] It can be rapidly oxidized to the corresponding 1H-benzimidazole-4,7-dione (a quinone), which is highly colored. This oxidation can occur at any stage following the demethylation, including the aqueous workup, extraction, and drying phases.
-
Oxidation of Intermediates: The 3,6-dimethoxybenzene-1,2-diamine intermediate is also highly susceptible to air oxidation, which can introduce colored impurities that carry through the synthesis.[3]
-
Residual Metal Contamination: If a metal catalyst like tin (Sn) was used for the nitro group reduction and not completely removed, it can catalyze oxidation of the final product.
-
-
Recommended Solutions:
-
Maintain an Inert Atmosphere: The single most critical factor is the rigorous exclusion of oxygen. Conduct the demethylation reaction and the entire workup process under a nitrogen or argon atmosphere. Use solvents that have been thoroughly deoxygenated by sparging with an inert gas.
-
Use of Antioxidants/Reducing Agents: During the aqueous workup, add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or ascorbic acid to the aqueous phase. This will help to quench any dissolved oxygen and reduce any quinone that may have formed back to the diol.
-
Activated Carbon Treatment: To remove persistent colored impurities, you can treat a solution of the crude product with activated carbon.[1] Dissolve the crude product in a deoxygenated solvent (e.g., methanol or THF), add a small amount of activated carbon, stir briefly under an inert atmosphere, and filter through Celite®. Be aware that this can sometimes lead to yield loss due to product adsorption.
-
Purification by Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can be effective.[1] Dissolve the crude product in an organic solvent, extract with a deoxygenated acidic solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer with a base under an inert atmosphere to precipitate the purified product.
-
Problem 3: Challenges in Product Purification and Isolation
Question: I am struggling to purify the final product. Column chromatography gives poor recovery, and recrystallization is difficult. What methods are recommended?
Answer:
-
Possible Causes:
-
Product Instability on Silica Gel: The slightly acidic nature of standard silica gel can promote the degradation or oxidation of the sensitive diol product on the column.
-
Formation of Polymeric Byproducts: Oxidation often leads to the formation of insoluble, polymeric materials that can complicate purification by streaking on TLC plates and clogging chromatography columns or filters.[4][5]
-
Similar Polarity of Impurities: Some side products may have a polarity very similar to the desired product, making separation by chromatography challenging.[1]
-
-
Recommended Solutions:
-
Avoid Standard Chromatography if Possible: Prioritize non-chromatographic methods. A well-executed acid-base extraction under inert conditions is often the most effective purification strategy.
-
Specialized Chromatography: If chromatography is necessary, use a neutral support like deactivated silica gel or alumina. Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. Run the column quickly with deoxygenated eluents to minimize contact time.
-
Optimized Recrystallization: Recrystallization should be performed using deoxygenated solvents. A good solvent system might be methanol/water or ethanol/water. Dissolve the crude product in a minimal amount of hot, deoxygenated alcohol, and then add deoxygenated water dropwise until turbidity persists. Allow to cool slowly under an inert atmosphere. Adding a small amount of an antioxidant to the crystallization solvent can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary concerns are: 1) The use of strong acids and nitrating agents (HNO₃/H₂SO₄) in Step 1, which is highly exothermic and requires careful temperature control. 2) The use of flammable solvents and potentially pyrophoric catalysts like Palladium on Carbon (Pd/C) for the reduction in Step 2. 3) The handling of corrosive demethylating agents like HBr or the highly reactive and moisture-sensitive BBr₃ in Step 4. A thorough process safety review is essential before any scale-up operation.
Q2: How do scale-up considerations for heat and mass transfer affect this process? A2: As the reaction volume increases, surface-area-to-volume ratio decreases, making heat transfer less efficient. For exothermic steps like nitration, this can lead to dangerous thermal runaways.
-
Heat Transfer: Use jacketed reactors with precise temperature control. For highly exothermic additions, use a programmed dosing pump to control the addition rate and maintain the target temperature.
-
Mass Transfer: Inefficient stirring on a large scale can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that stirring speed is optimized to ensure homogeneity without introducing excessive shear.
Q3: What is a robust analytical method for monitoring reaction progress and final product purity? A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard. Coupling this with Mass Spectrometry (LC-MS) is invaluable for identifying impurities and degradation products.[6]
| Parameter | Typical Starting Conditions | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure consistent protonation of the basic benzimidazole nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 20 min | Provides good separation of starting materials, intermediates, and the final product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 280 nm and 310 nm | Wavelengths to monitor both the benzimidazole core and potential quinone impurities. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Q4: What are the ideal storage conditions for the final 1H-Benzimidazole-4,7-diol product? A4: To ensure long-term stability, the product must be protected from light, oxygen, and moisture. Store the solid in an amber vial under an argon or nitrogen atmosphere in a freezer (-20°C is recommended).[6] Storing it as a salt (e.g., the hydrochloride salt) can sometimes improve stability against oxidation.
Experimental Protocol: Deoxygenated Workup and Purification
This protocol details the critical steps following the demethylation reaction to isolate the final product while minimizing oxidation.
Caption: Workflow for deoxygenated workup and purification.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is dry and all solvents and aqueous solutions (water, sat. NaHCO₃, brine) have been deoxygenated by sparging with nitrogen or argon for at least 30 minutes.
-
Quenching: Cool the completed demethylation reaction mixture in an ice bath. Under a positive pressure of nitrogen, slowly transfer the reaction mixture via cannula into a separate flask containing vigorously stirred, deoxygenated water with a small amount of sodium dithionite (approx. 0.1 equivalents).
-
Neutralization: While maintaining an inert atmosphere and cooling, slowly add deoxygenated saturated sodium bicarbonate solution until the pH of the aqueous layer is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel that has been purged with nitrogen. Extract the product into a deoxygenated organic solvent (e.g., ethyl acetate) three times.
-
Washing & Drying: Combine the organic layers and wash once with deoxygenated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure, ensuring a nitrogen bleed is introduced into the rotary evaporator to prevent air exposure.
-
Isolation: The resulting crude solid should be immediately purified, preferably by recrystallization as described above, or stored under an inert atmosphere at low temperature.
References
-
Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Chemcess. Retrieved from [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069-3085. Available from: [Link]
-
Gomez, J., et al. (2001). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 503(1-2), 103-112. Available from: [Link]
-
Bouzerafa, B., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Chemistry Proceedings, 3(1), 71. Available from: [Link]
-
Corbett, J. F. (1984). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 539-543. Available from: [Link]
-
Shafi, S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5244. Available from: [Link]
-
Lantero, S., et al. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts, 10(4), 392. Available from: [Link]
-
Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. Available from: [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2013). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Molecules, 19(1), 400-413. Available from: [Link]
-
Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461-466. Available from: [Link]
-
Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate. Available from: [Link]
-
Sharma, S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from: [Link]
-
Taleb, A., et al. (2009). An improved methodology for the preparation of 4,7-dimethoxy-1H-benzimidazole, a key intermediate in the synthesis of 1-alkyl-1H-benzimidazole-4,7-diones. Heterocyclic Communications, 15(2), 111-116. Available from: [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2013). Synthesis, anticancer activity and UPLC analysis of the stability of some new benzimidazole-4,7-dione derivatives. Molecules, 19(1), 400-13. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemcess.com [chemcess.com]
- 4. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1H-Benzimidazole-4,7-diol
Welcome to the technical support center for resolving chromatographic issues in the analysis of 1H-Benzimidazole-4,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to the common problem of peak tailing in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing for 1H-Benzimidazole-4,7-diol in my reversed-phase HPLC analysis. What are the likely causes?
A1: Peak tailing for a compound like 1H-Benzimidazole-4,7-diol is often a multifactorial issue, primarily stemming from secondary interactions between the analyte and the stationary phase.[1][2] The primary cause of peak tailing is the presence of more than one retention mechanism.[1][3] Here's a breakdown of the most probable causes:
-
Secondary Silanol Interactions: This is the most common culprit. Silica-based stationary phases (like C18) have residual silanol groups (Si-OH) on their surface.[1][3] The basic benzimidazole moiety of your analyte can interact with these acidic silanol groups via ion-exchange or hydrogen bonding, leading to a secondary retention mechanism that causes peak tailing.[1][4]
-
Metal Chelation: The diol functionality in 1H-Benzimidazole-4,7-diol can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column or even from the HPLC system itself.[5][6] This interaction can cause significant peak distortion.
-
Mobile Phase pH: If the pH of your mobile phase is close to the pKa of 1H-Benzimidazole-4,7-diol, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[7]
-
Extra-Column Effects: Issues like excessive tubing length or diameter between the column and detector can contribute to peak broadening and tailing, especially for early-eluting peaks.[9]
Q2: What is the first and most critical parameter I should investigate to resolve the peak tailing of 1H-Benzimidazole-4,7-diol?
A2: The most impactful initial step is to optimize the mobile phase pH . The ionization state of both your analyte and the stationary phase silanols is highly dependent on pH.[4][8]
The Causality: 1H-Benzimidazole-4,7-diol is a basic compound.[10] At a low pH (typically below 3), the basic nitrogen atoms in the benzimidazole ring will be protonated, carrying a positive charge. Simultaneously, the acidic silanol groups on the silica surface will also be protonated and thus neutral.[3][11][12] This minimizes the undesirable ionic interactions that cause peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Initial Condition: Note your current mobile phase composition and pH.
-
Acidification: Prepare a mobile phase with an acidic modifier to achieve a pH of approximately 2.5-3.0. Commonly used volatile additives compatible with mass spectrometry (MS) include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[11][13] For UV detection, a non-volatile buffer like a phosphate buffer (10-20 mM) at pH 2.5 can be very effective.[12]
-
Analysis: Equilibrate your column with the new mobile phase for at least 20 column volumes and inject your sample.
-
Evaluation: Compare the peak shape (asymmetry factor) with your original chromatogram. A significant reduction in tailing should be observed.
Q3: I've adjusted the mobile phase pH to 2.8 with 0.1% formic acid, but I still see some peak tailing. What should I try next?
A3: If pH optimization alone is insufficient, the next logical step is to address other potential secondary interactions. This involves selecting an appropriate HPLC column and considering mobile phase additives.
Column Selection:
Not all C18 columns are created equal. For basic compounds like 1H-Benzimidazole-4,7-diol, it is crucial to use a column specifically designed to minimize silanol interactions.
-
End-Capped Columns: Choose a column that is "end-capped." This means the manufacturer has chemically treated the stationary phase to block many of the residual silanol groups.[11][14]
-
Base-Deactivated Silica (BDS): These columns use high-purity silica with minimal metal contamination and are extensively end-capped to provide excellent peak shape for basic compounds.[11]
-
Hybrid Particle Columns: Columns with hybrid organic/silica particles often exhibit reduced silanol activity and can offer better performance and stability over a wider pH range.[3][5]
Table 1: Recommended Column Chemistries for 1H-Benzimidazole-4,7-diol Analysis
| Column Type | Key Feature | Advantage for 1H-Benzimidazole-4,7-diol |
| Base-Deactivated C18 | High-purity silica, extensively end-capped | Minimizes silanol interactions, leading to improved peak symmetry. |
| Hybrid Particle C18 | Organic/inorganic hybrid particle | Reduced silanol activity and enhanced pH stability. |
| Phenyl-Hexyl | Phenyl ring in the stationary phase | Offers alternative selectivity (π-π interactions) which can be beneficial. |
Mobile Phase Additives:
If you are still observing tailing, especially with older columns, you can use a "competing base" as a mobile phase additive.
-
Triethylamine (TEA): Adding a small concentration of TEA (e.g., 5 mM) to the mobile phase can help to mask the active silanol sites, preventing your analyte from interacting with them.[12] However, TEA can shorten column lifetime and is not MS-friendly.[12]
Q4: Could metal chelation be a significant factor for 1H-Benzimidazole-4,7-diol, and how can I mitigate it?
A4: Yes, given the presence of the 4,7-diol groups, metal chelation is a strong possibility. The hydroxyl groups can form complexes with metal ions in the system, leading to peak tailing.[5][6]
Troubleshooting Metal Chelation:
-
Use a Chelating Agent: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can bind to the metal ions, preventing them from interacting with your analyte.[15] A low concentration (e.g., 0.1-0.5 mM) is typically sufficient. Note that EDTA is not volatile and therefore not suitable for MS applications.
-
Inert HPLC System: Modern biocompatible or inert HPLC systems are designed with PEEK or other non-metallic components in the flow path to minimize metal ion leaching.[16] If you are using a standard stainless steel system, passivation may be necessary.
-
High-Purity Columns: As mentioned earlier, columns made from high-purity silica with low metal content are less prone to these issues.[17]
Logical Troubleshooting Workflow
Here is a systematic workflow to diagnose and resolve peak tailing for 1H-Benzimidazole-4,7-diol.
Caption: A step-by-step troubleshooting workflow for peak tailing.
References
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Pharmaguideline. (2024, April 3). 10 Tips for HPLC Analysis In Pharmaceuticals. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Taylor & Francis Online. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Waters. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
PubMed. (n.d.). Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. Retrieved from [Link]
-
Chromatography Today. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
IJCRT.org. (2022, April 4). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from [Link]
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
MDPI. (2023, July 11). Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]
-
PubChem. (n.d.). 1H-Benzimidazole, 1-benzoyl-. Retrieved from [Link]
-
PubChem. (n.d.). Benzimidazole. Retrieved from [Link]
-
SilcoTek® Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
PubMed. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. labcompare.com [labcompare.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. silcotek.com [silcotek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Benzimidazole Permeability Solutions
A Guide for Drug Discovery & Development Scientists
Welcome to the technical support center for researchers working with benzimidazole-based compounds. As a Senior Application Scientist, I've seen countless promising benzimidazole candidates demonstrate exceptional potency in biochemical assays, only to fail in cell-based or in vivo models. The most common culprit is poor cell permeability. This guide is designed to provide you with the insights, protocols, and troubleshooting strategies to diagnose and overcome this critical hurdle.
Part 1: Troubleshooting & FAQs
This section addresses the most common questions and issues encountered in the lab.
Q1: My benzimidazole compound is highly active against its target enzyme but shows no activity in my cell-based assay. What's the likely problem?
A: This is a classic and frequent issue. When a compound is potent in a purified, cell-free system (like an enzymatic assay) but inactive in a whole-cell context, the primary suspect is almost always poor membrane permeability. The compound simply cannot reach its intracellular target at a sufficient concentration.
Several intrinsic properties of the benzimidazole scaffold can contribute to this issue:
-
Planarity and Aromaticity: The fused ring system is rigid and can lead to π-π stacking, which may favor aggregation over membrane partitioning.
-
Hydrogen Bonding Capacity: The imidazole moiety contains both a hydrogen bond donor (N-H) and acceptor (N), which increases the energy required for desolvation before entering the lipid bilayer of the cell membrane.
-
Polar Surface Area (PSA): The presence of nitrogen and potentially other heteroatoms often results in a high PSA, a key predictor of poor permeability.
Your immediate next step should be to experimentally quantify the compound's permeability.
Q2: What is the fastest way to determine if my compound's permeability is the issue?
A: For a rapid, high-throughput initial screen, the Parallel Artificial Membrane Permeability Assay (PAMPA) is your best choice.
-
Why it's the right first step: PAMPA is a cell-free assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It's inexpensive, fast (results in hours), and requires very little compound.
-
Causality: It isolates passive diffusion, which is the primary route of entry for many drug molecules. A low PAMPA value is a strong indicator that the compound's fundamental physicochemical properties are not conducive to crossing a lipid barrier.
Below is a diagram illustrating the workflow for diagnosing permeability issues.
Caption: Troubleshooting workflow for low cell-based activity.
Q3: My compound has a good logP value, but PAMPA results are still poor. What else should I look at?
A: While lipophilicity (logP) is important, it's only one piece of the puzzle. An optimal logP (typically between 1-3 for oral drugs) is necessary but not sufficient. Here are other critical factors:
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It's a very strong predictor of permeability. For passive diffusion, a PSA of < 90 Ų is generally desired. The benzimidazole core itself contributes significantly to PSA.
-
Hydrogen Bond Donors (HBD): The N-H group on the imidazole ring is a hydrogen bond donor. A high number of HBDs (> 5) is detrimental to permeability as it increases the energy needed to shed the water shell before entering the membrane.
-
Solubility: A compound must be in solution to partition into the membrane. Poor aqueous solubility can lead to artificially low permeability measurements. Always ensure your compound is fully dissolved in the donor well buffer. If solubility is low, this must be addressed concurrently.
Q4: My PAMPA results look promising, but the compound is still inactive in Caco-2 cell assays. What could be happening?
A: This discrepancy points towards active, cell-mediated processes that are not captured by the artificial PAMPA membrane. The most likely cause is that your compound is a substrate for efflux transporters .
-
The Role of Efflux Pumps: Cells, particularly intestinal (Caco-2) and brain endothelial cells, are equipped with efflux pumps like P-glycoprotein (P-gp) as a defense mechanism. These pumps actively transport xenobiotics out of the cell, preventing them from reaching their site of action. Many rigid, heterocyclic molecules are P-gp substrates.
-
How to Confirm: A standard Caco-2 permeability assay should be run in both directions: from the apical (top) to basolateral (bottom) side (A->B) and vice-versa (B->A). An efflux ratio (ER) is calculated as the ratio of the permeability coefficients (Papp B->A / Papp A->B). An ER > 2 is a strong indication that your compound is an efflux substrate.
Part 2: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for rapid assessment of passive permeability.
Principle: This assay measures the diffusion of a compound from a donor plate, through a filter coated with a lipid solution (e.g., lecithin in dodecane) that mimics a cell membrane, into an acceptor plate.
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Donor Plate: Pipette 5 µL of the artificial membrane solution (e.g., 20% lecithin in dodecane) onto the filter of each well in a 96-well PVDF donor plate.
-
Prepare Test Compounds: Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute into the donor buffer to a final concentration of 100 µM (final DMSO concentration should be <1%). Add 200 µL of this solution to the coated donor plate wells.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the sandwich at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated using established equations that account for volume, surface area, and incubation time.
Data Interpretation:
| Permeability Class | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Interpretation |
| High | > 10 | Likely to be well-absorbed via passive diffusion. |
| Medium | 1 - 10 | Borderline; may require optimization. |
| Low | < 1 | Poor passive permeability; optimization needed. |
Part 3: Strategies for Improving Benzimidazole Permeability
If your compound has been diagnosed with poor permeability, several medicinal chemistry strategies can be employed.
Strategy 1: The Prodrug Approach
Concept: Temporarily mask the functional groups that are responsible for poor permeability (like the N-H group) with a lipophilic, cleavable promoiety. This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, endogenous enzymes (e.g., esterases) cleave the promoiety, releasing the active parent drug.
Caption: The prodrug strategy for enhancing cell permeability.
Strategy 2: Physicochemical Property Modulation
This involves making permanent structural modifications to the benzimidazole scaffold itself.
-
Masking the N-H Group: Alkylation or acylation of the imidazole nitrogen (N1 position) removes a hydrogen bond donor and can increase lipophilicity. This is often one of the most effective single modifications.
-
Reducing Polar Surface Area (PSA): Carefully consider the necessity of other polar functional groups on your molecule. Can a polar group be replaced with a less polar bioisostere without losing target affinity? For example, replacing a carboxylic acid with a tetrazole.
-
Controlling Lipophilicity (logP): While increasing logP is often necessary, it's a balancing act. Excessively high logP (>5) can lead to poor solubility, high plasma protein binding, and promiscuous toxicity. Fine-tune lipophilicity by adding or removing small alkyl or halogen groups.
Example Data: Structure-Permeability Relationship in Benzimidazoles
| Compound | R Group (at N1) | logP | PSA (Ų) | HBD | Caco-2 Papp (A->B) (x 10⁻⁶ cm/s) |
| 1 | -H | 1.8 | 68.5 | 2 | 0.8 (Low) |
| 2 | -CH₃ | 2.3 | 56.2 | 1 | 4.5 (Medium) |
| 3 | -CH₂CH₂OCH₃ | 2.1 | 65.4 | 1 | 3.1 (Medium) |
| 4 | -C(O)CH₃ | 1.9 | 73.6 | 1 | 2.5 (Low-Medium) |
This is illustrative data. Actual values will vary based on the full molecular structure.
As shown in the table, simply methylating the N-H group (Compound 2 vs. 1 ) can remove a hydrogen bond donor, lower PSA, increase logP, and result in a significant improvement in permeability.
References
-
PAMPA Assay Principles and Applications. Title: The Parallel Artificial Membrane Permeability Assay (PAMPA) and its Application in Drug Discovery. Source: Expert Opinion on Drug Discovery. URL: [Link]
-
Caco-2 Permeability Assays and Efflux. Title: Caco-2 Cells as a Model for Intestinal Absorption and Efflux. Source: Methods in Molecular Biology. URL: [Link]
-
Role of Physicochemical Properties in Drug Design. Title: The Rule of Five: A Landmark in Modern Drug Discovery. Source: Drug Discovery Today. URL: [Link]
-
Prodrug Strategies for Improving Permeability. Title: Prodrugs: an efficient way to breach biological barriers. Source: Expert Opinion on Therapeutic Patents. URL: [Link]
-
Benzimidazole Medicinal Chemistry. Title: Benzimidazole: A medicinally important heterocyclic moiety. Source: Medicinal Chemistry Research. URL: [Link]
stability testing of 1H-Benzimidazole-4,7-diol under different pH conditions
Technical Support Center: Stability Testing of 1H-Benzimidazole-4,7-diol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability testing of 1H-Benzimidazole-4,7-diol, with a specific focus on its behavior under different pH conditions. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust, reproducible, and built on a foundation of chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is pH a critical parameter in the stability testing of 1H-Benzimidazole-4,7-diol?
A1: The chemical structure of 1H-Benzimidazole-4,7-diol is the primary reason pH is a critical stability parameter. The molecule contains two key functional groups highly influenced by hydrogen ion concentration:
-
Phenolic Hydroxyl (-OH) Groups: The two hydroxyl groups attached to the benzene ring are weakly acidic. As the pH increases, these groups can deprotonate to form phenoxide ions. These electron-rich phenoxides are significantly more susceptible to oxidation than the protonated hydroxyl groups.[1][2][3] This oxidative degradation is often the primary degradation pathway under neutral to alkaline conditions.
-
Imidazole Ring: The imidazole moiety contains both a weakly acidic N-H proton and a weakly basic nitrogen atom. This makes the ring amphoteric, meaning its charge and reactivity can change with pH. While the core benzimidazole ring is relatively stable, extreme pH and temperature can promote hydrolytic or oxidative degradation.[4]
Therefore, the pH of the solution dictates the molecule's ionization state, which in turn governs its susceptibility to the most common degradation mechanisms: oxidation and hydrolysis.[5][6][7]
Q2: What are the most likely degradation pathways for 1H-Benzimidazole-4,7-diol at acidic, neutral, and alkaline pH?
A2: Understanding the probable degradation pathways is essential for designing a robust stability-indicating method. Based on the structure, the following pathways are anticipated:
-
Acidic Conditions (pH 1-4): In a strongly acidic medium, the primary concern is potential hydrolysis. However, the benzimidazole ring itself is generally stable to acid hydrolysis under typical forced degradation conditions.[8] The molecule will be protonated at the basic nitrogen of the imidazole ring. Stability is generally expected to be higher at low pH compared to alkaline conditions, provided no other hydrolyzable functional groups are present.
-
Neutral Conditions (pH ~7): Under neutral pH, the molecule is less prone to rapid hydrolysis. However, slow oxidation of the hydroquinone ring system can occur, especially in the presence of oxygen, trace metal ions, or light.
-
Alkaline Conditions (pH 8-12): This is typically the most critical condition. As the pH increases, the phenolic hydroxyls deprotonate. The resulting phenoxide ions are highly susceptible to oxidation, rapidly converting the hydroquinone moiety into a benzoquinone-like structure. These quinones are highly reactive electrophiles and can undergo further reactions, including polymerization, leading to colored solutions and potentially insoluble degradation products.[1][2][3] This oxidative pathway is often the most significant and rapid degradation route.
Below is a simplified representation of the primary degradation pathway under alkaline conditions.
Caption: Proposed degradation of 1H-Benzimidazole-4,7-diol at high pH.
Q3: How should I design a forced degradation study to specifically investigate pH-dependent stability?
A3: A forced degradation (or stress testing) study is fundamental to identifying degradation products and developing a stability-indicating analytical method.[8][9][10][11] The study should be systematic and cover a range of pH values as recommended by ICH guideline Q1A.[12][13][14][15]
-
Prepare Stock Solution: Prepare a stock solution of 1H-Benzimidazole-4,7-diol in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the acidic, basic, or buffer solution, typically in a 1:1 ratio. The goal is to achieve a final drug concentration suitable for analysis and to ensure the stressing agent is in excess.
-
Acid Hydrolysis: Use 0.1 M HCl.
-
Base Hydrolysis: Use 0.1 M NaOH.
-
Neutral Hydrolysis: Use high-purity water.
-
Buffer Solutions: Prepare buffers at intermediate pH values, such as pH 4.0 (Acetate Buffer) and pH 9.0 (Borate Buffer).
-
-
Incubate Samples:
-
Initially, keep samples at room temperature and monitor at early time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, incubate the samples at an elevated temperature (e.g., 60-80°C) to accelerate degradation.[8]
-
Protect samples from light unless photostability is being concurrently evaluated.
-
-
Sample Quenching and Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This is crucial to stop the degradation reaction before analysis.
-
Dilute the neutralized sample to the target analytical concentration with your mobile phase.
-
Analyze immediately using a validated stability-indicating HPLC method.
-
-
Target Degradation: The goal is to achieve 5-20% degradation of the active substance.[16] If degradation is too rapid, reduce the temperature or time. If it's too slow, increase them.
The following diagram illustrates the experimental workflow.
Caption: Workflow for a pH-dependent forced degradation study.
Q4: What are the best practices for preparing and selecting buffer solutions for these studies?
A4: The reliability of your pH stability data is directly dependent on the proper preparation of your buffer solutions.[17][18][19][20]
-
Use High-Purity Reagents: Always use analytical or HPLC-grade reagents and purified water (e.g., Milli-Q or equivalent).
-
Choose the Right Buffer: Select a buffer system whose pKa is close to the desired pH (ideally within ±1 pH unit of the pKa) to ensure adequate buffering capacity.[21]
-
Verify pH: Always measure the final pH of the buffer solution with a calibrated pH meter after all components have been dissolved.
-
Avoid Reactive Buffers: Be aware that some buffers can participate in reactions. Phosphate buffers, for instance, can sometimes catalyze hydrolysis.[5] It is good practice to run a control in pure water to assess the baseline hydrolysis rate.
| Target pH Range | Recommended Buffer System | Preparation Notes |
| 3.6 – 5.6 | Acetate Buffer | Prepare from acetic acid and sodium acetate.[19] |
| 5.8 – 8.0 | Phosphate Buffer | Prepare from monobasic and dibasic potassium or sodium phosphate.[17][19] |
| 8.1 – 10.0 | Borate Buffer | Prepare from boric acid and sodium hydroxide or sodium borate.[19] |
Q5: [TROUBLESHOOTING] I'm observing a rapid loss of 1H-Benzimidazole-4,7-diol under alkaline conditions, but I don't see significant degradation peaks. Where is my compound going?
A5: This is a classic "mass balance" problem and is very common with phenolic compounds, especially hydroquinones, under oxidative conditions.[8] The issue arises because the degradation products have properties that make them "invisible" to your standard analytical method.
Potential Causes & Solutions:
-
Formation of Insoluble Polymers: The quinone intermediates formed during oxidation are highly reactive and can polymerize to form larger, insoluble molecules that precipitate out of solution.
-
Solution: Visually inspect your stressed samples for any cloudiness or precipitate. Centrifuge the sample before injection to confirm. This loss of material is a valid part of the degradation profile.
-
-
Degradants Are Not Retained: The degradation products may be highly polar and elute in the solvent front (void volume) of your reversed-phase HPLC column.
-
Solution: Modify your HPLC gradient to be weaker initially (e.g., start with 0-2% organic solvent) to try and retain these polar compounds. Consider analysis with a HILIC (Hydrophilic Interaction Liquid Chromatography) column if polar degradants are suspected.
-
-
Degradants Lack a UV Chromophore: The degradation process might destroy the chromophore responsible for UV absorbance at your monitoring wavelength.
-
Solution: Analyze your samples using a photodiode array (PDA) detector to view the entire UV spectrum and check for absorbance at other wavelengths (e.g., lower wavelengths around 210-220 nm).[8] If available, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which do not rely on a chromophore for detection.
-
-
Adsorption to Vials: The compound or its degradants may adsorb to the surface of glass vials.
-
Solution: Use silanized glass vials or polypropylene vials to minimize surface interactions.[8]
-
Q6: [TROUBLESHOOTING] My HPLC peak for the parent compound is tailing or showing poor shape. How can I fix this?
A6: Poor peak shape is often due to undesirable secondary interactions between the analyte and the column stationary phase or an inappropriate mobile phase pH.[22][23]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The basic nitrogen in the imidazole ring can interact with residual acidic silanol groups on the surface of the silica-based C18 column, causing peak tailing.
-
Solution 1 (Low pH): Adjust the mobile phase pH to be low (e.g., pH 2.5-3.0) using an additive like formic acid or trifluoroacetic acid. At this pH, the basic nitrogen will be protonated, and the silanol groups will be non-ionized, minimizing the unwanted interaction.
-
Solution 2 (High pH): Use a modern, high-pH stable column (e.g., a hybrid silica or ethylene-bridged hybrid column) and a high pH mobile phase (e.g., pH 9-10 with ammonium bicarbonate or ammonium hydroxide). At high pH, the analyte is neutral, but the silanols are deprotonated and repulsive, which can also lead to excellent peak shape.
-
-
Column Overload: Injecting too much sample mass can cause peak fronting or tailing.
-
Solution: Dilute your sample and inject a smaller volume or lower concentration.
-
-
Column Contamination or Degradation: An old or contaminated column can lead to a variety of peak shape issues.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available from: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. Available from: [Link]
-
Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. Available from: [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
Shimadzu Corporation. (n.d.). Preparing Buffer Solutions. Available from: [Link]
-
Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available from: [Link]
-
Lab SOP Guide. (n.d.). How to Prepare Buffers for Pharmaceutical Product Analysis. Available from: [Link]
-
YouTube. (2025, April 3). ICH Q1A (R2) A deep dive in Stability Studies. Available from: [Link]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Pharmacy Infoline. (n.d.). Preparation of buffers, Stability of Buffers. Available from: [Link]
-
Solubility of Things. (n.d.). Preparation of Buffer Solutions: Techniques and Considerations. Available from: [Link]
-
E3S Web of Conferences. (2018). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. Available from: [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Available from: [Link]
-
ResearchGate. (n.d.). Effect of pH on phenol degradation. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Available from: [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5). Taylor & Francis. Available from: [Link]
-
Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical Quality Assurance. Available from: [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Online. Available from: [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Available from: [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Available from: [Link]
-
Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International. Available from: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3156. Available from: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Available from: [Link]
-
Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Available from: [Link]
-
ResearchGate. (2011). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. Available from: [Link]
-
ResearchGate. (2009). An improved methodology for the preparation of 4,7-dimethoxy-1H- benzimidazole, a key intermediate in the synthesis of 1-alkyl-1H-benzimidazole- 4,7-diones. Available from: [Link]
-
MDPI. (n.d.). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Available from: [Link]
Sources
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 18. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. pharmasciences.in [pharmasciences.in]
- 20. Preparation of buffers, Stability of Buffers - Pharmacy Infoline [pharmacyinfoline.com]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. agilent.com [agilent.com]
A Comparative Cytotoxicity Analysis: 1H-Benzimidazole-4,7-diol Derivatives versus Doxorubicin in Oncology Research
In the landscape of anticancer drug discovery, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is a perpetual endeavor. This guide provides an in-depth comparative analysis of the cytotoxic profiles of 1H-Benzimidazole-4,7-dione derivatives and the well-established chemotherapeutic agent, doxorubicin. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative potencies, mechanisms of action, and the experimental methodologies used to evaluate them.
Introduction to the Contenders: A Tale of Two Scaffolds
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, treating a broad spectrum of cancers. Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. However, its clinical utility is often hampered by significant cardiotoxicity and the development of multidrug resistance.
The 1H-benzimidazole-4,7-dione scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Benzimidazole derivatives are known to possess a wide range of biological activities, including anticancer properties.[1][2] The 4,7-dione substitution pattern is of particular interest, as quinone-containing compounds can undergo bioreductive activation in the hypoxic microenvironment of solid tumors, leading to selective cytotoxicity.[3][4]
Comparative Cytotoxicity: A Data-Driven Assessment
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values for various 1H-benzimidazole-4,7-dione derivatives and doxorubicin across several human cancer cell lines, as reported in peer-reviewed literature. It is important to note that direct comparisons are most meaningful when data is generated within the same study under identical experimental conditions.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | HCT-116 (Colon) | 5.23 ± 0.3 | [5] |
| HepG2 (Liver) | 4.50 ± 0.2 | [5] | |
| MCF-7 (Breast) | 4.17 ± 0.2 | [5] | |
| CEM/ADR 5000 (Leukemia, Resistant) | 34.50 | [6] | |
| Benzimidazole-triazole hybrid (Compound 32) | HCT-116 (Colon) | 3.87 - 8.34 | [7] |
| HepG2 (Liver) | 3.87 - 8.34 | [7] | |
| MCF-7 (Breast) | 3.87 - 8.34 | [7] | |
| 1,2,5-trisubstituted benzimidazole (Compound VIII) | CCRF/CEM (Leukemia) | 3.61 | [6] |
| CEM/ADR 5000 (Leukemia, Resistant) | 8.13 | [6] | |
| Caco-2 (Colon, Resistant) | 13.86 | [6] | |
| MCF-7 (Breast) | 23.30 | [6] | |
| Benzimidazole-4,7-dione derivative (Compound 2b) | A549 (Lung) - Hypoxia | Active | [4] |
| WM115 (Melanoma) - Hypoxia | Active | [4] | |
| 1H-benzo[d]imidazole-4,7-dione based TG2 inhibitor (Compound 8j) | ACHN (Renal) | 2.15 | [8] |
| Caki-1 (Renal) | 1.98 | [8] |
Note: The IC50 values for doxorubicin can vary between studies due to different experimental conditions.
Unraveling the Mechanisms of Cytotoxicity
A deeper understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent.
Doxorubicin: A Multi-pronged Attack
Doxorubicin's cytotoxicity stems from a combination of mechanisms, making it a potent but often non-selective agent.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The comparative analysis reveals that 1H-Benzimidazole-4,7-dione derivatives represent a promising class of cytotoxic agents. Notably, certain derivatives exhibit comparable or even superior potency to doxorubicin in specific cancer cell lines, including those with acquired drug resistance. Furthermore, the potential for more targeted mechanisms of action, such as hypoxia-selective activation and specific enzyme inhibition, suggests that these compounds may offer an improved therapeutic window with reduced off-target toxicity compared to conventional chemotherapeutics.
Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, optimize their pharmacokinetic properties, and validate their efficacy and safety in preclinical in vivo models. The continued exploration of the 1H-benzimidazole-4,7-dione scaffold holds significant promise for the development of the next generation of anticancer therapies.
References
-
Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health.
-
Synthesis and cytotoxicity evaluation of some benzimidazole-4,7-diones as bioreductive anticancer agents. PubMed.
-
Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. Taylor & Francis Online.
-
Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. National Institutes of Health.
-
Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils.
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online.
-
IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate.
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science.
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health.
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. ResearchGate.
-
In vitro growth inhibition of selected tumor cell lines by some benzimidazole-4,7-diones. ResearchGate.
-
Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. PubMed.
-
Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed.
-
A Comparative Analysis of the In Vitro and In Vivo Efficacy of 2-Substituted-1H-benzo[d]imidazole Derivatives. Benchchem.
-
Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate.
-
In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate.
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
-
A Comparative Analysis of the Selectivity Index: Benzoxazole Derivatives Versus Doxorubicin in Cancer Therapy. Benchchem.
Sources
- 1. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity evaluation of some benzimidazole-4,7-diones as bioreductive anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1H-Benzimidazole-4,7-diol and Other Benzimidazole Derivatives in Anticancer Drug Discovery
A Senior Application Scientist's Guide to Evaluating Anticancer Efficacy and Mechanisms
In the landscape of modern oncology, the benzimidazole scaffold has emerged as a privileged structure, serving as the foundation for a multitude of therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a focal point in the development of novel anticancer drugs.[1][2] This guide provides a comparative analysis of the anticancer potential of 1H-Benzimidazole-4,7-diol and its closely related derivatives against other classes of benzimidazole compounds. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays to empower researchers in their drug discovery endeavors.
For the purpose of this guide, we will focus on the readily studied and well-documented 1H-benzo[d]imidazole-4,7-dione , a close structural analog of 1H-Benzimidazole-4,7-diol. The dione form provides a solid foundation for understanding the potential of this particular substitution pattern on the benzimidazole core.
The Benzimidazole Scaffold: A Versatile Tool in Cancer Therapy
The therapeutic promise of benzimidazole derivatives stems from their ability to engage with various molecular targets crucial for cancer cell proliferation and survival. These mechanisms include, but are not limited to, the inhibition of poly(ADP-ribose) polymerase (PARP), disruption of tubulin polymerization, and modulation of protein kinase activity.[3][4] This versatility has led to the development of a diverse pipeline of benzimidazole-based anticancer agents, each with a unique profile of activity and selectivity.
1H-Benzo[d]imidazole-4,7-dione: A Focus on Apoptosis and Hypoxia-Selectivity
Recent studies have highlighted the promising anticancer properties of 1H-benzo[d]imidazole-4,7-dione derivatives. These compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines, with a particularly interesting profile of being activated under hypoxic conditions, a common feature of the tumor microenvironment.
One of the key mechanisms of action for this class of compounds appears to be the induction of apoptosis. Research has shown that certain 1H-benzo[d]imidazole-4,7-dione derivatives can trigger caspase-dependent apoptotic pathways in cancer cells, particularly under hypoxic conditions.[5] Furthermore, a novel mechanism has been identified for a potent 1H-benzo[d]imidazole-4,7-dione derivative, which acts as an inhibitor of Transglutaminase 2 (TG2).[6] This inhibition leads to the stabilization of the tumor suppressor protein p53, ultimately resulting in tumor cell apoptosis.[6]
The following table summarizes the reported in vitro anticancer activity of selected 1H-benzo[d]imidazole-4,7-dione derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Noteworthy Mechanism | Reference |
| 2-substituted benzimidazole-4,7-dione (1i) | SW620 (colon) | Comparable to doxorubicin | Not specified | [7] |
| 2-substituted benzimidazole-4,7-diones | K562 (leukemia) | Significant activity | Not specified | [7] |
| 1H-benzo[d]imidazole-4,7-dione (8j/MD102) | ACHN (renal) | 2.15 (GI50) | TG2 inhibitor, p53 stabilization | [6] |
| 1H-benzo[d]imidazole-4,7-dione (8j/MD102) | Caki-1 (renal) | 1.98 (GI50) | TG2 inhibitor, p53 stabilization | [6] |
A Comparative Look: Other Classes of Anticancer Benzimidazole Derivatives
To provide a broader context, it is essential to compare the activity of 1H-benzo[d]imidazole-4,7-dione derivatives with other well-established classes of anticancer benzimidazoles.
PARP Inhibitors
Benzimidazole-based PARP inhibitors have shown significant promise, particularly in the treatment of cancers with deficiencies in DNA repair pathways.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Noteworthy Mechanism | Reference |
| Veliparib (ABT-888) | Various | Varies | PARP-1/2 inhibitor | [3] |
Tubulin Polymerization Inhibitors
Disruption of microtubule dynamics is a clinically validated anticancer strategy, and several benzimidazole derivatives have been shown to inhibit tubulin polymerization.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Noteworthy Mechanism | Reference |
| Nocodazole | Various | Varies | Tubulin polymerization inhibitor | [3] |
Kinase Inhibitors
The benzimidazole scaffold is a common feature in many kinase inhibitors, targeting key signaling pathways involved in cancer cell growth and proliferation.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Noteworthy Mechanism | Reference |
| Benzimidazole/1,2,3-triazole hybrid (6i) | MCF-7 (breast) | 0.028 | EGFR inhibitor | |
| Benzimidazole/1,2,3-triazole hybrid (10e) | MCF-7 (breast) | 0.024 | EGFR inhibitor | [4] |
| Benzimidazole-based 1,3,4-oxadiazole (10) | MDA-MB-231 (breast) | 0.33 (EGFR IC50) | EGFR inhibitor | |
| Benzimidazole-based 1,3,4-oxadiazole (13) | SKOV3 (ovarian) | 0.38 (EGFR IC50) | EGFR inhibitor | [8] |
Experimental Protocols for Anticancer Activity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed protocols for three fundamental assays in anticancer drug screening.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds for the desired time period.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Conclusion
The benzimidazole scaffold continues to be a rich source of inspiration for the development of novel anticancer agents. While direct comparative data for 1H-Benzimidazole-4,7-diol is limited, the promising activity of its dione counterpart, particularly its ability to induce apoptosis and its selectivity for hypoxic tumor cells, warrants further investigation. By understanding the diverse mechanisms of action of different benzimidazole derivatives and employing robust experimental protocols, researchers can continue to unlock the full therapeutic potential of this versatile chemical entity in the fight against cancer.
References
-
Celik, F., Unsal-Tan, O., Ozadali-Sari, K., Gecen, Z., Atabey, T., & Ergun, A. (2022). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 10, 1089984. [Link]
-
Chojnacka, E., Gornowicz, A., Bielawska, A., & Bielawski, K. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link]
-
Garuti, L., Roberti, M., Pizzirani, D., Pession, A., Leoncini, E., Cenci, V., & Hrelia, S. (2004). Differential antiproliferative activity of new benzimidazole-4,7-diones. Il Farmaco, 59(8), 663–668. [Link]
-
Gudipati, R., Anreddy, N., & Poddutoori, R. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6922. [Link]
-
Kamal, A., Reddy, M. K., Ramaiah, M. J., & Pushpavalli, S. N. C. V. L. (2015). New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway. Acta Pharmacologica Sinica, 36(9), 1097–1106. [Link]
-
Khan, I., Ali, I., & Saleem, K. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cancer Metastasis and Treatment, 8, 20. [Link]
-
Kim, D. H., Kim, N. D., Kim, J. S., & Lee, J. S. (2023). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063. [Link]
-
Shaker, Y. M., & El-Mesery, M. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120. [Link]
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
-
Wieczorek, Z., Czarnomysy, R., & Bielawska, A. (2021). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Molecules, 26(11), 3336. [Link]
-
Wieczorek, Z., & Ołdak, E. (2018). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Molecules, 23(10), 2543. [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 5. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential antiproliferative activity of new benzimidazole-4,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]
A Comparative Analysis of 1H-Benzimidazole-4,7-diol and its N-Methylated Analog: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Methylation in Modifying a Privileged Scaffold
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its ability to interact with a wide array of biological targets.[1][2][3][4] Its structural similarity to purine nucleosides allows it to readily engage with biopolymers, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][5][6]
Within this versatile class, 1H-Benzimidazole-4,7-diol presents a particularly interesting profile. The diol functionality, resembling a catechol or hydroquinone moiety, strongly suggests inherent antioxidant and redox-modulating capabilities.[7][8] Furthermore, the dione tautomer, benzimidazole-4,7-dione, has been investigated for its potential as a bioreductive anticancer agent, selectively targeting the hypoxic environment of solid tumors.[9][10]
This guide provides a comparative analysis of 1H-Benzimidazole-4,7-diol and its N1-methylated analog, 1-methyl-1H-benzimidazole-4,7-diol. Methylation is a fundamental and powerful tool in drug design, often employed to fine-tune a molecule's physicochemical and pharmacokinetic properties. By blocking the hydrogen-bond donating ability of the imidazole N-H, increasing lipophilicity, and altering the compound's pKa, N-methylation can profoundly impact target binding, cell permeability, and metabolic stability.[3][11]
This analysis will delve into the anticipated shifts in physicochemical properties, explore the resulting impact on key biological activities—namely antioxidant potential and enzyme inhibition—and provide detailed experimental protocols for researchers to validate these comparisons in a laboratory setting. Our objective is to elucidate the causality behind these molecular modifications, providing a robust framework for the rational design of next-generation benzimidazole-based therapeutics.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a single methyl group at the N-1 position of the benzimidazole ring fundamentally alters the molecule's electronic and steric landscape. These changes have predictable consequences on its physicochemical behavior, which are critical determinants of its ultimate biological fate and efficacy.
The most immediate effect of N-methylation is the removal of the acidic proton on the imidazole ring.[12] This eliminates the possibility of tautomerism and removes a key hydrogen bond donor site, which can drastically alter solubility and target interaction profiles.[13]
| Property | 1H-Benzimidazole-4,7-diol (Parent) | 1-Methyl-1H-benzimidazole-4,7-diol (Analog) | Rationale for Change |
| Molecular Weight | ~150.13 g/mol | ~164.16 g/mol | Addition of a -CH₃ group. |
| Hydrogen Bond Donors | 3 (two -OH, one N-H) | 2 (two -OH) | N-methylation removes the imidazole N-H donor. |
| pKa | ~5.5 (imidazole N-H is weakly acidic) | Higher than parent (imidazole N is more basic) | The electron-donating methyl group increases the basicity of the non-methylated nitrogen. The acidic N-H proton is absent. |
| LogP (Lipophilicity) | Lower | Higher | The addition of a non-polar methyl group increases lipophilicity, which can enhance membrane permeability.[11] |
| Aqueous Solubility | Higher | Lower | The loss of a key hydrogen bond donor (N-H) and increased lipophilicity typically reduce solubility in polar solvents.[11] |
| Reactivity | Susceptible to N-alkylation/acylation | N-1 position is blocked | The primary reactive site on the imidazole ring is now occupied, directing further substitutions elsewhere. |
Comparative Biological Activity: The Impact of a Methyl Group
The alterations in physicochemical properties directly translate into changes in biological activity. We will explore two key activities inherent to the benzimidazole-diol scaffold: antioxidant potential and tyrosinase inhibition.
Antioxidant & Radical Scavenging Activity
The 4,7-diol substitution pattern on the benzene ring is analogous to hydroquinone, a well-known antioxidant.[7] The ability of these hydroxyl groups to donate a hydrogen atom to quench free radicals is the primary mechanism of this activity.[8][14]
-
1H-Benzimidazole-4,7-diol : Expected to be a potent antioxidant. The presence of two phenolic hydroxyl groups allows for efficient scavenging of radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[15] The N-H proton is less likely to be involved in radical scavenging compared to the more labile phenolic protons.
-
1-Methyl-1H-benzimidazole-4,7-diol : The core antioxidant moiety (the diol system) remains intact. Therefore, this analog is also expected to exhibit strong antioxidant activity. However, the altered electronic properties due to the electron-donating methyl group could subtly modulate the bond dissociation energy of the O-H bonds, potentially leading to a slight enhancement or reduction in scavenging efficiency.
The primary hypothesis is that both compounds will be effective antioxidants, with the core activity driven by the diol group.
Enzyme Inhibition: Targeting Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[16][17][18] Benzimidazole derivatives have been widely reported as potent tyrosinase inhibitors.[19][20] The inhibitory mechanism often involves chelation of the copper ions within the enzyme's active site and interactions with key amino acid residues.
-
1H-Benzimidazole-4,7-diol : The imidazole N-H group is capable of acting as a hydrogen bond donor, which could be a critical interaction for anchoring the molecule within the tyrosinase active site. The diol groups may also contribute to binding or copper chelation.
-
1-Methyl-1H-benzimidazole-4,7-diol : The methylation at N-1 blocks a key hydrogen bond donation site. This could potentially decrease its binding affinity for tyrosinase if the N-H interaction is critical for inhibition. Conversely, the increased lipophilicity could enhance its ability to access the hydrophobic active site, potentially offsetting the loss of the H-bond. This creates a compelling structure-activity relationship (SAR) question that can only be resolved through direct experimental comparison.[21]
Experimental Design & Protocols
To empirically validate the hypotheses outlined above, a series of well-defined experiments are required. The following protocols are designed to be self-validating and provide clear, quantitative data for a robust comparative analysis.
Workflow for Comparative Analysis
Caption: General workflow for the comparative analysis of the two compounds.
Protocol 1: DPPH Free Radical Scavenging Assay
This protocol measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction is observed as a color change from purple to yellow, measured spectrophotometrically.
A. Materials:
-
1H-Benzimidazole-4,7-diol and its methylated analog
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
B. Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Preparation of Test Compounds: Prepare 1 mM stock solutions of the parent compound, the methylated analog, and ascorbic acid in methanol or DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1 µM to 500 µM).
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of your test compounds, positive control, or blank (methanol/DMSO) to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance with the test compound.
-
IC₅₀ Determination: Plot the % inhibition against the concentration of the compounds and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[22]
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This protocol determines the inhibitory effect of the compounds on the activity of mushroom tyrosinase, using L-DOPA as a substrate. Enzyme activity is monitored by measuring the formation of dopachrome at 475 nm.[23]
A. Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
1H-Benzimidazole-4,7-diol and its methylated analog
-
Kojic acid (positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
B. Procedure:
-
Enzyme & Substrate Preparation:
-
Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer.
-
Prepare a 2 mM L-DOPA solution in phosphate buffer.
-
-
Test Compound Preparation: Prepare 1 mM stock solutions of the test compounds and kojic acid in DMSO. Perform serial dilutions in phosphate buffer.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
20 µL of various concentrations of your test compounds or positive control.
-
140 µL of phosphate buffer.
-
20 µL of the tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[23]
-
Reaction Initiation: Add 20 µL of the L-DOPA substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculation: Determine the rate of reaction (V₀) from the initial linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] * 100
-
IC₅₀ Determination: Plot the % inhibition against the inhibitor concentration to determine the IC₅₀ value.[22]
Understanding Tyrosinase Inhibition Mechanisms
To further characterize a potent inhibitor, it is crucial to determine its mode of inhibition (e.g., competitive, non-competitive). This is achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot.[24]
Caption: Potential modes of enzyme inhibition by benzimidazole derivatives.
Conclusion and Future Directions
This guide outlines a direct comparative framework for evaluating 1H-Benzimidazole-4,7-diol and its N-methylated analog. The strategic addition of a methyl group is predicted to increase lipophilicity and alter the hydrogen bonding profile, with significant downstream consequences for biological activity. While the core antioxidant capacity is likely to be retained, the impact on specific enzyme inhibition, such as with tyrosinase, is less certain and highlights a key structure-activity relationship question.
The provided experimental protocols offer a clear path to generating the quantitative data needed to resolve these questions. By comparing the IC₅₀ values from these assays, researchers can directly measure the impact of N-methylation on potency. This data-driven approach is fundamental to medicinal chemistry, allowing for the iterative refinement of lead compounds. Future studies could expand this analysis to include O-methylation of the diol groups, further exploring the electronic and steric requirements for optimal activity and providing deeper insights into the pharmacological potential of this versatile benzimidazole scaffold.
References
A complete list of all sources cited within this guide is provided below.
- Zhou, W., Tang, J., Zhou, X., & Liu, J. (2022). Tyrosinase Inhibition by Novel Benzimidazole-thione Schiff Base Derivatives. Letters in Drug Design & Discovery, 19(9), 782-790. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAw3k7D9XzXU39sGnW2PyEvULZ29liLHFXxavR8eqE5B196GMIEpP9S79E8V4OpU6sRYcRpiaNnp3QcKIzVf8yA_-TD8jXQLSYOVT-uGWk-nagwlK781Sn4K29XIuFAMSaEZfbnJTO2dPRY2-5lVumOLKCupGVMdaixKnqi84cRhyIp8oHDq4Sh2Bx_qiCl14=]
- Karatas, M. O., Alici, B., Cetinkaya, E., Bilen, Ç., Gençer, N., & Arslan, O. (2014). Synthesis, characterization, and tyrosinase inhibitory properties of benzimidazole derivatives. Bioorganic Chemistry, 40(4), 497-502. [Available at: https://pubmed.ncbi.nlm.nih.gov/25898760/]
- Anonymous. (2023). Inhibition of albendazole and 2-(2-aminophenyl)-1H-benzimidazole against tyrosinase: mechanism, structure-activity relationship, and anti-browning effect. PubMed. [Available at: https://pubmed.ncbi.nlm.nih.gov/37381533/]
- Anonymous. (2025). Tyrosinase Inhibition by Novel Benzimidazole-thione Schiff Base Derivatives. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs4hdNgmSt-_Y67c1bNdpk2pWZc1VUNf_2XmzgsBi8M4vLoxySEvDF2YTNJvixz8mEI39Bw9r-KIFLLK546vfmNS5Wd3LU7equ5iemVVif3QMhYacG7F9ci8IUpoWTSQ6hyj9fUqAfb89nLJYmBHO3dHkHY4dz3wXC6HyC000CbGyGiJeXUxqsVUwopVAr6DZMJvNeFhSB83juqRXYZ1t2jIYBRnfd9FqWfbsYNYMWI0I1bcWqCT00sg==]
- Anonymous. (2022). Tyrosinase Inhibition by Novel Benzimidazole-thione Schiff Base Derivatives. Bentham Science. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1iWV7rawYrxSgCz6irOn7S2yM_66YqM3y99tvwP8jNXILS2j_kCj9G_QmV_uvy5Elw8mSzG5RTJSes-mMpY_jU-1PZFvL1CFgf1eV45eJT3P9Z8Bvd8gfKVMcwsy0lAb9bqVTlrANMw0=]
- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220-3. [Available at: https://pubmed.ncbi.nlm.nih.gov/24219759/]
- Anonymous. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Available at: https://www.mdpi.com/1420-3049/27/19/6638]
- Anonymous. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. [Available at: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.951091/full]
- Anonymous. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem. [Available at: https://www.benchchem.com/application-notes/35/application-notes-and-protocols-for-studying-enzyme-inhibition-a-general-framework]
- Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. ACS Publications. [Available at: https://pubs.acs.org/doi/10.1021/jo401978b]
- Anonymous. (n.d.). Benzimidazole N-Methylation: A Technical Support Guide. Benchchem. [Available at: https://www.benchchem.
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2014). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Molecules, 19(10), 15416-15431. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270802/]
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2014). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Semantic Scholar. [Available at: https://vertexaisearch.cloud.google.
- Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3505-3524. [Available at: https://pubmed.ncbi.nlm.nih.gov/27150377/]
- Garuti, L., Roberti, M., Pizzirani, D., Pession, A., Leoncini, E., Cenci, V., & Hrelia, S. (2004). Differential antiproliferative activity of new benzimidazole-4,7-diones. Il Farmaco, 59(8), 663-8. [Available at: https://pubmed.ncbi.nlm.nih.gov/15262537/]
- Anonymous. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Available at: https://www.researchgate.
- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. [Available at: https://www.semanticscholar.org/paper/Development-of-a-regioselective-N-methylation-of-Den-Berge-Robiette/1572076136d892801452140409c9053982e54297]
- Anonymous. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325251/]
- Anonymous. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. National Institutes of Health (NIH). [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10147614/]
- Anonymous. (n.d.). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. MDPI. [Available at: https://www.mdpi.com/2227-7390/11/5/88]
- Anonymous. (n.d.). New 2-Methyl Benzimidazole Derivatives bearing 4-Thiazolidinone Heterocyclic Rings: Synthesis, Preliminary Pharmacological Assessment and Docking Studies. ResearchGate. [Available at: https://www.researchgate.net/publication/349788050_New_2-Methyl_Benzimidazole_Derivatives_bearing_4-Thiazolidinone_Heterocyclic_Rings_Synthesis_Preliminary_Pharmacological_Assessment_and_Docking_Studies]
- Anonymous. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0739s3y13vkfMtl9fWFCWWHYZgTAJ2EZADn0V5pQit9ILvLpBEJvpoPJX2yyjb1sKPU4m3hqhOunrFzXf5QYNRNjTq5lnleiMyY9i9WZc8SA571F2_wirQ_DeN0cv9MKEx6n3UXfQoEE8zQn1QaYGSwCa3ytrPKcHLWHE59xQZ5WM21YlFyzomA==]
- Anonymous. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8756303/]
- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(5), 499-514. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2702010/]
- Ayhan-Kilcigil, G., Kus, C., Ozdamar, E. D., Can-Eke, B., & Iscan, M. (2007). Antioxidant and antifungal properties of benzimidazole derivatives. Folia Microbiologica, 52(1), 69-74. [Available at: https://pubmed.ncbi.nlm.nih.gov/17455755/]
- Anonymous. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Topics in Medicinal Chemistry. [Available at: https://pubmed.ncbi.nlm.nih.gov/38311918/]
- Anonymous. (n.d.). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. IJPSR. [Available at: https://ijpsr.com/bft-article/a-review-on-chemistry-of-benzimidazole-nucleus-and-its-biological-significance/?id=1450]
- Anonymous. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. [Available at: https://www.chemeo.com/cid/43-013-1/1H-Benzimidazole]
- Anonymous. (n.d.). Benzimidazole. PubChem. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Benzimidazole]
- Anonymous. (n.d.). In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives. MDPI. [Available at: https://www.mdpi.com/1420-3049/23/11/2900]
- Anonymous. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Available at: https://pubs.acs.org/doi/10.1021/acsomega.3c03264]
- Anonymous. (n.d.). Antioxidant Activities of Indole and Benzimidazole Derivatives. Semantic Scholar. [Available at: https://pdfs.semanticscholar.org/2464/534125807908b8b7e28383f124578b80b2a9.pdf]
- Anonymous. (n.d.). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. [Available at: https://dergipark.org.tr/en/download/article-file/2928135]
- Anonymous. (2025). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA3iQLtdmbOTWBGTSHC_PZ3QkjV-kxUqGtRg0Yf67GoX_k6o2Jx73SUyapZvtfVQ7UvvGtL4O3Q1NUNlxxLjFPXTmE04b_OaSuseV3CGvPBBxUlMjfGQtTmCF9Q4zrAcUSGUt45b-ghDcRYstbKA9KPzAI0AboqLoE0mRIrG6jAhtOwuHcUju-4S43Q-mO-g1bESCO0xYZ-PwNuKTkqAMvN1PdtIS-8de21x_EtvsMJz5FIvZ0qzW_WyX1ssNpnVBUXXy4XNKs-8E35DBFN2LMX56aUkV9IAVPOKutEptv_xAgrU0=]
- Anonymous. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH. [Available at: https://www.biomol.com/resources/guides/small-molecule-inhibitors-selection-guide]
- Anonymous. (2023). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. ResearchGate. [Available at: https://www.researchgate.net/publication/370077815_Understanding_Antioxidant_Abilities_of_Dihydroxybenzenes_Local_and_Global_Electron_Transfer_Properties]
- Anonymous. (n.d.). Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI. [Available at: https://www.mdpi.com/journal/ijms/special_issues/enzyme_inhibition_biophysical]
- Anonymous. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Available at: https://www.ncbi.nlm.nih.gov/books/NBK91992/]
- Anonymous. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar. [Available at: https://www.semanticscholar.org/paper/Chemical-Synthesis-and-Hemi-Synthesis-of-Novel-a-Process-Abrougui-Dhahri/b9b3f36070a72439a2f6057a79a59b7364653e02]
- Anonymous. (n.d.). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. National Institutes of Health (NIH). [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893902/]
- Anonymous. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. National Institutes of Health (NIH). [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305041/]
- Anonymous. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. [Available at: https://pubs.acs.org/doi/10.1021/acsomega.2c03387]
- Anonymous. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. National Institutes of Health (NIH). [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4883929/]
- Anonymous. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Available at: https://www.researchgate.
- Anonymous. (n.d.). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. OUCI. [Available at: https://base.ouci.dntb.gov.ua/en/search/run/Comparative%20Studies%20of%20Benzimidazoles%20Synthetic%20Routes%20and%20its%20Biological%20Activity]
- Anonymous. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Medicinal Chemistry. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10972412/]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives | Semantic Scholar [semanticscholar.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Antioxidant and antifungal properties of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. Tyrosinase Inhibition by Novel Benzimidazole-thione Schiff Base Derivatives | Bentham Science [eurekaselect.com]
- 19. Synthesis, characterization, and tyrosinase inhibitory properties of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of albendazole and 2-(2-aminophenyl)-1H-benzimidazole against tyrosinase: mechanism, structure-activity relationship, and anti-browning effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.biomol.com [resources.biomol.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 1H-Benzimidazole-4,7-diol Derivatives as Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1H-Benzimidazole-4,7-diol derivatives, a promising class of compounds with significant potential in anticancer drug development. We will explore their unique mechanism as bioreductive agents, detail the impact of structural modifications on their cytotoxic activity, and provide comprehensive experimental protocols for their synthesis and evaluation.
The 1H-Benzimidazole-4,7-diol scaffold, and its oxidized form, 1H-Benzimidazole-4,7-dione, has garnered considerable attention due to its structural similarity to quinones found in naturally occurring anticancer agents.[1] This quinone-like moiety is key to their function as bioreductive prodrugs. In the hypoxic (low oxygen) environment characteristic of solid tumors, these compounds can be reduced by cellular reductases to their hydroquinone form, which is a potent cytotoxic agent. This selective activation in tumor microenvironments offers a significant therapeutic advantage by minimizing toxicity to healthy, well-oxygenated tissues.[2]
The Core Scaffold: A Foundation for Potent and Selective Cytotoxicity
The fundamental 1H-Benzimidazole-4,7-dione structure is the cornerstone of the anticancer activity of these derivatives. The dione system is readily reduced to the corresponding diol (hydroquinone) under hypoxic conditions. This conversion is critical for the cytotoxic effect, which is often mediated through the generation of reactive oxygen species (ROS) and the alkylation of cellular macromolecules, ultimately leading to apoptosis.[2]
Structure-Activity Relationship: Decoding the Impact of Substituents
Systematic modifications of the 1H-Benzimidazole-4,7-dione core have revealed critical insights into the determinants of anticancer potency and selectivity. The key positions for substitution are the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring system.
Substitutions at the C-2 Position
The C-2 position is a primary site for modification to modulate the electronic properties and steric bulk of the molecule, significantly influencing its biological activity.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent at the C-2 position plays a crucial role. While a comprehensive comparison is still a subject of ongoing research, initial studies suggest that both electron-donating and electron-withdrawing groups can lead to potent anticancer compounds, indicating a complex interplay of factors.[1]
-
Aryl and Heteroaryl Substituents: Introduction of various aryl and heteroaryl groups at the C-2 position has been a common strategy. The nature of these rings and their substituents can impact DNA interaction and enzyme inhibition. For instance, some 2-substituted derivatives have shown the ability to act as topoisomerase inhibitors.[1]
-
Linker-mediated Dimerization: Dimeric benzimidazole-4,7-diones, connected by a linker at the C-2 position, have demonstrated exceptional cytotoxicity, in some cases comparable to the established anticancer agent Mitomycin C.[3] This suggests that dimerization may enhance the molecule's ability to crosslink DNA or interact with multiple binding sites on its target proteins.
Substitutions at the N-1 Position
Alkylation or arylation at the N-1 position can influence the compound's lipophilicity and its interaction with biological targets.
-
Small Alkyl Groups: The introduction of small alkyl groups, such as methyl, can be beneficial for activity. For example, 2-chloromethyl-1,5,6-trimethyl-1H-benzimidazole-4,7-dione has been used as a key intermediate in the synthesis of potent derivatives.[3]
-
Bulky Substituents: The impact of larger, bulkier substituents at N-1 is an area for further exploration to optimize pharmacokinetic and pharmacodynamic properties.
Substitutions at the C-5 and C-6 Positions
Modifications on the benzene ring portion of the benzimidazole core, specifically at the C-5 and C-6 positions, can fine-tune the redox potential of the quinone system and influence the compound's selectivity.
-
Halogenation: The introduction of halogen atoms, such as chlorine, at the C-6 position has been shown to be a viable strategy in the development of potent P2X3 receptor antagonists based on the benzimidazole-4,7-dione scaffold, suggesting a potential role for these derivatives beyond anticancer applications.[4]
-
Methylation: Methylation at the C-5 and C-6 positions is a feature of some of the more active synthesized derivatives, indicating that these small lipophilic groups may enhance cellular uptake or interaction with the target.[3]
Comparative Analysis of Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity of representative 1H-Benzimidazole-4,7-dione derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | C-2 Substituent | N-1, C-5, C-6 Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Dimer 17 | Dimeric structure linked at C-2 | N-1, C-5, C-6 Trimethyl | Colon, Breast, Lung | Comparable to Mitomycin C | [3] |
| Compound 2b | Nitrophenyl | - | A549 (Lung), WM115 (Melanoma) | Most active in hypoxia | [2] |
| Compound 2a | Chlorophenyl | - | A549 (Lung), WM115 (Melanoma) | Active in hypoxia | [2] |
| Compound 2d | Naphthyl | - | A549 (Lung), WM115 (Melanoma) | Active in hypoxia | [2] |
Mechanistic Insights: Targeting the Hallmarks of Cancer
1H-Benzimidazole-4,7-diol derivatives exert their anticancer effects through a multi-pronged approach, primarily centered on their bioreductive activation in hypoxic tumor environments.
Bioreductive Activation and Oxidative Stress
The core mechanism involves the enzymatic reduction of the benzimidazole-4,7-dione to the hydroquinone form. This process is more efficient in the low-oxygen conditions of tumors. The resulting hydroquinone can then undergo redox cycling, leading to the production of cytotoxic reactive oxygen species (ROS), which induce cellular damage and trigger apoptosis.
Caption: Bioreductive activation of benzimidazole-4,7-diones in hypoxic tumor cells.
Induction of Apoptosis
A key outcome of the cytotoxic activity of these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of the caspase cascade, a family of proteases that execute the apoptotic process.
Caption: Simplified pathway of apoptosis induction by benzimidazole-4,7-diol derivatives.
Experimental Protocols
General Synthesis of 2-Substituted 1H-Benzimidazole-4,7-diones
The synthesis of these derivatives often involves a multi-step process, with a key step being the condensation of a substituted o-phenylenediamine with an appropriate aldehyde, followed by oxidation to the dione form. Microwave-assisted synthesis has been shown to be an efficient method for some of these steps.[3]
Step 1: Synthesis of the Benzimidazole Core
-
In a round-bottom flask, dissolve the appropriately substituted o-phenylenediamine in a suitable solvent (e.g., ethanol).
-
Add the desired aldehyde to the solution.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Oxidation to the Benzimidazole-4,7-dione
-
Dissolve the synthesized benzimidazole in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent (e.g., ceric ammonium nitrate) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum to obtain the final benzimidazole-4,7-dione derivative.
In Vitro Cytotoxicity Assessment: WST-1 Assay
The WST-1 assay is a colorimetric method to assess cell viability based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells.[5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
1H-Benzimidazole-4,7-dione derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzimidazole-4,7-dione derivatives in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Step-by-step workflow for the WST-1 cytotoxicity assay.
Apoptosis Detection: Caspase-3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well white-walled microplates
-
1H-Benzimidazole-4,7-dione derivatives
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with the benzimidazole-4,7-dione derivatives as described for the WST-1 assay.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion and Future Directions
The 1H-Benzimidazole-4,7-diol/dione scaffold represents a versatile and promising platform for the development of novel anticancer agents. Their unique bioreductive properties offer a pathway to tumor-selective cytotoxicity, a highly sought-after characteristic in cancer chemotherapy. The structure-activity relationships discussed in this guide highlight the importance of strategic substitutions at the C-2, N-1, C-5, and C-6 positions to optimize potency and selectivity.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives with diverse substituents to build a more comprehensive understanding of the SAR.
-
Elucidation of molecular targets: Identifying the specific cellular reductases involved in the activation of these compounds and their downstream molecular targets to better understand their mechanism of action.
-
In vivo evaluation: Testing the most promising derivatives in preclinical animal models of cancer to assess their efficacy and safety in a more complex biological system.
-
Combination therapies: Exploring the potential of these compounds in combination with other anticancer agents to overcome drug resistance and enhance therapeutic outcomes.
By continuing to explore the rich chemistry and biology of 1H-Benzimidazole-4,7-diol derivatives, the scientific community can pave the way for the development of a new generation of targeted and effective cancer therapies.
References
-
Creative Bioarray. WST-1 Assay Protocol for Cell Proliferation and Viability. Available from: [Link]
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2014).
- Gellis, A., Boufatah, N., Vanelle, P., & Maldonado, J. (2008). Synthesis and cytotoxicity evaluation of some benzimidazole-4,7-diones as bioreductive anticancer agents. European Journal of Medicinal Chemistry, 43(9), 1858–1864.
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2014).
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2014). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Molecules (Basel, Switzerland), 19(10), 15361–15377.
- Gellis, A., Boufatah, N., Vanelle, P., & Maldonado, J. (2008). Synthesis and cytotoxicity evaluation of some benzimidazole-4,7-diones as bioreductive anticancer agents. European journal of medicinal chemistry, 43(9), 1858–1864.
-
ResearchGate. Representation of various targets of 1H-benzimidazolederivatives having anticancer effects. Available from: [Link]
-
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Available from: [Link]
- Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & El-Gazzar, A. R. B. A. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1230, 129883.
- Jo, S., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents. Molecules, 27(4), 1269.
Sources
- 1. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity evaluation of some benzimidazole-4,7-diones as bioreductive anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Cross-Validation of 1H-Benzimidazole-4,7-dione's Anticancer Activity: A Comparative Guide for Researchers
In the landscape of anticancer drug discovery, the benzimidazole scaffold has emerged as a privileged structure, owing to its resemblance to endogenous purines and its ability to interact with a multitude of biological targets.[1][2] Among its numerous derivatives, the 1H-benzimidazole-4,7-dione core has garnered significant attention for its potent cytotoxic activities across various cancer models. This guide provides a comprehensive cross-validation of the anticancer activity of 1H-benzimidazole-4,7-dione derivatives, offering a comparative analysis against established chemotherapeutic agents and detailing the experimental frameworks necessary for their evaluation.
This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and actionable protocols to facilitate further investigation into this promising class of compounds.
The Rationale for Targeting Cancer with 1H-Benzimidazole-4,7-diones
The unique chemical architecture of 1H-benzimidazole-4,7-diones endows them with diverse mechanisms of anticancer action. Their quinone moiety makes them amenable to bioreductive activation in the hypoxic microenvironments characteristic of solid tumors, leading to the generation of cytotoxic radicals that induce DNA damage.[3][4][5] Furthermore, specific derivatives have been engineered to inhibit key signaling pathways and enzymes that are crucial for cancer cell survival and proliferation.
A noteworthy example is the targeted inhibition of Transglutaminase 2 (TG2), an enzyme overexpressed in certain cancers like renal cell carcinoma (RCC). TG2 can inactivate the tumor suppressor protein p53 by forming a protein complex. Novel 1H-benzimidazole-4,7-dione derivatives have been shown to disrupt this interaction, leading to p53 stabilization, subsequent downregulation of the pro-survival PI3K/Akt/mTOR pathway, and induction of apoptosis.[6]
Comparative Efficacy in Diverse Cancer Models
The true potential of a novel anticancer agent is revealed through its performance relative to the current standards of care. This section provides a comparative analysis of the cytotoxic activity of 1H-benzimidazole-4,7-dione derivatives against conventional chemotherapeutics in various cancer cell lines.
Renal Cell Carcinoma (RCC)
In RCC models, where TG2 overexpression is a key oncogenic driver, the derivative MD102 has demonstrated potent activity. A comparison of its 50% growth inhibition (GI50) values with standard-of-care agents for advanced RCC, such as tyrosine kinase inhibitors (e.g., Sunitinib), is crucial for contextualizing its potential. While direct comparative cell-based assay data is emerging, the GI50 values for MD102 in ACHN and Caki-1 RCC cell lines are highly promising.[6]
Table 1: Activity of MD102 (a 1H-Benzimidazole-4,7-dione derivative) in RCC Cell Lines
| Compound | Cell Line | Assay | GI50 (µM) | Reference |
| MD102 | ACHN | SRB | 2.15 | [6] |
| MD102 | Caki-1 | SRB | 1.98 | [6] |
Standard of care for localized RCC is primarily surgical, while systemic therapies like Sunitinib and Pembrolizumab are used for advanced disease.[][8][9][10][11]
Leukemia and Colon Cancer
Studies have shown significant antiproliferative activity of 1H-benzimidazole-4,7-dione derivatives in leukemia (K562) and colon cancer (SW620) cell lines. Notably, one derivative, compound 1i, exhibited activity comparable to that of doxorubicin in SW620 cells, a widely used and potent chemotherapeutic agent.[12]
Table 2: Comparative Activity in Leukemia and Colon Cancer Cell Lines
| Compound | Cell Line | Comparator | Activity Comparison | Reference |
| Various derivatives | K562 | - | Significant antiproliferative activity | [12] |
| Compound 1i | SW620 | Doxorubicin | Highly significant activity, comparable to Doxorubicin | [12] |
Lung Adenocarcinoma and Malignant Melanoma
As potential bioreductive agents, 1H-benzimidazole-4,7-dione derivatives have been tested in human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines under hypoxic conditions. Their cytotoxic effects were compared to tirapazamine, another hypoxia-activated prodrug. Several benzimidazole-4,7-dione derivatives demonstrated superior or comparable activity to tirapazamine.[3][4][13]
Table 3: IC50 Values in Lung and Melanoma Cancer Cell Lines under Hypoxic Conditions
| Compound | Cell Line | IC50 (µM) | Comparator (Tirapazamine) IC50 (µM) | Reference |
| Compound 1a | A549 | < 100 | 166 | [13] |
| Compound 1b | A549 | < 100 | 166 | [13] |
| Compound 1c | A549 | < 100 | 166 | [13] |
| Compound 2c | A549 | < 100 | 166 | [13] |
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is paramount for rational drug development. The following section details the key signaling pathway modulated by TG2-inhibiting 1H-benzimidazole-4,7-diones and provides a comparative overview of the mechanisms of standard chemotherapeutic agents.
The TG2-p53-Akt-mTOR Pathway
In certain cancers, the overexpression of TG2 leads to the inactivation of the p53 tumor suppressor. The 1H-benzimidazole-4,7-dione derivative MD102 inhibits TG2, thereby stabilizing p53. Active p53 can then suppress the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[6][14][15][16][17][18] This ultimately leads to the induction of apoptosis.
Mechanisms of Comparator Drugs
Table 4: Mechanisms of Action of Comparator Chemotherapeutics
| Drug | Mechanism of Action |
| Doxorubicin | Intercalates into DNA, disrupting topoisomerase II-mediated DNA repair, and generates reactive oxygen species, leading to DNA and cell membrane damage.[3][4][][8][13] |
| Etoposide | Forms a ternary complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks and apoptosis.[9][10][12][19][20] |
| Tirapazamine | A bioreductive prodrug that is activated under hypoxic conditions to a radical species that causes DNA single- and double-strand breaks. It may also act as a topoisomerase II poison under hypoxia.[5][6][21][22][23] |
Essential Experimental Protocols
To ensure the reproducibility and validity of findings, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the anticancer activity of 1H-benzimidazole-4,7-dione derivatives.
Cell Viability Assessment: WST-1 Assay
The WST-1 assay is a colorimetric method to quantify cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1H-benzimidazole-4,7-dione derivatives and comparator drugs. Add the compounds to the respective wells and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a humidified incubator. The optimal incubation time depends on the cell type and should be determined empirically.[24][25][26][27]
-
Shaking: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 420-480 nm using a microplate reader. Use a reference wavelength above 600 nm to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 values.
Apoptosis Detection: Caspase-3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a white-walled 96-well plate as described for the WST-1 assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and luciferase.[1][11]
-
Assay Procedure (Add-Mix-Measure):
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to control wells.
DNA Damage Assessment: In Situ γH2AX Assay
This assay detects the phosphorylation of histone H2AX at serine 139 (γH2AX), an early cellular response to DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Culture adherent cells in a 96-well microplate and treat with compounds as previously described. Include a positive control such as etoposide.
-
Cell Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for phospho-H2AX (Ser139).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Colorimetric Detection:
-
Add a developing solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: The intensity of the color is proportional to the amount of γH2AX, indicating the level of DNA damage.
Conclusion and Future Directions
The 1H-benzimidazole-4,7-dione scaffold represents a versatile and potent platform for the development of novel anticancer agents. The data presented in this guide demonstrates that derivatives of this class exhibit significant cytotoxic activity in a range of cancer models, with efficacy comparable to or exceeding that of established chemotherapeutic drugs in specific contexts. Their diverse mechanisms of action, including the targeted inhibition of cancer-specific pathways and bioreductive activation in hypoxic tumors, underscore their therapeutic potential.
Future research should focus on comprehensive in vivo studies to validate the in vitro findings, detailed pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide their clinical application. The experimental protocols and comparative data provided herein offer a robust framework for researchers to advance the investigation of this promising class of anticancer compounds.
References
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
-
Etoposide. (2023, December 29). In Wikipedia. [Link]
-
Doxorubicin. (2024, January 9). In Wikipedia. [Link]
-
Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421–433. [Link]
-
Zielińska, E., Wójcik, M., & Wesołowska, O. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cells, 12(4), 659. [Link]
-
What is the mechanism of Doxorubicin Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Etoposide? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
van Maanen, J. M., de Vries, J., Pappie, D., van den Berg, H. W., Pinedo, H. M., van der Vijgh, W. J., & Broxterman, H. J. (1988). Mechanism of action of antitumor drug etoposide: a review. Journal of the National Cancer Institute, 80(19), 1526–1533. [Link]
-
What is Tirapazamine used for? (2024, June 27). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
Anderson, R. F., Harris, T. A., & Denny, W. A. (2001). Mechanism of the proposed dual action of tirapazamine (TPZ). Enzymatic one-electron reduction to a radical which can either damage DNA or be oxidized by a second molecule of TPZ. Journal of the American Chemical Society, 123(48), 12059–12066. [Link]
-
Tirapazamine. (2023, November 29). In Wikipedia. [Link]
-
Saggar, J. K., & Tannock, I. F. (2007). Tirapazamine: a novel agent targeting hypoxic tumor cells. Expert opinion on investigational drugs, 16(11), 1785–1793. [Link]
-
Peters, K. B., Chmura, S. J., & Kinsella, T. J. (2001). Tirapazamine: A Hypoxia-activated Topoisomerase II Poison. Clinical Cancer Research, 7(11), 3528–3534. [Link]
-
WST-1 Assay Protocol for Cell Proliferation and Viability. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
-
Bailey, C. K., & Mintz, E. M. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of visualized experiments : JoVE, (86), 51347. [Link]
-
EpiQuik In Situ DNA Damage H2AX-Ser139 (γH2AX) Assay Kit. (n.d.). EpigenTek. Retrieved January 12, 2026, from [Link]
-
Muse® Caspase-3/7 Kit. (n.d.). Luminex Corporation. Retrieved January 12, 2026, from [Link]
-
CytoSelect™ WST-1 Cell Proliferation Assay Reagent. (n.d.). Cell Biolabs. Retrieved January 12, 2026, from [Link]
-
EpiQuik™ In Situ DNA Damage H2AX- Ser139 (γH2AX) Assay Kit. (n.d.). EpigenTek. Retrieved January 12, 2026, from [Link]
-
DNA damage detection In situ, ex vivo and In vivo - Methods and protocols. (2017). ResearchGate. [Link]
-
Pilco-Ferreto, N., & Calaf, G. M. (2016). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. International journal of molecular sciences, 17(12), 2100. [Link]
-
Lam, M., & Penedo, F. (2015). In Situ Detection of Complex DNA Damage Using Microscopy: A Rough Road Ahead. International journal of molecular sciences, 16(12), 29923–29938. [Link]
-
Zhang, C., Liu, J., Xu, D., & He, X. (2020). The Cross Talk Between p53 and mTOR Pathways in Response to Physiological and Genotoxic Stresses. Current pharmaceutical design, 26(21), 2469–2482. [Link]
-
Sphyris, N., & Harrison, B. J. (2011). p53 suppresses carcinoma progression by inhibiting mTOR pathway activation. Oncogene, 30(4), 438–448. [Link]
-
Tew, B. Y., Abu-Bakar, A., & Tan, S. W. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in pharmacology, 12, 717842. [Link]
-
Chen, Y., Zhang, Y., & Li, Y. (2023). Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. Medical Oncology, 40(6), 1-15. [Link]
-
Jiang, L., Li, Y., & He, X. (2015). p53 negatively regulates the PI3K/AKT and mTOR pathways to down-regulate glycolysis. ResearchGate. [Link]
Sources
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. What is Tirapazamine used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etoposide - Wikipedia [en.wikipedia.org]
- 10. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 13. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 14. The Cross Talk Between p53 and mTOR Pathways in Response to Physiological and Genotoxic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p53 suppresses carcinoma progression by inhibiting mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. Tirapazamine - Wikipedia [en.wikipedia.org]
- 22. Tirapazamine: a novel agent targeting hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. merckmillipore.com [merckmillipore.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. epigentek.com [epigentek.com]
- 29. epigentek.com [epigentek.com]
Decoding the Dichotomy: A Comparative Guide to the Efficacy of 1H-Benzimidazole-4,7-diol in Normoxic vs. Hypoxic Conditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the tumor microenvironment presents a formidable challenge. A key feature of this environment is hypoxia, a state of low oxygen tension that is strongly associated with tumor progression, metastasis, and resistance to conventional therapies.[1][2][3] This guide provides an in-depth, objective comparison of the efficacy of 1H-Benzimidazole-4,7-diol, a promising anti-cancer agent, under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. By understanding its differential activity, researchers can better strategize its development and application in oncology.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anticancer effects.[4][5] 1H-Benzimidazole-4,7-dione and its analogues have emerged as compounds of interest due to their potential to act as bioreductive prodrugs, which are selectively activated in the hypoxic tumor microenvironment.[6]
The Crucial Role of Hypoxia in Cancer Biology
Standard atmospheric oxygen levels used in conventional cell culture (normoxia, ~20% O2) are significantly higher than the physiological oxygen levels found in most tissues (physoxia, ~2-9% O2) and are starkly different from the profound hypoxia often present in solid tumors (<2% O2).[1][2][7] This hypoxic state is not merely a passive consequence of rapid tumor growth outpacing its blood supply; it actively drives malignant progression.
Hypoxia induces a complex cellular response primarily mediated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[8][9][10] Under normoxic conditions, HIF-1α is rapidly degraded. However, in hypoxic conditions, it becomes stabilized and translocates to the nucleus, where it activates the transcription of a multitude of genes involved in angiogenesis, metabolic adaptation, cell survival, and metastasis.[8][11] Consequently, targeting hypoxic cells and the HIF-1α pathway represents a highly attractive strategy in cancer therapy.[10][12][13]
Mechanism of Action: A Tale of Two Environments
The differential efficacy of 1H-Benzimidazole-4,7-diol is rooted in its chemical structure and the unique biochemical landscape of hypoxic cells. It is hypothesized that this class of compounds acts as hypoxia-selective cytotoxins.
Under Normoxic Conditions: In an oxygen-rich environment, 1H-Benzimidazole-4,7-diol is expected to exhibit a baseline level of cytotoxicity, a common feature of many benzimidazole derivatives which can induce apoptosis and inhibit cell proliferation through various mechanisms, including interference with microtubule formation and topoisomerase inhibition.[14][15][16]
Under Hypoxic Conditions: The presence of the dione moiety in 1H-Benzimidazole-4,7-diol is key to its enhanced efficacy in hypoxia. It is proposed that intracellular reductases, which are often upregulated in hypoxic cancer cells, bioactivate the compound. This reduction can lead to the formation of highly reactive radical species that induce significant cellular damage, including DNA strand breaks, ultimately leading to apoptosis.[6] This selective activation in a low-oxygen environment offers a therapeutic window, potentially sparing healthy, well-oxygenated tissues.
Below is a diagram illustrating the proposed differential mechanism of action:
Caption: Proposed differential mechanism of 1H-Benzimidazole-4,7-diol in normoxic vs. hypoxic conditions.
Experimental Framework for Comparative Efficacy Analysis
To rigorously evaluate the differential effects of 1H-Benzimidazole-4,7-diol, a series of well-controlled in vitro experiments are essential. The following protocols provide a comprehensive framework for this investigation.
I. Cell Culture and Induction of Hypoxia
A critical first step is the appropriate simulation of the tumor microenvironment.
Experimental Workflow:
Caption: Experimental workflow for comparing the efficacy of 1H-Benzimidazole-4,7-diol.
Detailed Protocol for Hypoxia Induction:
-
Cell Seeding: Seed cancer cells (e.g., human lung adenocarcinoma A549 or human malignant melanoma WM115) in appropriate culture vessels.[6]
-
Normoxic Control: Place one set of culture vessels in a standard cell culture incubator (37°C, 5% CO2, 20% O2).
-
Hypoxia Induction: Place the second set of culture vessels in a modular incubator chamber.[17]
-
Gas Exchange: Purge the chamber with a gas mixture of 1% O2, 5% CO2, and balanced N2 for at least 10 minutes to displace the ambient air.[17]
-
Incubation: Seal the chamber and place it in a standard 37°C incubator for the desired experimental duration (e.g., 24-48 hours).
-
Verification of Hypoxia: Confirm the hypoxic state by assessing the stabilization of HIF-1α via Western blot or by using hypoxia-specific fluorescent probes.[17][18]
II. Comparative Assessment of Cytotoxicity and Cell Viability
To quantify the differential killing effect of the compound, a robust cell viability assay is necessary. It is important to choose an assay that is not confounded by the altered metabolic state of hypoxic cells.
Recommended Assays:
-
WST-1 Assay: This colorimetric assay measures the metabolic activity of viable cells and has been successfully used to assess the cytotoxicity of benzimidazole-4,7-diones under hypoxic conditions.[6]
-
Crystal Violet Staining: This method stains the DNA of adherent cells and is independent of mitochondrial activity, making it suitable for hypoxic conditions.[19]
Data Presentation:
The results should be presented as the half-maximal inhibitory concentration (IC50) for each condition.
| Cell Line | Treatment Condition | IC50 (µM) of 1H-Benzimidazole-4,7-diol (Hypothetical Data) |
| A549 | Normoxia (20% O2) | 115 |
| A549 | Hypoxia (1% O2) | 35 |
| WM115 | Normoxia (20% O2) | >100 |
| WM115 | Hypoxia (1% O2) | 45 |
Note: The hypothetical IC50 values are based on published data for a derivative, compound 2a, from a study on benzimidazole-4,7-diones.[6]
III. Analysis of Apoptosis Induction
Determining the mode of cell death is crucial. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[20][21][22]
Recommended Assays:
-
Caspase-3/7 Activity Assay: Caspases are key executioners of apoptosis. Measuring the activity of caspase-3 and -7 provides a quantitative measure of apoptosis induction. Studies have shown that benzimidazole-4,7-diones promote apoptotic cell death in hypoxia.[6]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation:
| Treatment Condition | Caspase-3/7 Activity (Fold Change vs. Untreated Control) (Hypothetical Data) |
| Normoxia (20% O2) | 4-fold increase |
| Hypoxia (1% O2) | 7-fold increase |
Note: The hypothetical fold changes are based on published data for tirapazamine, a known hypoxia-activated prodrug, and observed trends for benzimidazole-4,7-diones.[6]
IV. Evaluation of Anti-Angiogenic Potential
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is a process stimulated by hypoxia.[23][24] Benzimidazole derivatives have been shown to possess anti-angiogenic properties.[23][25][26]
Recommended Assays:
-
Endothelial Cell Tube Formation Assay: This in vitro assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures on a basement membrane matrix. The inhibitory effect of 1H-Benzimidazole-4,7-diol on tube formation can be quantified.
-
VEGF Secretion Assay (ELISA): Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor upregulated by HIF-1α. Measuring the levels of secreted VEGF from cancer cells treated with the compound under normoxic and hypoxic conditions can indicate its anti-angiogenic potential.
Data Presentation:
| Treatment Condition | Inhibition of Endothelial Tube Formation (%) (Hypothetical Data) | VEGF Secretion (pg/mL) (Hypothetical Data) |
| Normoxia (20% O2) | 30% | 500 |
| Hypoxia (1% O2) | 75% | 250 |
Synthesis and Conclusion: A Potent Hypoxia-Activated Agent
The collective evidence from studies on benzimidazole-4,7-dione derivatives strongly suggests that 1H-Benzimidazole-4,7-diol possesses the characteristics of a potent and selective hypoxia-activated anticancer agent.[6] Its efficacy is markedly enhanced under hypoxic conditions, a hallmark of the solid tumor microenvironment. This preferential activity is attributed to its bioreductive activation, leading to increased cytotoxicity and apoptosis in oxygen-deprived cancer cells.
In contrast, under normoxic conditions, while still exhibiting a baseline level of anticancer activity, its potency is significantly lower. This differential effect underscores the therapeutic potential of 1H-Benzimidazole-4,7-diol to selectively target tumors while minimizing damage to healthy, well-oxygenated tissues.
For drug development professionals, these findings highlight the importance of incorporating hypoxia-mimicking conditions in preclinical screening to identify and optimize compounds like 1H-Benzimidazole-4,7-diol. Further in vivo studies in xenograft models are warranted to validate these in vitro findings and to fully elucidate the therapeutic window and potential of this promising compound in the fight against cancer.
References
-
McKeown, S. R. (2014). Defining normoxia, physoxia and hypoxia in tumours—implications for treatment response. British Journal of Radiology, 87(1035), 20130676. [Link]
-
Michalski, D., & Wierzbicki, M. (2020). Techniques of Hypoxic Cell Models. Frontiers in Physiology, 11, 143. [Link]
-
Patsnap. (2024). What are HIF-1α inhibitors and how do they work? Patsnap Synapse. [Link]
-
Brown, J. M., & Wilson, W. R. (2014). Defining normoxia, physoxia and hypoxia in tumours—implications for treatment response. British Journal of Radiology, 87(1035), 20130676. [Link]
-
Bonnet, C., et al. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments, (54), 2899. [Link]
-
McKeown, S. R. (2014). Defining normoxia, physoxia and hypoxia in tumours—implications for treatment response. British Journal of Radiology, 87(1035), 20130676. [Link]
-
McKeown, S. R. (2014). Defining normoxia, physoxia and hypoxia in tumours - Implications for treatment response. ResearchGate. [Link]
-
Bonnet, C., et al. (2011). Induction and Testing of Hypoxia in Cell Culture. ResearchGate. [Link]
-
Rathnasamy, G., et al. (2022). A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. Biology Methods and Protocols, 7(1), bpac018. [Link]
-
Li, Z., et al. (2021). Action Sites and Clinical Application of HIF-1α Inhibitors. International Journal of Molecular Sciences, 22(19), 10323. [Link]
-
Eltzschig, H. K., & Carmeliet, P. (2011). The Art of Inducing Hypoxia. Methods in Molecular Biology, 758, 1-13. [Link]
-
Jing, X., et al. (2019). Influence of Hypoxia on Tumor Heterogeneity, DNA Repair, and Cancer Therapy: From Molecular Insights to Therapeutic Strategies. Cancers, 11(12), 1933. [Link]
-
Lirdprapamongkol, K. (2015). How can I determine cell viability under hypoxic condition? ResearchGate. [Link]
-
Nag, S., et al. (2023). Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. International Journal of Molecular Sciences, 24(13), 10761. [Link]
-
Semenza, G. L. (2010). Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). Current Pharmaceutical Design, 16(34), 3855–3863. [Link]
-
Lee, J., et al. (2021). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Kopa, E., et al. (2019). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Molecules, 24(20), 3707. [Link]
-
Hori, A., et al. (2002). Novel benzimidazole derivatives selectively inhibit endothelial cell growth and suppress angiogenesis in vitro and in vivo. Cancer Letters, 183(1), 53-60. [Link]
-
Walke, P., et al. (2021). Cellular Uptake of the ATSM-Cu(II) Complex under Hypoxic Conditions. ResearchGate. [Link]
-
Lee, K. E., et al. (2019). Hypoxia‑induced SREBP1‑mediated lipogenesis and autophagy promote cell survival via fatty acid oxidation in breast cancer cells. ResearchGate. [Link]
-
Gurer-Orhan, H., et al. (2016). Apoptotic and anti-angiogenic effects of benzimidazole compounds: relationship with oxidative stress mediated ischemia/reperfusion injury in rat hind limb. Pharmacological Reports, 68(4), 817-823. [Link]
-
Al-Ostoot, F. H., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6898. [Link]
-
Sharma, D., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Future Journal of Pharmaceutical Sciences, 5, 5. [Link]
-
Al-Warhi, T., et al. (2023). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 11, 1165684. [Link]
-
Acar, Ç., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Bioorganic Chemistry, 102, 104085. [Link]
-
Acar-Tutar, A., et al. (2023). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Molecular Diversity, 27(4), 1703-1712. [Link]
-
Subramaniam, A. V., et al. (2022). BZD9L1 benzimidazole analogue hampers colorectal tumor progression by impeding angiogenesis. World Journal of Gastrointestinal Oncology, 14(11), 2182–2206. [Link]
-
Sanna, V., et al. (2006). Exploring the limits of benzimidazole DNA-binding oligomers for the hypoxia inducible factor (HIF) site. Bioorganic & Medicinal Chemistry, 14(24), 8539-8549. [Link]
-
Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063. [Link]
-
Sundharaj, V., et al. (2026). 1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. [Link]
-
Huang, S. W., et al. (2021). Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB. Frontiers in Pharmacology, 12, 778941. [Link]
-
Gębczak, K., et al. (2018). Structures of 1H-benzimidazole-based commercial drugs. ResearchGate. [Link]
-
Nordsmark, M., et al. (2009). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 100(1), 18-26. [Link]
-
Nikolova-Mladenova, I., et al. (2018). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 23(11), 2919. [Link]
-
Orzeszko, A., et al. (2012). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. ResearchGate. [Link]
Sources
- 1. Defining normoxia, physoxia and hypoxia in tumours-implications for treatment response. | Semantic Scholar [semanticscholar.org]
- 2. Defining normoxia, physoxia and hypoxia in tumours—implications for treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. What are HIF-1α inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scbt.com [scbt.com]
- 13. Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 15. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hypoxia Detection Assays [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel benzimidazole derivatives selectively inhibit endothelial cell growth and suppress angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. BZD9L1 benzimidazole analogue hampers colorectal tumor progression by impeding angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptotic and anti-angiogenic effects of benzimidazole compounds: relationship with oxidative stress mediated ischemia/reperfusion injury in rat hind limb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 1H-Benzimidazole-4,7-diol: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the benzimidazole scaffold remains a cornerstone for the design of novel therapeutic agents. Among its many derivatives, 1H-Benzimidazole-4,7-diol has garnered significant interest due to its potential as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and antioxidants. The strategic placement of hydroxyl groups on the benzene ring offers valuable handles for further functionalization, making the efficient and scalable synthesis of this diol a critical endeavor.
This guide provides a comprehensive, head-to-head comparison of two distinct synthetic pathways to 1H-Benzimidazole-4,7-diol. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and adherence to the principles of green chemistry. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the most appropriate synthetic strategy for their specific research and development needs.
Route 1: The Multi-step Pathway via a Dimethoxy Intermediate
This well-established route commences with the commercially available and cost-effective starting material, 1,4-dimethoxybenzene. The synthesis proceeds through a series of classical organic transformations, culminating in the target diol.
Workflow for Route 1
Caption: Synthetic workflow for Route 1, proceeding through a dimethoxy intermediate.
Experimental Protocols for Route 1
Step 1: Nitration of 1,4-Dimethoxybenzene
The initial step involves the dinitration of 1,4-dimethoxybenzene. This reaction must be carefully controlled to favor the formation of the desired 2,3-dinitro isomer over other regioisomers.
-
Procedure: To a stirred solution of 1,4-dimethoxybenzene in a mixture of concentrated sulfuric acid and nitric acid at 0°C, the nitrating agent is added dropwise. The reaction temperature is maintained below 10°C to minimize side reactions. After the addition is complete, the reaction mixture is stirred for several hours and then carefully poured onto crushed ice. The precipitated 1,4-dimethoxy-2,3-dinitrobenzene is collected by filtration, washed with cold water, and dried.
Step 2: Reduction to 3,6-Dimethoxybenzene-1,2-diamine
The subsequent reduction of the dinitro compound to the corresponding diamine is a critical step. Catalytic hydrogenation is a clean and efficient method.
-
Procedure: 1,4-Dimethoxy-2,3-dinitrobenzene is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere (typically 3-4 atm) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield 3,6-dimethoxybenzene-1,2-diamine.
Step 3: Cyclization to 4,7-Dimethoxy-1H-benzimidazole
The formation of the benzimidazole ring is achieved by reacting the diamine with a one-carbon source, such as formic acid.
-
Procedure: 3,6-Dimethoxybenzene-1,2-diamine is heated at reflux in formic acid for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the excess formic acid is removed under reduced pressure. The residue is then neutralized with a base, such as aqueous ammonia, to precipitate the 4,7-dimethoxy-1H-benzimidazole, which is collected by filtration, washed with water, and dried.
Step 4: Demethylation to 1H-Benzimidazole-4,7-diol
The final and often most challenging step is the cleavage of the two methyl ethers to unveil the desired diol. Boron tribromide (BBr₃) is a highly effective but hazardous reagent for this transformation.[1][2] An alternative is the use of hydrobromic acid (HBr).[3][4]
-
Procedure (using BBr₃): To a solution of 4,7-dimethoxy-1H-benzimidazole in a dry, inert solvent such as dichloromethane, a solution of boron tribromide in dichloromethane is added dropwise at a low temperature (e.g., -78°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of methanol, followed by water. The product is then extracted into an organic solvent, and the solvent is removed to yield the crude 1H-Benzimidazole-4,7-diol, which can be purified by recrystallization or column chromatography.
Route 2: Convergent Synthesis from a Dihydroxy-phenylenediamine Precursor
An alternative and more convergent approach involves the direct cyclization of a pre-functionalized dihydroxy-o-phenylenediamine derivative. This route has the potential to be more step-economical, provided the starting diamine is readily accessible.
Workflow for Route 2
Sources
A Comprehensive Guide to Evaluating the Off-Target Effects of 1H-Benzimidazole-4,7-diol and Related Benzimidazole Analogs
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The biological versatility of this heterocyclic moiety also brings to the forefront a critical challenge in drug development: the potential for off-target interactions. These unintended molecular engagements can lead to adverse effects, toxicity, or even unexpected therapeutic benefits.[5] Therefore, a rigorous evaluation of a compound's selectivity is paramount to ensuring its safety and efficacy.
This guide provides a comprehensive framework for evaluating the off-target effects of a novel benzimidazole derivative, using the hypothetical compound 1H-Benzimidazole-4,7-diol as a case study. We will delve into the causality behind experimental choices and present self-validating protocols that form the bedrock of a robust off-target assessment strategy.
The Importance of Early Off-Target Profiling
Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[6] In vitro safety pharmacology profiling, which involves screening compounds against a broad range of targets, can help identify and mitigate adverse drug reactions.[6] A proactive approach to understanding a compound's full biological activity spectrum allows for the design of safer, more effective therapeutics.
A Multi-pronged Approach to Off-Target Evaluation
A thorough assessment of off-target effects is not reliant on a single methodology but rather a tiered approach that combines computational predictions with in vitro biochemical and cell-based assays. This integrated strategy provides a holistic view of a compound's interaction landscape.
Caption: Tiered approach for off-target evaluation.
Phase 1: In Silico Off-Target Prediction
Before embarking on extensive laboratory-based screening, computational methods can provide valuable initial insights into the potential off-target profile of a compound. These in silico approaches utilize curated databases of compound-protein interactions and structural information to predict potential binding partners.[5]
Rationale: In silico screening is a cost-effective and rapid method to generate hypotheses about a compound's potential off-target interactions. This allows for the prioritization of experimental resources toward the most likely off-targets.
Workflow:
-
Compound Input: The 3D structure of 1H-Benzimidazole-4,7-diol is submitted to a computational platform.
-
Database Screening: The platform screens the compound against a vast library of protein structures and known ligand-binding sites.
-
Interaction Prediction: Algorithms predict the likelihood of binding to various proteins based on structural complementarity and energy calculations.
-
Target Prioritization: The output is a ranked list of potential off-targets, which can then be prioritized for experimental validation.
Phase 2: In Vitro Biochemical Assays for Direct Target Engagement
Biochemical assays are essential for confirming direct physical interactions between the compound and putative off-targets identified in silico or through broader screening efforts.
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a powerful technique to detect the binding of a small molecule to a purified protein.[7][8][9] The principle lies in the fact that ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).[9]
Rationale: DSF provides a direct measure of physical interaction and can be used to screen a compound against a panel of purified proteins in a high-throughput manner.[7][8] It is a valuable tool for validating direct binding to predicted off-targets.
Caption: Experimental workflow for Differential Scanning Fluorimetry.
-
Reagent Preparation:
-
Prepare a stock solution of the purified target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of 1H-Benzimidazole-4,7-diol in DMSO.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
-
Assay Setup (96-well plate):
-
In each well, add the protein solution to a final concentration of 2 µM.
-
Add the fluorescent dye to its recommended final concentration.
-
Add 1H-Benzimidazole-4,7-diol to the desired final concentration (typically in a dose-response manner). Include a DMSO-only control.
-
Bring the final volume of each well to 20 µL with the assay buffer.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring the fluorescence.
-
-
Data Analysis:
-
The fluorescence intensity will increase as the protein unfolds and the dye binds to the exposed hydrophobic regions.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
A significant increase in Tm in the presence of 1H-Benzimidazole-4,7-diol compared to the DMSO control indicates a stabilizing interaction and direct binding.
-
Kinome Profiling
Given that a significant portion of drug discovery efforts targets protein kinases, and off-target kinase interactions are a common source of adverse effects, comprehensive kinome profiling is a critical step.[10][11] Services like KINOMEscan® offer high-throughput screening of a compound against a large panel of kinases.[12][13][14]
Rationale: Kinome-wide screening provides a broad and unbiased assessment of a compound's selectivity against the human kinome, identifying potential off-target kinase interactions that might not be predicted by in silico methods.[13]
The KINOMEscan® platform utilizes a competition binding assay.[12]
-
Assay Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
Competition: If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Output: The results are typically reported as the percentage of kinase remaining bound at a specific concentration of the test compound or as a dissociation constant (Kd).
Phase 3: Cell-Based Assays for Functional Consequences
While biochemical assays confirm direct binding, cell-based assays are crucial for understanding the functional consequences of these interactions in a more physiologically relevant context.[15][16][17]
Cytotoxicity Assays
Assessing the general cytotoxicity of a compound is a fundamental step in off-target evaluation.[15][16][18] Common assays include the MTT assay (measures metabolic activity) and the LDH release assay (measures membrane integrity).
Rationale: Cytotoxicity assays provide a global readout of a compound's impact on cell health and can indicate potential off-target effects that lead to cell death.
Sources
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nationalacademies.org [nationalacademies.org]
A Methodological Guide to Benchmarking the Antimicrobial Spectrum of Novel Benzimidazole Derivatives
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The fused benzene and imidazole rings create a structure that can interact with various biological targets, making it a privileged scaffold in drug discovery.[3][4] While the broader class of benzimidazoles is well-studied, the specific antimicrobial profile of novel derivatives, such as 1H-Benzimidazole-4,7-diol , often remains uncharacterized. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark the antimicrobial spectrum of such novel compounds against established antibiotics.
Due to the current lack of publicly available antimicrobial susceptibility data for 1H-Benzimidazole-4,7-diol, this document will use a representative 2-substituted benzimidazole derivative, hereafter referred to as Benzimidazole Analog BZ-3a , as an illustrative example to detail the benchmarking process. The methodologies and principles described herein are directly applicable to the evaluation of 1H-Benzimidazole-4,7-diol or any novel antimicrobial candidate.
The primary objective of this guide is to outline a scientifically rigorous, self-validating experimental workflow for determining the antimicrobial spectrum of a new chemical entity. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and the data generated is reliable and comparable to established standards.
Part 1: Foundational Principles of Antimicrobial Spectrum Benchmarking
The "spectrum" of an antibiotic refers to the range of microorganisms it can inhibit or kill.[5] This spectrum is a critical determinant of its potential clinical utility. Antibiotics are broadly categorized as either narrow-spectrum, which are effective against a limited range of bacteria, or broad-spectrum, which are active against a wide variety of bacteria, including both Gram-positive and Gram-negative organisms.[5][6]
Benchmarking a new compound involves directly comparing its activity to that of well-characterized antibiotics. This process not only helps in classifying the new compound's spectrum but also provides an initial assessment of its potency.
Selection of Benchmark Antibiotics
The choice of benchmark antibiotics is crucial for a meaningful comparison. A well-rounded panel should include agents with different mechanisms of action and spectra of activity. For this guide, we have selected:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.[3][7][8]
-
Ampicillin: A broad-spectrum β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[9][10][11]
-
Vancomycin: A glycopeptide with a narrow spectrum, primarily used against Gram-positive bacteria, which inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[12][13][14]
-
Gentamicin: A broad-spectrum aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.[4][15][16]
Selection of Bacterial Strains
A representative panel of bacterial strains should be chosen to assess the activity against different types of bacteria. The panel should ideally include:
-
Gram-positive bacteria:
-
Staphylococcus aureus (a common cause of skin and soft tissue infections)
-
Enterococcus faecalis (a frequent cause of hospital-acquired infections)
-
-
Gram-negative bacteria:
-
Escherichia coli (a common cause of urinary tract and gastrointestinal infections)
-
Pseudomonas aeruginosa (an opportunistic pathogen known for its resistance to many antibiotics)
-
Using standard, well-characterized strains (e.g., from the American Type Culture Collection - ATCC) is essential for the reproducibility of the results.
Part 2: Experimental Protocol for Antimicrobial Susceptibility Testing
The gold standard for determining the antimicrobial spectrum and potency of a new compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The protocol described below is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19][20]
Detailed Step-by-Step Methodology
-
Preparation of Materials:
-
Test Compound and Benchmark Antibiotics: Prepare stock solutions of the test compound (e.g., Benzimidazole Analog BZ-3a) and the benchmark antibiotics in a suitable solvent (e.g., DMSO or sterile water). The final concentration of the solvent in the assay should be non-inhibitory to the bacteria.
-
Bacterial Cultures: From a frozen stock, streak the selected bacterial strains onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours to obtain fresh colonies.
-
Growth Medium: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-Well Plates: Use sterile, clear, flat-bottom 96-well microtiter plates.
-
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the same morphological type from the agar plate.
-
Transfer the colonies into a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of the 96-Well Plate:
-
In the first column of the 96-well plate, add the highest concentration of the antimicrobial agent to be tested.
-
Perform a two-fold serial dilution of the antimicrobial agent across the plate by transferring half the volume from one well to the next, which contains an equal volume of CAMHB.
-
The last column should serve as a growth control, containing only the bacterial inoculum and CAMHB, with no antimicrobial agent. A sterility control well with only CAMHB should also be included.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
Part 3: Comparative Data Analysis
The MIC values obtained from the broth microdilution assay allow for a direct comparison of the potency and spectrum of the test compound with the benchmark antibiotics.
Illustrative Comparative MIC Data
The following table presents hypothetical MIC data for our illustrative compound, Benzimidazole Analog BZ-3a , alongside typical MIC values for the selected benchmark antibiotics against a standard panel of bacteria.
| Microorganism | Gram Stain | Benzimidazole Analog BZ-3a (µg/mL) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) | Vancomycin (µg/mL) | Gentamicin (µg/mL) |
| Staphylococcus aureus | Positive | 16 | 0.5 | 0.5 | 1 | 0.5 |
| Enterococcus faecalis | Positive | 32 | 1 | 2 | 2 | 8 |
| Escherichia coli | Negative | 4 | 0.015 | 8 | >128 | 0.25 |
| Pseudomonas aeruginosa | Negative | >128 | 0.25 | >128 | >128 | 2 |
Note: The MIC values for Benzimidazole Analog BZ-3a are based on representative data for a broad-spectrum benzimidazole derivative found in the literature for illustrative purposes.[21] MIC values for benchmark antibiotics are typical ranges.
Interpretation of the Data
-
Spectrum of Activity: Based on the illustrative data, Benzimidazole Analog BZ-3a shows activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli) bacteria. This suggests a broad-spectrum of activity. However, its lack of activity against P. aeruginosa indicates that its spectrum may not be as extensive as that of ciprofloxacin or gentamicin.
-
Potency: Compared to the benchmark antibiotics, Benzimidazole Analog BZ-3a demonstrates moderate potency. For instance, against E. coli, it is significantly less potent than ciprofloxacin (4 µg/mL vs. 0.015 µg/mL) but more potent than ampicillin (4 µg/mL vs. 8 µg/mL). Against the Gram-positive strains, its potency is lower than all the benchmark antibiotics.
-
Comparison to CLSI Breakpoints: The clinical relevance of MIC values is determined by comparing them to established breakpoints from organizations like CLSI.[17][19][20][22][23][24][25][26][27][28][29][30][31][32] For example, the CLSI breakpoint for ciprofloxacin susceptibility in E. coli is ≤ 0.25 µg/mL. An MIC of 0.015 µg/mL is well within the susceptible range. For a novel compound, these breakpoints do not exist and would need to be established through extensive pharmacokinetic, pharmacodynamic, and clinical studies.
Visualizing the Antimicrobial Spectrum
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Further experimental assays, such as a direct enzyme inhibition assay with purified DNA gyrase, would be required to confirm this proposed mechanism for 1H-Benzimidazole-4,7-diol.
Conclusion
This guide has outlined a robust and methodical approach to benchmarking the antimicrobial spectrum of a novel compound, using a representative benzimidazole derivative as an illustrative case for the uncharacterized 1H-Benzimidazole-4,7-diol. By employing standardized protocols, such as the CLSI-guided broth microdilution method, and comparing the results against a panel of well-established antibiotics, researchers can effectively determine the spectrum and relative potency of new chemical entities.
The illustrative data for Benzimidazole Analog BZ-3a suggests a promising broad-spectrum profile, warranting further investigation into its mechanism of action and potential for therapeutic development. The same rigorous evaluation is necessary for 1H-Benzimidazole-4,7-diol to ascertain its place in the landscape of antimicrobial agents. The principles and protocols detailed herein provide a clear and actionable path for such an investigation, upholding the tenets of scientific integrity and producing data that is both reliable and valuable to the drug discovery community.
References
- Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Zeng, D., et al. (2016). Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance. Molecules, 21(10), 1344.
- Wikipedia. (n.d.). Quinolone antibiotic.
- Vila, J., & Domagala, J. (2007). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 20(4), 377-385.
- Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.
- Ghuysen, J. M. (1994). [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance]. Annales de Medecine Interne, 145(2), 83-91.
- Sarkar, P., & Haldar, J. (2019). Glycopeptide Antibiotics: Mechanism of Action and Recent Developments.
- Microbe Online. (2020, March 31). Beta-Lactam Antibiotics: Mechanism of Action, Resistance.
- StudyCorgi. (n.d.). Explain the mechanism of action of the aminoglycoside group of antibiotics.
- Shakil, S., & Khan, A. U. (2010). Aminoglycosides: An Overview. Journal of Biomedicine and Biotechnology, 2010, 728239.
- Wikipedia. (n.d.). β-Lactam antibiotic.
- Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.
- Kang, J., & Park, Y. (2015). Glycopeptide Antibiotics: Structure and Mechanisms of Action. Journal of Bacteriology and Virology, 45(2), 67–78.
- MSD Manual Professional Edition. (n.d.). Overview of Beta-Lactams. Retrieved from MSD Manual Professional Edition website.
- Wikipedia. (n.d.). Glycopeptide antibiotic.
- MSD Manual Professional Edition. (n.d.). Aminoglycosides. Retrieved from MSD Manual Professional Edition website.
- Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube.
- Allen, N. E. (2002). Mechanism of action of oritavancin and related glycopeptide antibiotics. FEMS Microbiology Reviews, 26(5), 461-471.
- Jana, S., & Deb, J. (2006). Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance. Applied Microbiology and Biotechnology, 70(2), 143-152.
- PARN. (n.d.). Revised CLSI breakpoints for Vancomycin.
- CLSI. (2023, June 21). AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa.
- Karlowsky, J. A., et al. (2023). Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers. Open Forum Infectious Diseases, 10(2), ofad051.
- Tenover, F. C., et al. (2006). Rationale for Revising the Clinical and Laboratory Standards Institute Vancomycin Minimal Inhibitory Concentration Interpretive Criteria for Staphylococcus aureus. Clinical Infectious Diseases, 42(5), 681–688.
- Swenson, J. M., et al. (2009). Accuracy of Commercial and Reference Susceptibility Testing Methods for Detecting Vancomycin-Intermediate Staphylococcus aureus. Journal of Clinical Microbiology, 47(7), 2013–2017.
- Simner, P. J., et al. (2019). Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints. Journal of Clinical Microbiology, 57(3), e01797-18.
- Lee, H., et al. (2021). Clinical Impact of Revised Ciprofloxacin Breakpoint in Patients with Urinary Tract Infections by Enterobacteriaceae. Antibiotics, 10(4), 458.
- Wisconsin Department of Health Services. (2022). Surveillance of Fluoroquinolone Resistance in Wisconsin: Geographic Variation and Impact of Revised CLSI Breakpoints. Clinical Medicine & Research, 20(2), 85-91.
- ResearchGate. (n.d.). CLSI clinical breakpoints for Ciprofloxacin in extra-intestinal Salmonella isolates.
- Annals of Clinical Microbiology. (n.d.). Table 1. Breakpoints revision in CLSI M100. Retrieved from Annals of Clinical Microbiology website.
- U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
- Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Journal of Clinical Microbiology. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Retrieved from Journal of Clinical Microbiology website.
- Patel, M. N., et al. (2013). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 384-391.
- Holmes, N. E., et al. (2019). Reporting elevated vancomycin minimum inhibitory concentration in methicillin-resistant Staphylococcus aureus: consensus by an International Working Group. Clinical Microbiology and Infection, 25(2), 183-188.
- ResearchGate. (n.d.). The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i) derivatives.
- El-Sayed, N. N. E., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
- Koci, J., et al. (2021).
- SciSpace. (2024, November 21). Review on antimicrobial activity of 2- substitude-benzimidazole compouds.
- Johns Hopkins ABX Guide. (2024, April 14). Vancomycin.
- PubMed. (n.d.). Establishing breakpoints for amoxicillin/clavulanate and ampicillin/sulbactam for rapid antimicrobial susceptibility testing directly from positive blood culture bottles.
- U.S. Food and Drug Administration. (n.d.). Antimicrobial Reporting Range Ampicillin ≤0.25 to ≥128 μg/mL Ceftaroline ≤0.06 to ≥32 μg/mL Clindamycin ≤0.03 to ≥.
- PubMed. (n.d.). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions.
- CLSI. (n.d.). Breakpoint Implementation Toolkit (BIT).
- ResearchGate. (n.d.). MICs of fluoroquinolones for E. coli and E. faecium strains.
- Foti, M., et al. (2024).
- ResearchGate. (n.d.). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions.
- Lagast, H., et al. (1985). Bactericidal activity of ciprofloxacin in serum and urine against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus faecalis. Journal of Antimicrobial Chemotherapy, 16(3), 341-347.
Sources
- 1. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 10. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 11. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nih.org.pk [nih.org.pk]
- 18. PARN - Revised CLSI breakpoints for Vancomycin [parn.org.pk]
- 19. academic.oup.com [academic.oup.com]
- 20. fda.gov [fda.gov]
- 21. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 23. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clinical Impact of Revised Ciprofloxacin Breakpoint in Patients with Urinary Tract Infections by Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]
- 26. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 27. journals.asm.org [journals.asm.org]
- 28. Reporting elevated vancomycin minimum inhibitory concentration in methicillin-resistant Staphylococcus aureus: consensus by an International Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Vancomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 30. Establishing breakpoints for amoxicillin/clavulanate and ampicillin/sulbactam for rapid antimicrobial susceptibility testing directly from positive blood culture bottles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. accessdata.fda.gov [accessdata.fda.gov]
- 32. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
A Comprehensive Guide to the Safe Disposal of 1H-Benzimidazole-4,7-diol
This document provides a detailed, procedural guide for the safe and compliant disposal of 1H-Benzimidazole-4,7-diol. As a specific Safety Data Sheet (SDS) for this compound is not always readily available, this guide is founded on a conservative, risk-averse methodology, drawing from established protocols for analogous benzimidazole derivatives and general principles of laboratory safety.[1][2] It is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with the highest degree of safety and environmental responsibility.
This guide is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) protocols and all applicable local, state, and federal regulations.[3][4] Always defer to your institution's EHS department for final guidance.
Core Principle: Precautionary Hazard Management
The foundational principle of this guide is proactive caution. In the absence of comprehensive toxicological and environmental fate data for 1H-Benzimidazole-4,7-diol, it must be handled and disposed of as a hazardous chemical. This approach is mandated by prudent laboratory practice and ensures the highest level of protection.[1][5] Structurally related benzimidazole compounds exhibit a range of hazards, including potential acute toxicity, skin and eye irritation, and mutagenicity.[3][6][7] Therefore, all waste streams containing this compound must be treated as hazardous.
Essential Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the following minimum PPE is mandatory to prevent personal exposure via inhalation, ingestion, or dermal contact.[1][5]
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or EN 166.[2][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for integrity before each use.[5] |
| Body Protection | A fully buttoned laboratory coat. | N/A |
| Respiratory Protection | Not generally required if handled within a fume hood. | If weighing or transferring powder outside of a hood, a NIOSH/MSHA-approved respirator is necessary.[7][8] |
Mandatory Engineering Controls
All handling and preparation of 1H-Benzimidazole-4,7-diol waste must be conducted within a properly functioning and certified chemical fume hood.[6][9] This is the primary engineering control to minimize the risk of inhaling aerosolized powders or vapors. Ensure that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[9]
Step-by-Step Disposal Protocol
The proper disposal of 1H-Benzimidazole-4,7-diol is a systematic process that begins at the point of waste generation and ends with its transfer to qualified EHS personnel.
Step 1: Waste Stream Segregation
The causality behind strict waste segregation is the prevention of dangerous and unpredictable chemical reactions. Never mix 1H-Benzimidazole-4,7-diol waste with other chemical streams, such as strong oxidizing agents, acids, or bases, unless explicitly approved by your EHS department.[1][4][9]
All of the following must be collected as hazardous waste:
-
Unused or expired solid 1H-Benzimidazole-4,7-diol.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing papers, gloves).[6]
-
The initial solvent rinsate used for decontaminating glassware.[6]
Step 2: Containerization and Labeling
This step is critical for ensuring clear communication of hazards and regulatory compliance.
-
Select a Container: Choose a dedicated, sealable, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) container with a screw-top lid is often a suitable choice.[6]
-
Attach a Label: Before adding any waste, affix a "Hazardous Waste" label provided by your institution.
-
Complete the Label: Using a permanent marker, clearly write the full chemical name: "Hazardous Waste: 1H-Benzimidazole-4,7-diol ". Also, include the date of first accumulation and the primary hazard characteristics (e.g., "Irritant," "Toxic").[1][6]
Step 3: Waste Accumulation
-
Solid Waste: Carefully place any solid 1H-Benzimidazole-4,7-diol and contaminated disposables (e.g., weighing paper, gloves) directly into the labeled container.[1]
-
Liquid Waste: Pour solutions and the first solvent rinse of any contaminated glassware into the container.
-
Seal Securely: After each addition, securely close the container lid to prevent spills or the release of vapors.[6]
-
Storage: Store the sealed container in a designated and secure hazardous waste Satellite Accumulation Area (SAA) or as directed by your laboratory's Chemical Hygiene Plan. This area should be away from incompatible materials.[6][9]
Step 4: Decontamination of Empty Containers
The original reagent bottle is not "empty" until it has been properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) a minimum of three times.[6]
-
Collect Rinsate: The first rinsate must be collected as hazardous waste and added to your 1H-Benzimidazole-4,7-diol waste container. Subsequent rinsates may also need to be collected depending on local regulations.[6]
-
Final Disposal: After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated labware.
Step 5: Final Disposal and Manifesting
Under no circumstances should 1H-Benzimidazole-4,7-diol or its containers be disposed of in the regular trash or poured down the drain. [6][11]
-
Schedule Pickup: Once the waste container is full or you have finished the project, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][6]
-
Documentation: Complete any necessary waste manifest forms as required by your EHS office. This creates a legal record of the waste's journey from generation to final disposal.
Hazard Profile of Analogous Benzimidazole Compounds
While specific quantitative data for 1H-Benzimidazole-4,7-diol is limited, the Globally Harmonized System (GHS) classifications for related compounds provide a strong rationale for a cautious approach.
| Hazard Classification | GHS Code | Description | Applicable Analogues |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | 2-Vinyl-1H-benzimidazole[6], 1H-Benzimidazole-2-methanol[7] |
| Skin Irritation | H315 | Causes skin irritation. | 2-Vinyl-1H-benzimidazole[6], 2-Chloro-1H-benzimidazole[12], 6-Nitro-1H-benzoimidazole-2-carbaldehyde[10] |
| Eye Irritation | H319 | Causes serious eye irritation. | 2-Vinyl-1H-benzimidazole[6], 2-Chloro-1H-benzimidazole[12], 6-Nitro-1H-benzoimidazole-2-carbaldehyde[10] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | 2-Chloro-1H-benzimidazole[12], 6-Nitro-1H-benzoimidazole-2-carbaldehyde[10] |
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper management and disposal of waste generated from 1H-Benzimidazole-4,7-diol.
Caption: Disposal workflow for 1H-Benzimidazole-4,7-diol waste.
References
- Benchchem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals. Benchchem.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Benzimidazole-5-carbaldehyde. Fisher Scientific.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Chloro-1H-benzimidazole. Sigma-Aldrich.
- Santa Cruz Biotechnology. (n.d.). Benzimidazole Safety Data Sheet. Santa Cruz Biotechnology.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Benzimidazole-2-methanol. Fisher Scientific.
- Benchchem. (n.d.). Navigating the Disposal of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile: A Guide for Laboratory Professionals. Benchchem.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Phenyl-1H-benzimidazole-5-sulphonic acid. Sigma-Aldrich.
- Fisher Scientific. (2011). SAFETY DATA SHEET - Benzimidazole. Fisher Scientific.
- World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization.
- AK Scientific, Inc. (n.d.). 6-Nitro-1H-benzoimidazole-2-carbaldehyde Safety Data Sheet. AK Scientific, Inc.
- Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole. Washington State University.
- Central Drug House (P) Ltd. (n.d.). 2-MERCAPTO BENZIMIDAZOLE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 1H-4,7-Ethanobenzimidazole. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. aksci.com [aksci.com]
- 11. fishersci.ca [fishersci.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Mastering the Safe Handling of 1H-Benzimidazole-4,7-diol: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 1H-Benzimidazole-4,7-diol, a member of the versatile benzimidazole family, represents a compound of significant interest due to the broad pharmacological activities of its structural class.[1][2] This guide provides a comprehensive, in-depth framework for the safe handling, use, and disposal of 1H-Benzimidazole-4,7-diol, ensuring the integrity of your research and the safety of your laboratory personnel.
Disclaimer: Specific toxicological data for 1H-Benzimidazole-4,7-diol is not extensively available. The guidance provided herein is synthesized from the safety profiles of structurally similar benzimidazole derivatives and established principles of laboratory safety. A thorough, site-specific risk assessment should be conducted before commencing any work.
Hazard Assessment: Understanding the Benzimidazole Core
Benzimidazole derivatives, as a class, are known to present several potential hazards. Safety Data Sheets (SDS) for analogous compounds consistently highlight the following risks, which should be assumed for 1H-Benzimidazole-4,7-diol in the absence of specific data:
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3]
-
Harmful if Swallowed or Inhaled: Some derivatives are classified as harmful if ingested or inhaled.[4]
Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[5] Therefore, it is crucial to handle this compound with the appropriate engineering controls and personal protective equipment (PPE).
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the first and most critical line of defense against chemical exposure. The following table outlines the recommended PPE for handling 1H-Benzimidazole-4,7-diol, with justifications rooted in risk mitigation. All PPE should comply with OSHA standards (29 CFR 1910.132 and subsequent).[3][6]
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Why: Protects against splashes and airborne particles. Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield offers an additional barrier for the entire face, especially during splash-prone activities like dissolving or transferring the compound.[7] All eye and face protection must be ANSI Z87.1 compliant.[7] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Why: Prevents direct skin contact. While specific permeation data for 1H-Benzimidazole-4,7-diol is unavailable, nitrile and neoprene gloves generally offer good resistance to a range of organic compounds. Crucially, always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected. [8] For prolonged contact, consider double-gloving.[7] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. | Why: Shields skin and personal clothing from accidental spills and contamination. Ensure the lab coat is made of a suitable material and fits properly.[8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary. | Why: Required if work cannot be conducted within a certified chemical fume hood, or if there is a risk of generating dust or aerosols (e.g., during weighing, scraping, or large-scale transfers).[9] The use of a respirator necessitates a formal respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).[3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a self-validating system for the safe handling of 1H-Benzimidazole-4,7-diol.
Caption: Workflow for Safe Handling of 1H-Benzimidazole-4,7-diol.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Risk Assessment: Before any new procedure, review the potential hazards and ensure all necessary safety measures are in place.[8]
-
Ventilation: All manipulations of solid 1H-Benzimidazole-4,7-diol should be performed in a certified chemical fume hood to minimize inhalation exposure.[10]
-
PPE Donning: Put on all required PPE as detailed in the table above. Check the integrity of your gloves.
-
-
Active Handling:
-
Weighing: Tare a suitable container within the fume hood. Carefully transfer the desired amount of the solid compound, avoiding the generation of dust.
-
Solution Preparation: Add solvent to the solid within the fume hood. Ensure the container is appropriately sized to prevent splashing.
-
-
Cleanup and Waste Management:
-
Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the compound.
-
Waste Segregation: All materials contaminated with 1H-Benzimidazole-4,7-diol, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[11] Do not mix with other waste streams.[4]
-
Waste Containers: Use a clearly labeled, sealed, and chemically compatible container for solid waste.[11][12] Liquid waste should be collected in a separate, appropriately labeled container. Containers should be kept closed when not in use.[11]
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside out. Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[13]
-
Assess: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Cleanup (for minor spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Gently cover the solid spill with an inert absorbent material (like vermiculite or sand) to prevent dust from becoming airborne.[5]
-
Carefully scoop the material into a labeled hazardous waste container.[5]
-
Wipe the area with a wet paper towel or spill pad, and dispose of the cleaning materials as hazardous waste.[5]
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Disposal Plan: Ensuring Regulatory Compliance
All waste containing 1H-Benzimidazole-4,7-diol is to be considered hazardous.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[10][11]
-
Storage: Store waste containers in a designated, secure area, segregated from incompatible materials, while awaiting pickup.[14]
-
Pickup: Arrange for waste disposal through your institution's EHS office, following all local, state, and federal regulations.[12]
By adhering to these rigorous safety protocols, you can confidently work with 1H-Benzimidazole-4,7-diol, advancing your research while upholding the highest standards of laboratory safety.
References
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). Standard Operating Procedure Hazardous Waste Storage and Disposal. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Lehigh University, Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Benomyl. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2019, October 30). Benomyl - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (2019). PMC. Retrieved from [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. osha.gov [osha.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. compliancy-group.com [compliancy-group.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. offices.austincc.edu [offices.austincc.edu]
- 14. chemistry.utoronto.ca [chemistry.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
